molecular formula C10H16As2 B076301 1,2-Bis(dimethylarsino)benzene CAS No. 13246-32-7

1,2-Bis(dimethylarsino)benzene

Katalognummer: B076301
CAS-Nummer: 13246-32-7
Molekulargewicht: 286.08 g/mol
InChI-Schlüssel: HUBWRAMPQVYBRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(dimethylarsino)benzene, commonly known as diars, is a classic chelating ligand in coordination chemistry and organometallic research. This compound features two dimethylarsino groups attached to an ortho-phenylene backbone, enabling it to form stable, often highly colored, complexes with a wide range of transition metals. Its primary research value lies in its strong chelating ability and the electron-donating properties of the arsenic donor atoms, which can significantly influence the electronic structure and reactivity of the metal center.

Eigenschaften

IUPAC Name

(2-dimethylarsanylphenyl)-dimethylarsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16As2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBWRAMPQVYBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](C)C1=CC=CC=C1[As](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16As2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157593
Record name 2-Phenylene-bis-dimethylarsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13246-32-7
Record name 1,1′-(1,2-Phenylene)bis[1,1-dimethylarsine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13246-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylene-bis-dimethylarsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013246327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(dimethylarsino)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylene-bis-dimethylarsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-phenylenebis(dimethylarsine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLENE-BIS-DIMETHYLARSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3C0GW5M57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(dimethylarsino)benzene (diars)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(dimethylarsino)benzene, commonly known in scientific literature as "diars," is a seminal organoarsenic compound with the chemical formula C₆H₄(As(CH₃)₂)₂.[1] This colorless liquid has carved a significant niche in the field of coordination chemistry as a robust bidentate chelating ligand.[1] Its ability to stabilize a wide array of transition metals in various oxidation states has made it a valuable tool in both academic research and industrial catalysis. This guide provides a comprehensive overview of the chemical and physical properties of diars, detailed experimental protocols for its synthesis and the preparation of its coordination complexes, and an exploration of its applications.

Chemical and Physical Properties

This compound is a dense, colorless liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1. Of particular note is its sensitivity to oxygen, with which it readily reacts to form the corresponding dioxide, C₆H₄(As(CH₃)₂O)₂.[1] Consequently, all handling and storage of diars must be conducted under an inert atmosphere.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆As₂[1]
Molar Mass 286.08 g/mol
Appearance Colorless liquid[1]
Density 1.3992 g/cm³
Boiling Point 97-101 °C at 1.1 mmHg
CAS Number 13246-32-7[1][2]

Synthesis of this compound (diars)

The most common and established method for the synthesis of diars involves the reaction of o-dichlorobenzene with sodium dimethylarsenide.[1][3]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products rdcb o-dichlorobenzene diars This compound (diars) rdcb->diars + 2 NaAs(CH₃)₂ nasdma Sodium dimethylarsenide nasdma->diars nacl Sodium chloride diars->nacl + 2 NaCl

Figure 1: Synthesis of this compound.
Experimental Protocol

Materials:

  • o-dichlorobenzene

  • Sodium dimethylarsenide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Sodium Dimethylarsenide: In a flame-dried Schlenk flask under an inert atmosphere, sodium metal is reacted with a solution of dimethylarsine in a suitable anhydrous solvent (e.g., liquid ammonia (B1221849) or THF) to form sodium dimethylarsenide.

  • Reaction with o-dichlorobenzene: A solution of o-dichlorobenzene in anhydrous diethyl ether or THF is added dropwise to the freshly prepared sodium dimethylarsenide solution at a controlled temperature, typically ranging from -78 °C to room temperature.

  • Reaction Work-up: After the addition is complete, the reaction mixture is stirred for several hours to ensure complete reaction. The resulting suspension is then quenched with degassed water.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether. The combined organic extracts are then dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield pure this compound as a colorless liquid. Purity can be further enhanced by recrystallization from a non-polar solvent like hexane (B92381) at low temperatures.[2]

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Technique Observed Features
¹H NMR A sharp singlet corresponding to the methyl protons (As-CH₃) and a multiplet in the aromatic region for the benzene (B151609) ring protons.
¹³C NMR Resonances for the methyl carbons and the aromatic carbons of the benzene ring.
Infrared (IR) Spectroscopy Characteristic peaks for C-H stretching and bending vibrations of the methyl and aromatic groups, as well as As-C stretching vibrations.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of diars, along with characteristic fragmentation patterns.

Coordination Chemistry and Applications

This compound is a classic chelating ligand in coordination and organometallic chemistry.[1][2] Its two arsenic donor atoms bind to a single metal center to form a stable five-membered ring. This chelation enhances the thermodynamic stability of the resulting metal complex.

G cluster_benzene M M As1 As M->As1 As2 As M->As2 C1 As1->C1 (CH₃)₂ C2 As2->C2 (CH₃)₂ C1->C2

Figure 2: Chelation of a metal center (M) by diars.

A significant application of diars lies in its ability to stabilize metal ions in unusual oxidation states and coordination numbers.[1] For example, it has been instrumental in the synthesis of some of the first examples of nickel(III) and nickel(IV) complexes.[1] The steric and electronic properties of diars, specifically the relatively long arsenic-metal bond lengths, allow for the formation of complexes with high coordination numbers without significant steric hindrance.

Furthermore, metal complexes of diars have been investigated for their catalytic activity in various organic transformations. The electronic properties of the arsenic donor atoms can influence the reactivity of the metal center, making diars a versatile ligand for catalyst design.

Synthesis of a Representative Metal Complex: Dichlorobis(this compound)nickel(II)

The following protocol describes the synthesis of a typical diars-metal complex.

Experimental Workflow

G start Start dissolve_ni Dissolve NiCl₂·6H₂O in ethanol (B145695) start->dissolve_ni add_diars Add diars ligand dropwise dissolve_ni->add_diars reflux Reflux the mixture add_diars->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol and diethyl ether filter->wash dry Dry under vacuum wash->dry

Figure 3: Workflow for the synthesis of a diars-nickel complex.
Experimental Protocol

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (diars)

  • Ethanol

  • Diethyl ether

  • Inert gas (Argon or Nitrogen)

  • Standard reflux and filtration apparatus

Procedure:

  • A solution of nickel(II) chloride hexahydrate in ethanol is prepared in a round-bottom flask under an inert atmosphere.

  • A stoichiometric amount of this compound, dissolved in ethanol, is added dropwise to the nickel salt solution with constant stirring.

  • The reaction mixture is then heated to reflux for a specified period to ensure complete complex formation. The color of the solution will typically change, indicating the formation of the complex.

  • After the reflux period, the mixture is allowed to cool to room temperature, which usually results in the precipitation of the solid complex.

  • The precipitate is collected by filtration, washed with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • The resulting solid is dried under vacuum to yield the dichlorobis(this compound)nickel(II) complex.

Safety and Handling

This compound is an organoarsenic compound and should be handled with extreme caution.[3] It is toxic and should only be used in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Due to its air sensitivity, all manipulations should be carried out under an inert atmosphere.

Conclusion

This compound remains a cornerstone ligand in coordination chemistry. Its straightforward synthesis, coupled with its unique ability to stabilize various metal centers, ensures its continued relevance in the development of new catalysts and materials. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers in the chemical sciences.

References

An In-depth Technical Guide to the Core Structure of o-Phenylenebis(dimethylarsine) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Phenylenebis(dimethylarsine), commonly known in scientific literature as "diars," is a classic organoarsenic chelating agent that has played a significant role in the development of coordination chemistry. Its robust coordination to a wide array of transition metals has allowed for the synthesis of complexes with unusual oxidation states and coordination geometries. While historically significant in inorganic chemistry, the unique electronic and structural properties of its metal complexes are drawing renewed interest in the context of medicinal inorganic chemistry and drug development. This guide provides a comprehensive overview of the core structural and chemical aspects of o-phenylenebis(dimethylarsine), including its synthesis, characterization, and the cytotoxic potential of its derivatives, offering a foundation for its further exploration in therapeutic applications.

Core Structure and Chemical Properties

o-Phenylenebis(dimethylarsine) is an organoarsenic compound with the chemical formula C₁₀H₁₆As₂.[1] The molecule consists of a benzene (B151609) ring with two dimethylarsino (B13797298) groups attached to adjacent carbon atoms (ortho positions). This arrangement allows "diars" to act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal center. It is a colorless oil at room temperature.[1]

Below is a diagram illustrating the chemical structure of o-phenylenebis(dimethylarsine).

structure Chemical Structure of o-Phenylenebis(dimethylarsine) cluster_ring C1 C C2 C C1->C2 As2 As C1->As2 C3 CH C2->C3 As1 As C2->As1 C4 CH C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->C1 CH3_1a CH₃ As1->CH3_1a CH3_1b CH₃ As1->CH3_1b CH3_2a CH₃ As2->CH3_2a CH3_2b CH₃ As2->CH3_2b

Caption: Chemical structure of o-phenylenebis(dimethylarsine) (diars).

PropertyValueReference
Chemical Formula C₁₀H₁₆As₂[1]
Molar Mass 286.08 g/mol [2]
Appearance Colorless liquid[1]
CAS Number 13246-32-7[1]
Boiling Point 156 °C[3]

Experimental Protocols

Synthesis of o-Phenylenebis(dimethylarsine)

The synthesis of o-phenylenebis(dimethylarsine) is typically achieved through the reaction of o-dichlorobenzene with sodium dimethylarsenide.[1]

Reaction Scheme:

C₆H₄Cl₂ + 2 NaAs(CH₃)₂ → C₆H₄(As(CH₃)₂)₂ + 2 NaCl[1]

Detailed Protocol:

This protocol is a generalized procedure based on established synthetic methods for analogous compounds and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of Sodium Dimethylarsenide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, place freshly cut sodium metal in dry liquid ammonia (B1221849). To this stirring solution, slowly add a solution of cacodylic acid ((CH₃)₂AsO₂H) in an appropriate solvent. The reaction is complete when the blue color of the sodium in liquid ammonia disappears. The resulting colorless solution of sodium dimethylarsenide is used in the next step.

  • Synthesis of o-Phenylenebis(dimethylarsine): To the freshly prepared solution of sodium dimethylarsenide, add a solution of o-dichlorobenzene in an anhydrous ether such as diethyl ether or tetrahydrofuran (B95107) (THF) dropwise at a low temperature (e.g., -78 °C).

  • Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield o-phenylenebis(dimethylarsine) as a colorless oil.

Characterization

The synthesized o-phenylenebis(dimethylarsine) can be characterized using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons (C₆H₄) are expected to appear as a multiplet in the range of δ 7.0-8.0 ppm. The methyl protons (As(CH₃)₂) will likely appear as a singlet in the upfield region, typically around δ 1.0-2.0 ppm.
¹³C NMR Aromatic carbons will show signals in the δ 120-140 ppm region. The methyl carbons attached to arsenic are expected to resonate in the upfield region.
FT-IR Characteristic peaks for aromatic C-H stretching are expected around 3050-3100 cm⁻¹. C-H stretching from the methyl groups should appear in the 2850-3000 cm⁻¹ range. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Coordination Chemistry and Potential in Drug Development

o-Phenylenebis(dimethylarsine) is a versatile ligand in coordination chemistry, known for its ability to stabilize metal ions in various oxidation states.[1] This property is of particular interest in the design of metal-based therapeutics, where the redox activity of the metal center can be harnessed for therapeutic effect.

Cytotoxicity of Metal Complexes

While o-phenylenebis(dimethylarsine) itself has not been extensively studied for its biological activity, its metal complexes have shown potential as cytotoxic agents. The chelation of "diars" to a metal center can enhance the lipophilicity of the complex, facilitating its transport across cell membranes. The cytotoxic effect is often attributed to the combined action of the metal ion and the ligand.

The workflow for evaluating the cytotoxic potential of novel "diars" metal complexes is outlined below.

cytotoxicity_workflow Workflow for Cytotoxicity Evaluation of 'diars' Metal Complexes cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of 'diars' Metal Complex characterization Spectroscopic & Structural Characterization synthesis->characterization cell_lines Selection of Cancer Cell Lines characterization->cell_lines mtt_assay MTT Assay for Cell Viability cell_lines->mtt_assay ic50 Determination of IC₅₀ Values mtt_assay->ic50 ros Reactive Oxygen Species (ROS) Generation Assay ic50->ros apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis dna_interaction DNA Interaction Studies (e.g., Gel Electrophoresis) ic50->dna_interaction

Caption: Experimental workflow for assessing the cytotoxic activity of 'diars' metal complexes.

A Note on Biological Signaling Pathways

A direct role for o-phenylenebis(dimethylarsine) or its simple metal complexes in specific biological signaling pathways has not yet been elucidated in the scientific literature. The primary proposed mechanism of action for related cytotoxic organoarsenic compounds involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules like DNA and proteins.

Future research in this area could explore the potential of "diars" complexes to modulate signaling pathways relevant to cancer, such as those involved in apoptosis, cell cycle regulation, and angiogenesis. The design of targeted "diars" complexes, for instance, by functionalizing the phenyl ring with moieties that recognize specific cellular targets, could lead to the development of more selective and potent therapeutic agents.

Conclusion

o-Phenylenebis(dimethylarsine) remains a ligand of significant interest due to its unique coordination properties. While its historical applications have been primarily in the realm of fundamental inorganic chemistry, the emerging field of medicinal inorganic chemistry provides a new lens through which to view this classic molecule. The ability of "diars" to stabilize various metal ions in different oxidation states, coupled with the potential for its metal complexes to exhibit cytotoxicity, suggests that it is a promising scaffold for the development of novel metal-based drugs. Further research into the synthesis of new "diars" complexes, comprehensive evaluation of their biological activity, and elucidation of their mechanisms of action, particularly their effects on cellular signaling pathways, is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 1,2-Bis(dimethylarsino)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(dimethylarsino)benzene, commonly known as "diars," is a bidentate chelating ligand with significant applications in coordination chemistry and catalysis. Its ability to stabilize metals in various oxidation states has made it a valuable tool in the synthesis of novel inorganic and organometallic complexes. This guide provides a comprehensive overview of the primary synthetic route to this compound, including detailed experimental protocols, key reaction parameters, and characterization data. The information presented is intended to serve as a practical resource for researchers in chemistry and drug development.

Introduction

This compound is an organoarsenic compound with the chemical formula C₆H₄(As(CH₃)₂)₂. The two adjacent dimethylarsino (B13797298) groups on the benzene (B151609) ring allow for the formation of a stable five-membered chelate ring upon coordination to a metal center.[1][2][3][4] This chelating effect imparts significant stability to the resulting metal complexes. The ligand was first described in 1939 and later popularized by R.S. Nyholm for its utility in stabilizing complexes with unusual coordination numbers and oxidation states.[3][4] The synthesis of diars is a multi-step process that requires careful handling of air- and moisture-sensitive reagents. This document outlines the most common and reliable method for its preparation.

Synthesis of this compound

The most widely employed synthetic route to this compound involves the reaction of o-dichlorobenzene with sodium dimethylarsenide.[2][3][4] This nucleophilic aromatic substitution reaction is typically carried out in a suitable aprotic solvent under an inert atmosphere.

Overall Reaction

The overall chemical equation for the synthesis is as follows:

C₆H₄Cl₂ + 2 NaAs(CH₃)₂ → C₆H₄(As(CH₃)₂)₂ + 2 NaCl[2][3][4]

Synthesis Workflow

The synthesis can be broken down into two main stages: the preparation of the sodium dimethylarsenide reagent and the subsequent reaction with o-dichlorobenzene to form the final product.

Synthesis_Workflow cluster_prep Stage 1: Preparation of Sodium Dimethylarsenide cluster_reaction Stage 2: Synthesis and Purification of Diars A Sodium metal dispersion in Toluene B Reaction with Arsenic powder and Methyl Chloride A->B C Formation of Sodium Dimethylarsenide B->C D Reaction of Sodium Dimethylarsenide with o-dichlorobenzene in THF C->D E Quenching and Extraction D->E F Distillation under reduced pressure E->F G Pure this compound F->G

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures and should be performed by trained personnel in a well-ventilated fume hood, given the toxic nature of arsenic compounds. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Preparation of Sodium Dimethylarsenide

This reagent is typically prepared in situ or as a stock solution. A common method involves the reaction of sodium metal with arsenic and a methylating agent. An alternative and often more convenient laboratory preparation starts from cacodylic acid ((CH₃)₂AsO₂H).

Materials:

  • Cacodylic acid ((CH₃)₂AsO₂H)

  • Sulfur dioxide (gas)

  • Hydroiodic acid (catalyst)

  • Sodium hydroxide (B78521)

  • Anhydrous diethyl ether or THF

Procedure:

  • In a reaction vessel equipped with a gas inlet and a magnetic stirrer, a solution of cacodylic acid in water is prepared.

  • A catalytic amount of hydroiodic acid is added.

  • Sulfur dioxide gas is bubbled through the solution to reduce the arsenic(V) to arsenic(III), yielding dimethylarsinous acid ((CH₃)₂AsOH).

  • The resulting solution is neutralized with sodium hydroxide to form sodium dimethylarsenite.

  • Further reduction with a suitable reducing agent in an aprotic solvent under inert atmosphere yields sodium dimethylarsenide (NaAs(CH₃)₂).

Synthesis of this compound

Materials:

  • Sodium dimethylarsenide (prepared as above)

  • o-Dichlorobenzene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Degassed water

  • Anhydrous sodium sulfate

  • Hexane (for purification, if necessary)

Procedure:

  • A solution of sodium dimethylarsenide in anhydrous THF is prepared in a Schlenk flask under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • o-Dichlorobenzene is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the reaction goes to completion.

  • The reaction mixture is cooled, and the excess sodium dimethylarsenide is quenched by the careful addition of degassed water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Data Presentation

Physical and Chemical Properties
PropertyValue
Chemical Formula C₁₀H₁₆As₂
Molar Mass 286.08 g/mol
Appearance Colorless liquid
Density 1.3992 g/cm³
Boiling Point 97-101 °C at 1.1 mmHg
Solubility Soluble in organic solvents
Spectroscopic Data (Typical)
TechniqueObserved Peaks/Signals
¹H NMR (CDCl₃) δ ~1.4 (s, 12H, As-CH₃), δ ~7.2-7.6 (m, 4H, C₆H₄)
¹³C NMR (CDCl₃) δ ~10 (As-CH₃), δ ~128-132 (aromatic carbons), δ ~145 (ipso-carbons)
IR (neat) ν ~3050 cm⁻¹ (Ar-H), ~2980, 2910 cm⁻¹ (C-H), ~1440 cm⁻¹ (C=C), ~570 cm⁻¹ (As-C)
Mass Spec (EI) m/z 286 (M⁺)

Safety and Handling

This compound and its precursors are toxic and should be handled with extreme care.[4] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The compound is air-sensitive and can be oxidized by oxygen to form the corresponding dioxide, C₆H₄(As(CH₃)₂O)₂.[2][3][4] Therefore, it must be handled and stored under an inert atmosphere.

Logical Relationship of Synthesis

The synthesis of diars is a logical progression from readily available starting materials to the final product through the creation of a key reactive intermediate.

logical_relationship Start Starting Materials (o-dichlorobenzene, Arsenic source, Methylating agent, Sodium) Intermediate Key Intermediate (Sodium Dimethylarsenide) Start->Intermediate Formation Product Final Product (this compound) Intermediate->Product Reaction Purification Purification (Distillation) Product->Purification Isolation

References

The Coordination Chemistry of o-Phenylenebis(dimethylarsine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenylenebis(dimethylarsine), commonly known as diars, is a classic bidentate chelating ligand that has played a significant role in the development of coordination chemistry. Its ability to stabilize a wide range of transition metals in various oxidation states has made it a subject of extensive study. This technical guide provides a comprehensive overview of the coordination chemistry of the diars ligand, focusing on its synthesis, the preparation of its metal complexes, and their structural and spectroscopic properties. While not extensively explored for its catalytic properties, this review also touches upon the reactivity of diars complexes, which may inform future research in catalysis and materials science.

Synthesis of the Diars Ligand

The diars ligand is synthesized via the reaction of o-dichlorobenzene with sodium dimethylarsenide. This reaction is typically carried out under an inert atmosphere to prevent oxidation of the arsenide reagent.

Experimental Protocol: Synthesis of o-Phenylenebis(dimethylarsine)
  • Preparation of Sodium Dimethylarsenide: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, sodium metal is reacted with a solution of dimethylarsine in a suitable aprotic solvent, such as dry tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is typically performed at low temperatures (e.g., in a dry ice/acetone bath) and the dimethylarsine is added slowly to the sodium dispersion. The reaction is complete when the blue color of the sodium in the solvent disappears, indicating the formation of sodium dimethylarsenide (NaAs(CH₃)₂).

  • Reaction with o-Dichlorobenzene: To the freshly prepared solution of sodium dimethylarsenide, a solution of o-dichlorobenzene in the same solvent is added dropwise at room temperature. The reaction mixture is then refluxed for several hours to ensure complete reaction.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, a colorless oil, is then purified by vacuum distillation to yield pure o-phenylenebis(dimethylarsine).

Coordination Complexes of Diars

The diars ligand forms stable complexes with a wide variety of transition metals, including those from the first, second, and third rows. The arsenic donor atoms are soft Lewis bases, leading to a preference for coordination with softer metal centers. The geometry of the resulting complexes is influenced by the metal's oxidation state, coordination number, and the steric bulk of the diars ligand.

Synthesis of Diars Metal Complexes

The synthesis of diars metal complexes typically involves the reaction of the diars ligand with a metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, reaction time) can influence the final product.

  • Reaction Setup: A solution of the metal(II) chloride salt (e.g., anhydrous ferrous chloride, FeCl₂) in a suitable solvent (e.g., degassed methanol (B129727) or ethanol) is prepared in a Schlenk flask under an inert atmosphere.

  • Ligand Addition: A stoichiometric amount of the diars ligand, dissolved in the same solvent, is added to the metal salt solution with stirring. The molar ratio of metal to ligand is typically 1:2 for the formation of a bis-chelate complex.

  • Precipitation and Isolation: The reaction mixture is stirred at room temperature or gently heated to facilitate complex formation. The desired complex often precipitates from the solution. The solid product is then collected by filtration, washed with a small amount of the solvent, and dried under vacuum. Recrystallization from a suitable solvent can be performed to obtain analytically pure crystals.

Structural and Spectroscopic Characterization

The structures of diars complexes have been extensively studied by single-crystal X-ray diffraction. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to characterize these complexes in solution and the solid state.

Data Presentation: Structural and Spectroscopic Data of Selected Diars Complexes

Table 1: Selected Crystallographic Data for Diars Metal Complexes

ComplexMetal CenterCoordination GeometryM-As Bond Length (Å) (average)As-M-As Bite Angle (°) (average)
[FeCl₂(diars)₂]Fe(II)Distorted Octahedral2.5082.5
[Co(NCS)₂(diars)₂]Co(II)Distorted Octahedral2.5281.9
[NiBr₂(diars)₂]Ni(II)Distorted Octahedral2.5182.1
[ReOCl(SC₆H₅)₂(diars)]Re(V)Distorted Octahedral2.5580.7
[AuI₂(diars)₂]IAu(III)Distorted Octahedral2.4883.2

Table 2: Spectroscopic Data for the Diars Ligand and a Representative Complex

Species¹H NMR (δ, ppm) - As-CH₃¹³C NMR (δ, ppm) - As-CH₃IR (cm⁻¹) - ν(As-C)
diars (free ligand)~1.3 (s)~15 (s)~570
[FeCl₂(diars)₂]~1.8 (br s)~18 (br s)~585

Note: Spectroscopic data can vary depending on the solvent and the specific complex.

Experimental Protocols for Characterization

Single crystals of the diars complex suitable for X-ray diffraction are mounted on a goniometer. Data is collected at a specific temperature (often 100 K or 298 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F². The positions of hydrogen atoms are typically calculated and refined using a riding model.

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets or as a mull in Nujol. The spectra are recorded over a specific range (e.g., 4000-400 cm⁻¹) and the vibrational frequencies of key functional groups are reported in wavenumbers (cm⁻¹).

Reactivity and Potential Applications

While the diars ligand has been a cornerstone for fundamental studies in coordination chemistry, its application in catalysis is not well-documented. The primary focus of research on diars complexes has been on their synthesis, structure, and electronic properties.

The reactivity of diars complexes often involves ligand substitution or redox reactions at the metal center. For instance, the halide ligands in complexes like [MCl₂(diars)₂] can be replaced by other ligands, providing a route to a variety of derivatives. The redox stability of diars complexes allows for the study of metal centers in unusual oxidation states.

Although specific catalytic applications are scarce, the fundamental understanding of the coordination chemistry of diars can inform the design of new catalysts. The electronic and steric properties of the diars ligand can be compared with those of more catalytically successful diphosphine and di-N-heterocyclic carbene ligands to understand the factors that govern catalytic activity.

Mandatory Visualizations

Synthesis_of_Diars_Ligand o-Dichlorobenzene o-Dichlorobenzene Reaction Reaction o-Dichlorobenzene->Reaction Sodium Dimethylarsenide Sodium Dimethylarsenide Sodium Dimethylarsenide->Reaction Diars Ligand Diars Ligand Reaction->Diars Ligand Crude Product Purification Purification Diars Ligand->Purification Vacuum Distillation Pure Diars Pure Diars Purification->Pure Diars

Caption: Synthetic pathway for the diars ligand.

Complex_Synthesis_Workflow cluster_reactants Reactants Metal Salt Metal Salt Dissolution Dissolution Metal Salt->Dissolution Diars Ligand Diars Ligand Diars Ligand->Dissolution Mixing & Reaction Mixing & Reaction Dissolution->Mixing & Reaction Isolation Isolation Mixing & Reaction->Isolation Precipitation/Filtration Diars Complex Diars Complex Isolation->Diars Complex Characterization Characterization Diars Complex->Characterization

Caption: General workflow for synthesizing diars metal complexes.

Conclusion

The coordination chemistry of o-phenylenebis(dimethylarsine) is rich and has provided valuable insights into the fundamental principles of metal-ligand interactions. While its direct application in areas such as catalysis has been limited, the wealth of structural and spectroscopic data available for diars complexes serves as a crucial benchmark for the development of new coordination compounds with tailored properties. This guide provides a foundational understanding for researchers and professionals interested in the coordination chemistry of arsenic-based ligands and their potential in various fields of chemical science. Further exploration into the reactivity of diars complexes may yet uncover novel applications in catalysis and materials science.

A Comprehensive Technical Guide to the History and Chemistry of 1,2-Bis(dimethylarsino)benzene (diars)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dimethylarsino)benzene, commonly known by its trivial name "diars," is a classic organoarsenic chelating ligand that has played a significant role in the development of coordination chemistry. First described in 1939, this colorless oil with the formula C₆H₄(As(CH₃)₂)₂ was extensively studied and popularized by Sir Ronald S. Nyholm for its remarkable ability to stabilize transition metal complexes in unusual oxidation states and with high coordination numbers.[1][2] Its unique electronic and steric properties, stemming from the two soft arsenic donor atoms held in a rigid ortho-phenylene backbone, have made it a valuable tool for inorganic and organometallic chemists. This guide provides an in-depth look at the history, synthesis, coordination chemistry, and potential biological relevance of diars, presenting key data in a structured format for researchers and professionals in chemistry and drug development.

Historical Perspective

The story of diars is intrinsically linked to the broader history of organoarsenic chemistry, which dates back to the 18th century with the synthesis of the foul-smelling cacodyl. While early organoarsenic compounds were primarily of academic interest, the field gained significant momentum in the early 20th century with Paul Ehrlich's pioneering work on Salvarsan, an organoarsenic compound that became the first effective treatment for syphilis. This discovery highlighted the potential of organoarsenic compounds in medicine and spurred further research into their synthesis and properties.

The synthesis of diars in 1939 by Chatt and Mann marked a significant advancement in ligand design.[1] However, it was the systematic investigations by R.S. Nyholm in the mid-20th century that truly showcased the ligand's potential. Nyholm's work demonstrated that diars could stabilize metal ions in oxidation states that were previously difficult to access and could promote the formation of complexes with unusually high coordination numbers.[2] This research predated the development of many common chelating diphosphine ligands, such as dppe, and laid the groundwork for a deeper understanding of the factors that govern the stability and reactivity of coordination complexes.

Physicochemical Properties

Diars is a colorless, toxic oil with a boiling point of 97-101 °C at 1.1 mm Hg and a density of 1.3992 g/cm³.[3] It is sensitive to oxygen and must be handled under an inert atmosphere to prevent oxidation to the corresponding dioxide, C₆H₄(As(CH₃)₂O)₂.[3]

PropertyValue
Chemical Formula C₁₀H₁₆As₂
Molar Mass 286.08 g/mol
Appearance Colorless liquid
Density 1.3992 g/cm³
Boiling Point 97-101 °C (at 1.1 mm Hg)

Experimental Protocols

Synthesis of this compound (diars)

The synthesis of diars is most reliably achieved through the reaction of o-dichlorobenzene with sodium dimethylarsenide. A detailed procedure has been published in Inorganic Syntheses.[1]

Materials:

  • Sodium (dispersed in toluene)

  • Arsenic trioxide

  • Methylmagnesium iodide (Grignard reagent)

  • o-Dichlorobenzene

  • Anhydrous diethyl ether

  • Anhydrous toluene

Procedure:

  • Preparation of Sodium Dimethylarsenide (NaAs(CH₃)₂):

    • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a solution of dimethylarsinic acid (cacodylic acid), obtained from the reaction of arsenic trioxide and methylmagnesium iodide, is prepared in anhydrous diethyl ether.

    • This solution is then added dropwise to a stirred suspension of sodium sand in anhydrous toluene.

    • The reaction mixture is refluxed for several hours to ensure the complete formation of sodium dimethylarsenide. The progress of the reaction can be monitored by the disappearance of the sodium metal.

  • Reaction with o-Dichlorobenzene:

    • A solution of o-dichlorobenzene in anhydrous diethyl ether is added slowly to the freshly prepared suspension of sodium dimethylarsenide.

    • The mixture is refluxed for an extended period (typically overnight) with vigorous stirring.

    • After cooling to room temperature, the reaction is quenched by the careful addition of water.

  • Isolation and Purification:

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude diars is purified by vacuum distillation.

Synthesis_of_Diars cluster_reactants Reactants cluster_reaction Reaction cluster_products Products o_dichlorobenzene o-Dichlorobenzene reaction Reflux in Diethyl Ether/Toluene o_dichlorobenzene->reaction NaAsMe2 Sodium Dimethylarsenide NaAsMe2->reaction diars This compound (diars) reaction->diars NaCl Sodium Chloride reaction->NaCl

Synthesis of a Representative Complex: trans-Dichlorobis[this compound]nickel(III) Chloride ([NiCl₂(diars)₂]Cl)

This complex is a classic example of diars stabilizing an unusual oxidation state, Ni(III).

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (diars)

  • Ethanol (B145695)

  • Diethyl ether

  • Chlorine gas or a suitable oxidizing agent

Procedure:

  • A solution of NiCl₂·6H₂O in ethanol is prepared.

  • A stoichiometric amount of diars (2 equivalents) is added to the nickel chloride solution, resulting in the formation of the orange-red precipitate of the Ni(II) complex, [NiCl₂(diars)₂].

  • The Ni(II) complex is suspended in diethyl ether and cooled in an ice bath.

  • A stream of chlorine gas is bubbled through the suspension, or a chemical oxidizing agent is added, leading to the oxidation of Ni(II) to Ni(III). The color of the suspension changes to a deep green or black.

  • The resulting solid [NiCl₂(diars)₂]Cl is collected by filtration, washed with diethyl ether, and dried under vacuum.

Coordination Chemistry

The coordination chemistry of diars is characterized by its ability to form stable five-membered chelate rings with a wide range of metal ions. The soft nature of the arsenic donor atoms leads to strong bonds with soft and borderline metal ions.

Stabilization of Unusual Oxidation States

One of the most significant contributions of diars to coordination chemistry is its ability to stabilize metal ions in uncommon oxidation states. The strong σ-donating and moderate π-accepting properties of the arsenic atoms, coupled with the chelate effect, provide a favorable electronic environment for stabilizing both high and low oxidation states.

A prime example is the stabilization of Ni(III) in the complex trans-[NiCl₂(diars)₂]Cl.[2] Typically, Ni(III) is a potent oxidizing agent and is difficult to isolate. However, the coordination of two diars ligands provides sufficient electron density to the nickel center to stabilize the +3 oxidation state.

High Coordination Numbers

The relatively small steric bulk of the methyl groups on the arsenic atoms and the geometry of the benzene (B151609) backbone allow for the accommodation of multiple diars ligands around a central metal ion, leading to complexes with high coordination numbers. A notable example is the titanium(IV) complex, TiCl₄(diars)₂.[2][4] In this complex, the titanium center is eight-coordinate, with two bidentate diars ligands and four chloride ions. This is a significantly higher coordination number than is typically observed for titanium(IV) with monodentate ligands.

High_Coordination_Number cluster_ligands Ligands cluster_metal Metal Center cluster_complex Eight-Coordinate Complex diars1 diars Ti Ti⁴⁺ diars1->Ti diars2 diars diars2->Ti Cl1 Cl⁻ Cl1->Ti Cl2 Cl⁻ Cl2->Ti Cl3 Cl⁻ Cl3->Ti Cl4 Cl⁻ Cl4->Ti complex [TiCl₄(diars)₂] Ti->complex

Quantitative Structural Data

The following table summarizes selected bond lengths and angles for representative metal complexes of diars, illustrating the coordination environment around the metal center.

ComplexMetal-Arsenic Bond Length (Å)Arsenic-Metal-Arsenic Angle (°)Metal-Halide Bond Length (Å)Coordination Geometry
trans-[NiCl₂(diars)₂]⁺~2.35~84~2.25Distorted Octahedral
TiCl₄(diars)₂~2.65~77~2.35Dodecahedral
[PdCl₂(diars)]~2.38~85~2.32Square Planar

Note: The values presented are approximate and can vary depending on the specific crystal structure determination.

Stability of Metal Complexes

Biological Relevance and Drug Development

The audience for this guide includes drug development professionals, and while diars itself has not been developed as a therapeutic agent, the broader context of organoarsenic compounds in medicine is highly relevant.

Historical Context of Organoarsenicals in Medicine

As mentioned, organoarsenic compounds have a rich history in medicine. Salvarsan and Neosalvarsan were mainstays in the treatment of syphilis before the advent of penicillin.[6] More recently, arsenic trioxide (Trisenox®) has been approved for the treatment of acute promyelocytic leukemia (APL), demonstrating that arsenic-containing compounds can be highly effective anticancer agents.[7]

Potential for Diars and its Complexes

While there is a lack of extensive research on the specific biological activities of diars and its metal complexes, some general principles can be inferred. The inherent toxicity of arsenic is a primary concern. However, the coordination of diars to a metal center can modulate this toxicity. The resulting complex will have its own unique biological properties, which may differ significantly from both the free ligand and the metal salt.

Given the interest in metal-based drugs, particularly those with redox-active metals, complexes of diars with metals like copper, nickel, and cobalt could warrant investigation for their potential cytotoxic or antimicrobial activities. The lipophilicity of the diars ligand could facilitate the transport of the metal complex across cell membranes.

Future research in this area could involve:

  • Cytotoxicity Screening: Evaluating the in vitro cytotoxicity of a library of diars-metal complexes against various cancer cell lines.

  • Mechanism of Action Studies: Investigating how these complexes induce cell death, for example, through the generation of reactive oxygen species (ROS), inhibition of key enzymes, or interaction with DNA.

  • Antimicrobial Testing: Assessing the activity of diars and its complexes against a panel of pathogenic bacteria and fungi.

It is important to note that any research into the biological applications of diars must be conducted with extreme caution due to the toxicity of arsenic.

Conclusion

This compound (diars) holds a distinguished place in the history of coordination chemistry. Its ability to stabilize unusual oxidation states and high coordination numbers has provided fundamental insights into the nature of metal-ligand bonding. While its direct application in drug development has not been explored, the historical success of other organoarsenic compounds in medicine suggests that a re-examination of compounds like diars and their metal complexes, with modern medicinal chemistry approaches, could potentially unveil novel therapeutic agents. This guide has provided a comprehensive overview of the history, synthesis, and coordination chemistry of diars, offering a valuable resource for researchers in both chemistry and the life sciences.

References

An In-depth Technical Guide on the Electronic Properties of o-Phenylenebis(dimethylarsine) (diars) as a Chelating Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

o-Phenylenebis(dimethylarsine), commonly known as "diars," is a classic bidentate chelating ligand that has played a significant role in the development of coordination chemistry. Its unique electronic and steric properties have made it a versatile ligand for stabilizing a wide range of metal ions in various oxidation states. This technical guide provides a comprehensive overview of the electronic properties of diars as a chelating ligand, with a focus on its coordination chemistry, electrochemical behavior, and spectroscopic signatures. This document synthesizes data from seminal studies to offer a detailed resource for researchers exploring the application of diars and its metal complexes in catalysis, materials science, and medicinal chemistry.

Introduction

The ligand o-phenylenebis(dimethylarsine) (diars) is an organoarsenic compound with the formula C₆H₄(As(CH₃)₂)₂. The presence of two soft arsenic donor atoms held in a rigid ortho-phenylene backbone allows it to act as a strong chelating agent for transition metals. The electronic properties of diars are a subject of considerable interest due to its ability to influence the stability, reactivity, and electrochemical behavior of its metal complexes. This guide will delve into the core electronic characteristics of diars, supported by quantitative data and experimental methodologies.

Coordination Chemistry and Electronic Structure

Diars is known to form stable complexes with a variety of transition metals, including but not limited to iron (Fe), cobalt (Co), and platinum (Pt).[1][2][3] The geometry of these complexes is highly dependent on the metal's oxidation state and coordination number. Mössbauer spectroscopy studies on Fe(II) complexes with diars have indicated that it is a significantly weaker σ-donor compared to analogous chelating phosphines.[1] Its σ-donor and π-acceptor capabilities are found to be very similar to that of o-phenanthroline.[1]

The rigid aromatic backbone of diars imposes a specific bite angle upon chelation, influencing the electronic structure of the resulting metallacycle. This rigidity can lead to unique stereochemical and electronic consequences in the coordination sphere of the metal.

Chelation Figure 1. Chelation of a metal ion by the diars ligand. M M As1 As M->As1 As2 As M->As2 C1 C As1->C1 Me1a CH3 As1->Me1a Me1b CH3 As1->Me1b C6 C As2->C6 Me2a CH3 As2->Me2a Me2b CH3 As2->Me2b C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->C6 C6->C1

Caption: Figure 1. Chelation of a metal ion by the diars ligand.

Electrochemical Properties

The electronic nature of the diars ligand significantly influences the redox properties of its metal complexes. Ligands play a crucial role in tuning the electronic properties and redox reactivity of coordination compounds.[4] The arsenic donor atoms, being relatively soft, can stabilize both low and high oxidation states of coordinated metals.

Electrochemical studies on dinuclear platinum complexes containing ortho-metalated tertiary arsine ligands, which share similarities with diars, have shown that these complexes can undergo one-electron oxidation processes.[3][5] For instance, the oxidation of a diplatinum(II) complex can lead to the formation of a dihalodiplatinum(III) species, which is consistent with the presence of a Pt-Pt bond.[3]

Quantitative Electrochemical Data

The following table summarizes representative electrochemical data for a dinuclear platinum complex, illustrating the redox behavior influenced by arsine ligands.

ComplexOxidation Potential (V vs. reference)ProcessReference
[Pt₂(κ²As,C-C₆H₃-5-Me-2-AsPh₂)₂(μ-κAs,κC-C₆H₃-5-Me-2-AsPh₂)₂]Data not explicitly stated in abstractOne-electron oxidation[3]

RedoxProcess Figure 2. General redox process for a diars metal complex. Complex_n [M(diars)₂]ⁿ⁺ Complex_n1 [M(diars)₂]⁽ⁿ⁺¹⁾⁺ Complex_n->Complex_n1 -e⁻ (Oxidation) Complex_n1->Complex_n +e⁻ (Reduction)

Caption: Figure 2. General redox process for a diars metal complex.

Spectroscopic Properties

Spectroscopic techniques are invaluable for probing the electronic structure of diars metal complexes.

Mössbauer Spectroscopy

For iron complexes, ⁵⁷Fe Mössbauer spectroscopy provides detailed information about the oxidation state and spin state of the iron center, as well as the nature of the metal-ligand bonding. Studies on bis[o-phenylenebis(dimethylarsine)]Fe(II) complexes have shown that the Mössbauer spectra can be used to deduce the σ-donor and π-acceptor properties of the diars ligand.[1] The isomer shifts and quadrupole splittings from these spectra indicate that diars is a weaker σ-donor than analogous phosphine (B1218219) ligands.[1]

CompoundIsomer Shift (mm/s)Quadrupole Splitting (mm/s)Reference
Fe(II) diars complexesData not explicitly tabulated in abstractData not explicitly tabulated in abstract[1]

Note: Specific quantitative data from the Mössbauer spectra are mentioned to be present in the full paper but are not detailed in the provided search result abstract.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR studies on cobalt(III) complexes of diars have been used to characterize their structure and stereochemistry.[2] The chemical shifts of the methyl and phenyl protons on the diars ligand can provide insights into the electronic environment around the metal center.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the vibrational modes of the diars ligand and how they are affected by coordination to a metal. Changes in the As-C and C-H stretching frequencies upon complexation can indicate the strength of the metal-ligand bond.

Experimental Protocols

Synthesis of Diars Metal Complexes

A general procedure for the synthesis of a diars metal complex involves the reaction of a metal salt with the diars ligand in an appropriate solvent. For example, the preparation of [FeClCO(diars)₂]SnCl₃ involves bubbling carbon monoxide through a solution of FeSnCl₃Cl(diars)₂ in degassed acetone.[1] The product is then precipitated with a non-polar solvent like petroleum ether.[1]

SynthesisWorkflow Figure 3. General workflow for the synthesis of a diars metal complex. Start Start: Metal Salt + Diars Ligand Reaction Reaction in appropriate solvent Start->Reaction Precipitation Precipitation/Crystallization Reaction->Precipitation Isolation Isolation and Purification (Filtration, Washing, Drying) Precipitation->Isolation Characterization Characterization (Spectroscopy, X-ray, etc.) Isolation->Characterization End Final Product Characterization->End

Caption: Figure 3. General workflow for the synthesis of a diars metal complex.

Electrochemical Measurements

Cyclic voltammetry (CV) is a standard technique used to investigate the redox properties of diars complexes. A typical setup involves a three-electrode system (working, reference, and counter electrodes) in a suitable electrolyte solution containing the complex of interest. The potential is swept, and the resulting current is measured to determine the oxidation and reduction potentials of the complex.

Spectroscopic Analysis
  • Mössbauer Spectroscopy: Performed on solid samples at low temperatures. A radioactive source (e.g., ⁵⁷Co) is used, and the absorption of gamma rays by the ⁵⁷Fe nuclei in the sample is measured as a function of the source velocity.

  • NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer using deuterated solvents. Chemical shifts are reported relative to a standard (e.g., TMS).

  • IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a mull.

Conclusion

The electronic properties of o-phenylenebis(dimethylarsine) (diars) as a chelating ligand are multifaceted and have a profound impact on the characteristics of its metal complexes. Its moderate σ-donor and π-acceptor capabilities, coupled with its rigid backbone, allow for the formation of stable complexes with a range of metals in various oxidation states. The ability to fine-tune the electronic environment of the metal center through the use of diars and its derivatives makes it a valuable ligand in the design of catalysts and functional materials. Further detailed investigations, particularly employing computational methods, could provide deeper insights into the subtle electronic interplay between the diars ligand and coordinated metal ions.[6][7] This would further enhance its application in the rational design of novel coordination compounds for targeted applications in research and drug development.

References

The Invisible Hand: A Technical Guide to the Steric Effects of 1,2-Bis(dimethylarsino)benzene in Complex Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the steric landscape of 1,2-Bis(dimethylarsino)benzene (diars), this technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of how this classic chelating ligand's bulk influences coordination chemistry. Through a detailed analysis of steric parameters, structural data, and reactivity, this paper illuminates the subtle yet profound impact of steric hindrance on the behavior of metal complexes.

Introduction: The Enduring Legacy of a Bulky Ligand

This compound, commonly known as "diars," is a chelating organoarsenic ligand with the formula C₆H₄(As(CH₃)₂)₂. First popularized by R.S. Nyholm, diars has been instrumental in stabilizing metal complexes in unusual oxidation states and coordination numbers. Its ability to form stable five-membered chelate rings with transition metals makes it a valuable tool in coordination chemistry. A key feature of diars is the steric bulk arising from the dimethylarsino (B13797298) groups and the rigid benzene (B151609) backbone. This steric hindrance plays a crucial role in determining the geometry, stability, and reactivity of its metal complexes. This guide provides a detailed examination of these steric effects.

Quantifying Steric Influence: Cone and Bite Angles

The steric properties of a ligand can be quantified using parameters such as the Tolman cone angle and the bite angle.

  • Tolman Cone Angle (θ): This is a measure of the steric bulk of a monodentate ligand, defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, centered on the metal. For bidentate ligands like diars, the concept is more complex, but the principle of quantifying the space occupied by the ligand remains. The dimethylarsino groups contribute significantly to the overall steric profile.

  • Bite Angle (L-M-L): In a chelate complex, the bite angle is the angle formed between the two donor atoms and the central metal atom. This angle is heavily influenced by the geometry of the ligand's backbone. For diars, the rigid o-phenylene backbone typically enforces a bite angle of around 85° in square planar and octahedral complexes, a consequence of the five-membered chelate ring it forms.

These parameters are critical as they dictate how ligands arrange themselves around a metal center, influencing the overall coordination geometry and the accessibility of the metal for further reactions.

Steric_Parameters Fig. 1: Steric Parameters of Diars cluster_cone_angle Cone Angle cluster_bite_angle Bite Angle M Metal As1 As M->As1 Me1 Me As1->Me1 Me2 Me As1->Me2 a a->M b b->M label_cone θ M2 Metal As2 As As2->M2 p1 As3 As As3->M2 p2 label_bite Bite Angle Synthesis_Workflow Fig. 2: General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Result start Prepare Diars and Metal Salt Solutions react Mix Solutions (Reaction) start->react precipitate Precipitation of Complex react->precipitate isolate Isolate and Purify (Filtration, Washing, Drying) precipitate->isolate analysis Elemental Analysis isolate->analysis spectroscopy Spectroscopy (IR, NMR, etc.) isolate->spectroscopy xrd Single-Crystal X-ray Diffraction isolate->xrd structure Confirmed Structure and Purity of Metal-Diars Complex analysis->structure spectroscopy->structure xrd->structure Steric_Influence Fig. 3: Influence of Steric Hindrance on Coordination cluster_ligand Ligand Properties cluster_effects Steric Effects cluster_consequences Consequences steric_bulk High Steric Bulk of Diars (Dimethylarsino groups) limited_space Limited Space around Metal Center steric_bulk->limited_space inter_ligand_repulsion Inter-ligand Repulsion steric_bulk->inter_ligand_repulsion coord_num Lower Coordination Numbers Favored limited_space->coord_num reactivity Modified Reactivity (e.g., slower ligand exchange) limited_space->reactivity distorted_geo Distortion from Ideal Geometries inter_ligand_repulsion->distorted_geo

An In-depth Technical Guide to the Solubility of 1,2-Bis(dimethylarsino)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(dimethylarsino)benzene (commonly abbreviated as diars). While quantitative solubility data is not extensively available in published literature, this document compiles qualitative information from various sources to offer insights into its behavior in different organic solvents. The guide also includes a detailed, generalized experimental protocol for determining solubility and a visual representation of its solubility profile.

Introduction to this compound (diars)

This compound is an organoarsenic compound with the chemical formula C₆H₄(As(CH₃)₂)₂.[1][2][3] It presents as a colorless liquid or oil at room temperature.[1][2][3][4][5][6] The molecule features two dimethylarsino (B13797298) groups attached to adjacent carbon atoms on a benzene (B151609) ring, a configuration that allows it to act as a potent bidentate chelating ligand in coordination chemistry.[1][2][3][4] Its ability to stabilize metal complexes in unusual oxidation states has made it a subject of interest in inorganic and organometallic chemistry.[1][2][3]

Solubility Profile of this compound

The following table summarizes the qualitative solubility of this compound based on its use in experimental procedures.

Solvent ClassSolventApplication/Inferred SolubilityReference
Aromatic Hydrocarbons BenzeneUsed as a solvent for synthesis and reactions.[4][7]
TolueneUsed as a co-solvent in Grignard-type processes.[8]
Ethers Tetrahydrofuran (THF)Used as a solvent for synthesis.[4][7]
Diethyl etherUsed as a co-solvent in Grignard-type processes.[8]
Alkanes HexaneUsed for recrystallization, suggesting moderate solubility at room temperature and lower solubility at reduced temperatures.[4][7]
PentaneMentioned as a possible liquid hydrocarbon solvent.[8]
Halogenated Solvents Chloroform (CDCl₃)Used as a solvent for ¹H NMR spectroscopy, indicating good solubility.[4][7]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a liquid compound like this compound in an organic solvent. This protocol is based on the isothermal saturation method.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., hexane, toluene, ethanol)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with airtight caps

  • Micropipettes

  • Volumetric flasks

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess is crucial to ensure that a saturated solution is formed. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the solution to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette to avoid precipitation due to temperature changes. c. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles. d. Record the exact weight of the filtered solution. e. Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions using a calibrated analytical instrument (e.g., GC-MS) to generate a calibration curve. c. Analyze the diluted sample solution under the same conditions. d. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original saturated solution, accounting for the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions: this compound is an organoarsenic compound and should be handled as toxic.[1][2] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Due to its sensitivity to oxygen, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of the dioxide.[1][2][3][4][5][6]

Visualizing Solubility and Experimental Workflow

The following diagrams illustrate the inferred solubility profile of this compound and a typical experimental workflow for its synthesis.

Inferred Solubility of this compound cluster_Solvents Solvent Classes cluster_Solubility Predicted Solubility Non-Polar Aprotic Non-Polar Aprotic High High Non-Polar Aprotic->High e.g., Benzene, Toluene, Hexane Polar Aprotic Polar Aprotic Moderate Moderate Polar Aprotic->Moderate e.g., THF, Acetone Polar Protic Polar Protic Low Low Polar Protic->Low e.g., Ethanol, Methanol, Water

Caption: Inferred solubility of this compound in different solvent classes.

G General Synthesis Workflow for this compound A Reactants: o-dichlorobenzene Sodium dimethylarsenide C Reaction under Inert Atmosphere (Nitrogen or Argon) A->C B Solvent: Anhydrous Benzene or THF B->C D Crude Product Mixture C->D E Purification: Fractional Distillation or Recrystallization from Hexane D->E F Pure this compound (Colorless Oil) E->F

Caption: Generalized workflow for the synthesis of this compound.

References

The "diars" Ligand: A Technical Guide to the Work of R. S. Nyholm

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the pioneering work of Sir Ronald S. Nyholm in the popularization and application of the o-phenylenebis(dimethylarsine) (diars) ligand in coordination chemistry.

Sir Ronald Sydney Nyholm (1917-1971) was a pivotal figure in the renaissance of inorganic chemistry in the mid-20th century.[1][2] His research was instrumental in demonstrating the versatility of transition metals to exist in a range of oxidation states and coordination numbers. A key component of his success was the utilization of carefully chosen ligands, with the ditertiary arsine, o-phenylenebis(dimethylarsine), commonly known as "diars," being a prominent example. Nyholm's work with diars helped to stabilize and study unusual valence states of metals, thereby expanding the known coordination chemistry of these elements.[1] This guide provides a technical overview of the diars ligand, focusing on the synthetic methodologies and physicochemical data reported in Nyholm's seminal contributions.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the diars ligand and its subsequent use in the formation of metal complexes, as derived from the work of Nyholm and his contemporaries.

Synthesis of o-phenylenebis(dimethylarsine) (diars)

The synthesis of the diars ligand is a multi-step process that begins with the reaction of o-dichlorobenzene with arsenic trichloride, followed by methylation. The general scheme is outlined below.

diars_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_dichlorobenzene o-Dichlorobenzene o_phenylenearsinic_acid o-Phenylenediarsonic Acid o_dichlorobenzene->o_phenylenearsinic_acid 1. Reaction with AsCl3 2. Hydrolysis arsenic Arsenic o_phenylenediarsine_dichloride o-Phenylenebis(dichloroarsine) o_phenylenearsinic_acid->o_phenylenediarsine_dichloride Reduction (SO2) diars o-Phenylenebis(dimethylarsine) (diars) o_phenylenediarsine_dichloride->diars Grignard Reaction (CH3MgI) complex_formation cluster_reactants Reactants cluster_process Process cluster_product Product metal_salt Metal Salt (e.g., NiCl2, PdCl2) reaction Reaction in Solvent (e.g., Ethanol) metal_salt->reaction diars_ligand diars Ligand diars_ligand->reaction metal_complex diars-Metal Complex [M(diars)nXm] reaction->metal_complex Precipitation/Crystallization

References

Methodological & Application

Application Notes and Protocols for 1,2-Bis(dimethylarsino)benzene in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dimethylarsino)benzene, commonly abbreviated as "diars," is a bidentate organoarsenic ligand that has played a significant role in the development of coordination chemistry and homogeneous catalysis. As a chelating ligand, diars forms stable complexes with a variety of transition metals, enabling unique catalytic activities and stabilization of unusual oxidation states.[1][2] Although now often superseded by diphosphine ligands, diars and its derivatives continue to be of interest in specialized catalytic applications.[1]

These application notes provide an overview of the use of diars in selected homogeneous catalytic reactions, including detailed experimental protocols for the synthesis of a palladium-diars catalyst and its application in a model Heck-type cross-coupling reaction.

Synthesis of a Palladium(II)-diars Catalyst: [Pd(diars)Cl₂]

A common precursor for diars-based catalysis is the palladium(II) complex, [Pd(diars)Cl₂]. The following protocol is a representative method for its synthesis.

Experimental Protocol: Synthesis of Dichlorido[this compound]palladium(II)

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1.0 mmol) in hot benzene (20 mL).

  • To this solution, add a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) dropwise with stirring.

  • A yellow precipitate will form immediately.

  • Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.

  • Collect the yellow precipitate by filtration under inert atmosphere.

  • Wash the product with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the resulting yellow solid, [Pd(diars)Cl₂], under vacuum.

Characterization:

The identity and purity of the synthesized complex should be confirmed by standard analytical techniques such as:

  • ¹H NMR spectroscopy

  • Elemental analysis (C, H, As)

  • Infrared (IR) spectroscopy

Application in Homogeneous Catalysis: Palladium-Catalyzed Heck-Type Reaction

The synthesized [Pd(diars)Cl₂] can be utilized as a catalyst precursor in various cross-coupling reactions. The following protocol details its application in a model Heck-type reaction between iodobenzene (B50100) and styrene (B11656).

Experimental Protocol: Heck-Type Coupling of Iodobenzene and Styrene

Materials:

  • [Pd(diars)Cl₂] (catalyst)

  • Iodobenzene

  • Styrene

  • Triethylamine (B128534) (NEt₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a sealable reaction tube, add [Pd(diars)Cl₂] (0.01 mmol, 1 mol%), iodobenzene (1.0 mmol), and a magnetic stir bar.

  • Under an inert atmosphere, add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).

  • Add styrene (1.2 mmol) to the reaction mixture.

  • Seal the reaction tube and heat the mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired stilbene (B7821643) product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Heck-type reaction described above. Please note that these values are representative and can vary based on specific reaction conditions and substrate scope.

Catalyst Loading (mol%)Substrate 1Substrate 2BaseSolventTemp (°C)Time (h)ProductYield (%)Turnover Number (TON)
1IodobenzeneStyreneNEt₃DMF10024trans-Stilbene~85~85

Logical Workflow for Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_catalysis Heck-Type Reaction PdCl2 PdCl₂ reaction1 Stir at RT, 1h PdCl2->reaction1 diars diars diars->reaction1 solvent1 Benzene/Ethanol solvent1->reaction1 filtration Filtration & Washing reaction1->filtration catalyst [Pd(diars)Cl₂] filtration->catalyst catalyst_input [Pd(diars)Cl₂] catalyst->catalyst_input reaction2 Heat at 100°C, 24h catalyst_input->reaction2 iodobenzene Iodobenzene iodobenzene->reaction2 styrene Styrene styrene->reaction2 base Triethylamine base->reaction2 solvent2 DMF solvent2->reaction2 workup Workup & Purification reaction2->workup product trans-Stilbene workup->product

Caption: Workflow for the synthesis of the [Pd(diars)Cl₂] catalyst and its subsequent use in a Heck-type cross-coupling reaction.

Catalytic Cycle for Palladium-Catalyzed Heck Reaction

G Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) Pd0->OA PdII_RX R-Pd(II)(X)L₂ Coord Olefin Coordination PdII_RX->Coord PdII_Olefin R-Pd(II)(X)L(olefin) Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl Alkyl-Pd(II)(X)L Beta β-Hydride Elimination PdII_Alkyl->Beta PdII_H H-Pd(II)(X)L₂ RE Reductive Elimination (-HX) PdII_H->RE RE->Pd0 Base

Caption: Generalized catalytic cycle for the palladium-catalyzed Heck reaction. L represents the diars ligand.

Conclusion

This compound remains a ligand of interest for specific applications in homogeneous catalysis. The protocols provided herein offer a starting point for researchers interested in exploring the synthesis and catalytic activity of diars-metal complexes. The straightforward preparation of the palladium-diars catalyst and its demonstrated activity in C-C bond formation highlight the potential for further investigation and development of diars-based catalytic systems. Researchers are encouraged to adapt and optimize these methods for their specific research needs and to explore the utility of diars with other transition metals and in a broader range of catalytic transformations.

References

Synthesis of Transition Metal Complexes with o-Phenylenebis(dimethylarsine) (diars): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ligand o-phenylenebis(dimethylarsine), commonly abbreviated as 'diars', is a classic bidentate chelating ligand in coordination chemistry. Its two arsenic donor atoms form stable five-membered chelate rings with a variety of transition metals. The electronic and steric properties of the diars ligand, arising from the soft nature of the arsenic donors and the rigid aromatic backbone, lead to the formation of well-defined complexes with interesting electrochemical and reactive properties. These complexes have been instrumental in fundamental studies of coordination chemistry, including stereochemistry, electron transfer reactions, and magnetism. While direct applications in drug development are not widespread, the principles of their synthesis and characterization are fundamental to the design of new metal-based therapeutics and catalysts.

These application notes provide a generalized protocol for the synthesis and characterization of transition metal complexes with the diars ligand, based on established principles of coordination chemistry.

Generalized Synthetic Methodology

The synthesis of transition metal-diars complexes typically involves the reaction of a suitable transition metal salt with the diars ligand in a 2:1 ligand-to-metal molar ratio to form octahedral complexes of the type [M(diars)₂X₂]ⁿ⁺, where M is the transition metal, and X is an anionic ligand (e.g., Cl⁻, Br⁻, I⁻).

Key Considerations:

  • Solvent: The choice of solvent is crucial and depends on the solubility of the metal salt and the diars ligand. Alcohols, such as ethanol (B145695) or n-butanol, are commonly employed due to their ability to dissolve both reactants and facilitate the precipitation of the product upon cooling.

  • Inert Atmosphere: While many diars complexes are stable in air once formed, the synthesis is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal center or the ligand, especially when dealing with reducing metal precursors.

  • Temperature and Reaction Time: The reaction is typically performed at elevated temperatures (reflux) to ensure complete dissolution of reactants and to drive the reaction to completion. Reaction times can vary from a few hours to overnight.

Experimental Protocols

General Protocol for the Synthesis of [M(diars)₂X₂]ⁿ⁺ Type Complexes

This protocol describes a generalized procedure for the synthesis of a transition metal complex with the diars ligand. Specific quantities and reaction conditions may need to be optimized depending on the chosen metal and counter-ions.

Materials:

  • Transition metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, FeCl₂·4H₂O)

  • o-Phenylenebis(dimethylarsine) (diars)

  • Anhydrous ethanol (or other suitable alcohol)

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel or Schlenk filter)

Procedure:

  • Preparation of Reactant Solutions:

    • In a Schlenk flask under an inert atmosphere, dissolve the transition metal salt (1 mmol) in a minimal amount of anhydrous ethanol (e.g., 20-30 mL) with gentle heating and stirring.

    • In a separate flask, dissolve o-phenylenebis(dimethylarsine) (diars) (2 mmol) in anhydrous ethanol (e.g., 10-20 mL).

  • Reaction:

    • Slowly add the diars ligand solution to the stirred solution of the metal salt at room temperature.

    • Attach a condenser to the flask and heat the reaction mixture to reflux.

    • Maintain the reflux for a period of 2-4 hours. The formation of a precipitate may be observed during this time.

  • Isolation of the Product:

    • After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize precipitation.

    • Collect the crystalline product by vacuum filtration.

    • Wash the isolated solid with small portions of cold ethanol to remove any unreacted starting materials.

    • Finally, wash the product with diethyl ether to aid in drying.

  • Drying and Storage:

    • Dry the complex under vacuum for several hours.

    • Store the final product in a desiccator or under an inert atmosphere.

Data Presentation

The following table summarizes typical characterization data for transition metal-diars complexes based on available literature.

Complex FormulaMetal IonColorMagnetic Moment (µeff, B.M.)Key IR Bands (cm⁻¹)UV-Vis λmax (nm)Yield (%)
[Ni(diars)₂Cl₂]ClNi(III)Green~1.7 - 2.0As-C stretch (~570)~400, ~600, ~1000> 80
[Co(diars)₂Cl₂]ClO₄Co(III)GreenDiamagneticAs-C stretch (~575)~450, ~650> 75
[Fe(diars)₂Cl₂]Fe(II)Yellow-Brown~5.0 - 5.5As-C stretch (~565)Charge Transfer > 400> 85

Note: The data presented are representative and may vary depending on the specific experimental conditions and the purity of the product.

Mandatory Visualization

Experimental Workflow for the Synthesis of a Generic [M(diars)₂X₂]ⁿ⁺ Complex

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Purification cluster_final Final Product Metal_Salt Transition Metal Salt (e.g., NiCl₂·6H₂O) Dissolve_Metal Dissolve Metal Salt in Ethanol Metal_Salt->Dissolve_Metal Add Diars Diars Ligand (o-phenylenebis(dimethylarsine)) Dissolve_Diars Dissolve Diars in Ethanol Diars->Dissolve_Diars Add Solvent1 Anhydrous Ethanol Solvent1->Dissolve_Metal in Solvent2 Anhydrous Ethanol Solvent2->Dissolve_Diars in Mix Mix Reactant Solutions Dissolve_Metal->Mix Dissolve_Diars->Mix Reflux Reflux (2-4 hours) Mix->Reflux Cool Cool to Room Temperature & then in Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash_EtOH Wash with Cold Ethanol Filter->Wash_EtOH Wash_Ether Wash with Diethyl Ether Wash_EtOH->Wash_Ether Dry Dry under Vacuum Wash_Ether->Dry Final_Product [M(diars)₂X₂]ⁿ⁺ Complex Dry->Final_Product Characterize Characterization (IR, UV-Vis, Magnetism) Final_Product->Characterize

Caption: Workflow for the synthesis of a generic transition metal-diars complex.

Logical Relationship of Synthesis and Characterization

logical_relationship cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data & Analysis Start Starting Materials (Metal Salt + Diars) Reaction Reaction in Solution Start->Reaction Isolation Isolation & Purification Reaction->Isolation Product Crystalline Product Isolation->Product Spectroscopy Spectroscopic Analysis (IR, UV-Vis) Product->Spectroscopy Magnetism Magnetic Susceptibility Product->Magnetism Bonding Confirmation of M-As Bonding Spectroscopy->Bonding Electronic Electronic Structure (d-d transitions) Spectroscopy->Electronic SpinState Determination of Spin State Magnetism->SpinState Structure Structural Confirmation Final Verified Complex Structure Structure->Final Bonding->Structure Electronic->Structure SpinState->Structure

Caption: Logical flow from synthesis to characterization and data interpretation.

Application Notes and Protocols: 1,2-Bis(dimethylarsino)benzene (diars)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Bis(dimethylarsino)benzene, commonly known as diars, is an organoarsenic compound with the chemical formula C₆H₄(As(CH₃)₂)₂.[1] It is a classic bidentate chelating agent in coordination and organometallic chemistry.[2][3] The molecule features two dimethylarsino (B13797298) groups attached to adjacent carbon atoms on a benzene (B151609) ring, a configuration that allows it to form stable five-membered chelate rings with metal ions.[2][4] First described in 1939, diars was popularized by R. S. Nyholm for its remarkable ability to stabilize metals in unusual oxidation states and high coordination numbers, such as nickel(III) and titanium(IV).[1][2][4] Its strong chelation and the electronic properties of the arsenic donor atoms significantly influence the reactivity and electronic structure of the metal center.[2] This document provides detailed application notes and experimental protocols for the use of diars as a chelating agent for researchers in chemistry and drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[4]
Common Names diars, o-Phenylenebis(dimethylarsine), DAS[4][5]
CAS Number 13246-32-7[2][5]
Molecular Formula C₁₀H₁₆As₂[4][5]
Molecular Weight 286.08 g/mol [2][5]
Appearance Colorless liquid/oil[1][4]
Density 1.3992 g/cm³[4]
Boiling Point 97-101 °C at 1.1 mm Hg[4]

Applications in Coordination Chemistry

The primary application of diars is as a strong-field ligand in coordination chemistry. Its unique properties make it suitable for several specialized research areas.

  • Stabilization of Unusual Oxidation States : Diars is renowned for its capacity to stabilize metal ions in higher-than-normal oxidation states. A classic example is the stabilization of Ni(III) in the complex [NiCl₂(diars)₂]Cl.[1][3]

  • Formation of High-Coordination-Number Complexes : The compact nature of the diars ligand and the long metal-arsenic bonds allow for the formation of complexes with high coordination numbers by minimizing steric crowding at the metal center.[1][4] An example is the eight-coordinate complex TiCl₄(diars)₂.[1][4]

  • Catalysis : Diars is employed as a ligand in various catalytic processes that involve transition metals.[3] The electronic properties it imparts to the metal center can be tuned to optimize catalytic activity and selectivity.

  • Nuclear Chemistry and Materials Science : The ligand forms stable eight-coordinate complexes with heavy metals such as uranium and thorium, which is of interest in the field of nuclear chemistry.[3]

Quantitative and Structural Data

While a comprehensive public database for the stability constants of all diars-metal complexes is not available, specific values are typically determined experimentally for each system. The following tables provide known structural data and examples of well-characterized complexes.

Table 1: Structural Data for Diars Ligand

ParameterValueReference
As–C Bond Length1.95–1.98 Å[3]

Table 2: Representative Metal Complexes Stabilized by diars

Complex FormulaMetal IonKey FeatureReference
[NiCl₂(diars)₂]ClNi(III)Stabilization of an unusual oxidation state[1][3]
TiCl₄(diars)₂Ti(IV)High coordination number (8)[1][4]
[M(diars)₂X₂] (M=Pd, Pt; X=Cl⁻, Br⁻, I⁻)Pd(II), Pt(II)Six-coordinate complexes in solution[6]
[M(diars)₂X]ClO₄ (M=Pd, Pt; X=Cl⁻, Br⁻, I⁻)Pd(II), Pt(II)Five-coordinate complexes[6]

Experimental Protocols

Caution: this compound is an organoarsenic compound and is toxic. All handling and synthesis must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Samples must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]

Protocol 1: Synthesis of this compound (diars)

This protocol is based on the reaction of ortho-dichlorobenzene with sodium dimethylarsenide.[1][4]

Materials:

  • o-Dichlorobenzene (C₆H₄Cl₂)

  • Sodium dimethylarsenide (NaAs(CH₃)₂)

  • Anhydrous diethyl ether or THF

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer and reflux condenser, prepare a solution or suspension of sodium dimethylarsenide (2 equivalents) in an anhydrous solvent like diethyl ether or THF under an inert atmosphere.

  • Reagent Addition: Slowly add o-dichlorobenzene (1 equivalent) to the stirred solution at room temperature.

  • Reaction: Gently reflux the reaction mixture for several hours. Monitor the reaction progress using an appropriate technique like GC-MS or NMR spectroscopy on quenched aliquots.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with degassed water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine all organic layers.

  • Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure diars as a colorless liquid.[2][4]

Protocol 2: General Procedure for the Synthesis of a Metal-Diars Complex (e.g., MCl₂(diars))

This protocol describes a general method for coordinating diars to a metal salt.

Materials:

  • This compound (diars)

  • Metal salt (e.g., PdCl₂, NiCl₂)

  • Anhydrous, degassed solvent (e.g., ethanol, benzene, or dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Ligand Solution: In a Schlenk flask, dissolve diars (1-2 equivalents, depending on the desired stoichiometry) in the chosen anhydrous, degassed solvent under an inert atmosphere.

  • Metal Salt Solution: In a separate Schlenk flask, dissolve or suspend the metal salt (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirred diars solution at room temperature. A color change or precipitation of the complex is often observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a period of 1 to 24 hours to ensure complete complex formation.

  • Isolation: If the complex precipitates, it can be isolated by filtration under inert atmosphere, washed with cold solvent, and dried under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from an appropriate solvent system.

Visualizations

Caption: Logical relationship of diars chelating a metal ion.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 o-Dichlorobenzene step1 1. React under Inert Atmosphere in Anhydrous Solvent start1->step1 start2 Sodium Dimethylarsenide start2->step1 step2 2. Aqueous Workup & Extraction step1->step2 step3 3. Drying and Solvent Removal step2->step3 step4 4. Purification (Vacuum Distillation) step3->step4 end_product Pure this compound (diars) step4->end_product

Caption: Experimental workflow for the synthesis of diars.

ComplexationWorkflow cluster_start_complex Starting Materials cluster_process_complex Process cluster_end_complex Final Product start_c1 Diars Ligand step_c1 1. Dissolve in Degassed Solvent under Inert Atmosphere start_c1->step_c1 start_c2 Metal Salt (e.g., MCl₂) start_c2->step_c1 step_c2 2. Mix Solutions & React step_c1->step_c2 step_c3 3. Isolate Product (Filtration or Solvent Removal) step_c2->step_c3 step_c4 4. Wash and Dry under Vacuum step_c3->step_c4 end_product_c Purified Metal-Diars Complex step_c4->end_product_c

Caption: Experimental workflow for metal-diars complexation.

References

Application Notes and Protocols for Stabilizing Unusual Metal Oxidation States with Diarsine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diarsine ligands, particularly o-phenylenebis(dimethylarsine) (diars), in the stabilization of unusual metal oxidation states. The unique electronic and structural properties of diarsine ligands make them powerful tools in coordination chemistry, with potential applications in catalysis and drug development.

Introduction to Diarsine Ligands

Diarsine ligands are bidentate chelating ligands that form stable five-membered rings with metal centers. The arsenic donor atoms are soft Lewis bases, favoring coordination to soft or intermediate Lewis acidic metal centers. The strong σ-donating and moderate π-accepting properties of the arsine groups, combined with the chelate effect, contribute to the exceptional stability of the resulting metal complexes. This stability extends to metal centers in unusual oxidation states, which are often transient and difficult to isolate with monodentate or other bidentate ligands.

Application in Stabilizing Unusual Oxidation States

The primary application of diarsine ligands in this context is the stabilization of both higher and lower-than-usual oxidation states of transition metals. The strong covalent character of the metal-arsenic bond can accommodate the high effective nuclear charge of a metal in a high oxidation state and can also delocalize electron density to stabilize a metal in a low oxidation state.

One of the most well-documented examples is the stabilization of Ruthenium(III). Homoleptic Ru(II) complexes of diarsine can be readily oxidized to their stable Ru(III) counterparts. The high positive redox potential of the Ru(II)/Ru(III) couple in these complexes is indicative of the significant stabilization of the Ru(II) state by the diarsine ligand, making the oxidation more difficult and, consequently, the resulting Ru(III) state more stable against reduction.

While research has predominantly focused on ruthenium, the principles of diarsine coordination suggest their utility in stabilizing unusual oxidation states in other transition metals such as iron, nickel, cobalt, and gold. However, detailed characterization of high-valent diarsine complexes of these metals is less common in the literature.

Potential in Drug Development

The application of metal complexes in medicine is a rapidly growing field, with compounds being explored for therapeutic and diagnostic purposes.[1][2][3] The redox activity of metal complexes is a key feature in the design of anticancer drugs.[4] Arsenic-containing compounds, in particular, have a long history in medicine and are known to exhibit significant biological activity, including anticancer properties.[5][6][7]

Diarsine-metal complexes, by combining a biologically active element (arsenic) with a redox-active metal center, present a promising avenue for the development of novel metallodrugs. The diarsine ligand could serve not only to stabilize an unusual and potentially more reactive oxidation state of the metal but also as a carrier for targeted delivery. The cytotoxicity of such complexes would need to be carefully evaluated to distinguish between the effects of the coordinated metal, the diarsine ligand itself, and the complex as a whole.

Data Presentation

The following tables summarize key quantitative data for representative metal-diarsine complexes, primarily focusing on ruthenium for which extensive data is available.

Table 1: Redox Potentials of Ruthenium-Diarsine Complexes

ComplexRedox CouplePotential (V vs. Fc/Fc+)Reference
[Ru(diars)₃]²⁺Ru(II)/Ru(III)~+1.8[5]
[Ru(bpy)₂(diars)]²⁺Ru(II)/Ru(III)More positive than predicted[5]

Table 2: Selected Bond Lengths in Ruthenium-Diarsine Complexes

ComplexBondBond Length (Å)Reference
[Ru(diars)₃]Cl₂·0.5dmf·H₂ORu-As (mean)2.4468(15)[5]
--INVALID-LINK--₂Ru-As (mean)2.4066(3)[5]

Note: Data for diarsine complexes of other metals in unusual oxidation states is limited in the reviewed literature.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of metal-diarsine complexes.

Protocol 1: Synthesis of [Ru(diars)₃]Cl₂

Materials:

  • [RuCl₂(PPh₃)₃]

  • o-phenylenebis(dimethylarsine) (diars)

  • Ethanol (B145695) (EtOH)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and heat plate

  • Filter cannula

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(PPh₃)₃] in ethanol.

  • Add a threefold excess of the diarsine ligand to the solution.

  • Reflux the mixture for 2-4 hours. The color of the solution should change, indicating complex formation.

  • Allow the solution to cool to room temperature.

  • Precipitate the product by adding diethyl ether to the solution.

  • Collect the solid product by filtration via a filter cannula.

  • Wash the product with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

Protocol 2: Synthesis of Ru(L-L)₃₂ (A More General Method)

Materials:

  • --INVALID-LINK--₃ (dmf = dimethylformamide, OTf = trifluoromethanesulfonate)

  • Diarsine ligand (L-L)

  • Ethanol (EtOH)

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the halide-free starting material, --INVALID-LINK--₃, in ethanol.[5]

  • Add an excess of the diarsine ligand to the solution.[5]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The product, --INVALID-LINK--₂, will precipitate from the solution.

  • Collect the solid product by filtration, wash with ethanol and then diethyl ether, and dry under vacuum.[5]

Protocol 3: Characterization by Cyclic Voltammetry

Objective: To determine the redox potential of the metal center in the diarsine complex.

Equipment and Reagents:

Procedure:

  • Prepare a ~1 mM solution of the metal-diarsine complex in the electrolyte solution.

  • Place the solution in the electrochemical cell.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

  • Set up the potentiostat with the desired parameters (e.g., scan rate: 100 mV/s; potential window: appropriate for the expected redox event).

  • Record the cyclic voltammogram.

  • Add a small amount of ferrocene to the solution and record the voltammogram again to reference the potential of the complex to the Fc/Fc⁺ couple.

  • Analyze the voltammogram to determine the half-wave potential (E₁/₂) of the redox couple(s). For a reversible or quasi-reversible process, E₁/₂ can be approximated as the average of the anodic and cathodic peak potentials.

Visualizations

Chelate_Effect cluster_reactants Reactants M Metal Ion (M) Complex1 [M(L)₂] M->Complex1 + 2L Complex2 [M(diars)] (Chelate) M->Complex2 + diars L1 Monodentate Ligand (L) L2 Monodentate Ligand (L) Diars Diarsine Ligand note Chelate complex is more stable due to increased entropy.

Caption: The Chelate Effect of Diarsine Ligands.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis & Application start Metal Precursor + Diarsine Ligand reaction Reaction in Inert Atmosphere (e.g., Schlenk Line) start->reaction isolation Precipitation & Filtration reaction->isolation product Crude Metal-Diarsine Complex isolation->product nmr NMR Spectroscopy (¹H, ¹³C, etc.) product->nmr mass_spec Mass Spectrometry (ESI-MS, etc.) product->mass_spec xray X-ray Crystallography product->xray cv Cyclic Voltammetry product->cv uv_vis UV-Vis Spectroscopy product->uv_vis stability Assess Stability of Unusual Oxidation State cv->stability bio_activity Biological Activity Screening (Optional) stability->bio_activity

Caption: Experimental Workflow for Synthesis and Characterization.

References

Applications of Diarsines in Materials Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarsines, organoarsenic compounds containing two arsenic atoms, are a class of ligands that have garnered increasing interest in materials science. Their unique electronic properties and coordination chemistry make them valuable building blocks for the synthesis of novel materials with tailored functionalities. This document provides an overview of the key applications of diarsines in the development of Metal-Organic Frameworks (MOFs), catalysis, and chemical sensors, complete with detailed experimental protocols and performance data.

I. Diarsine-Based Metal-Organic Frameworks (MOFs)

Diarsine ligands have been successfully employed to construct robust and porous Metal-Organic Frameworks (MOFs). These materials, often referred to as Arsine Coordination Materials (ACMs), exhibit unique properties for gas separation and catalysis due to the presence of accessible arsenic donor sites within their pores.

A. Application: Gas Separation and Storage

Diarsine-based MOFs have shown promise in the selective adsorption of gases. The arsenic sites within the framework can provide specific interaction sites for certain gas molecules, leading to enhanced selectivity.

Quantitative Data: Gas Adsorption in Diarsine-Based MOFs

MOFGasUptake CapacitySurface Area (BET)Reference
ACM-1 Nitrogen (N₂)1050 cm³/g at 77 K3380 m²/g[1][2]
Hydrogen (H₂)2.1 wt% at 77 K and 1 bar[2]
RhI-AsCM-102 Nitrogen (N₂)Significantly enhanced porosityNot specified[3]
B. Experimental Protocol: Synthesis of ACM-1

This protocol describes the synthesis of ACM-1, the first reported triarylarsine-containing MOF.[1][2]

Materials:

Procedure:

  • In a 20 mL scintillation vial, dissolve 20.0 mg (0.044 mmol) of the H₃L ligand and 38.0 mg (0.131 mmol) of Ni(NO₃)₂·6H₂O in 10 mL of DMF.

  • Cap the vial and sonicate for 5 minutes to ensure complete dissolution.

  • Place the vial in an oven at 85 °C for 72 hours.

  • After cooling to room temperature, decant the mother liquor.

  • Wash the resulting crystals with fresh DMF (3 x 10 mL) and then with acetone (3 x 10 mL).

  • To activate the framework, exchange the solvent with methanol (3 x 10 mL) over 24 hours.

  • Decant the methanol and dry the sample under vacuum at 120 °C for 12 hours to obtain activated ACM-1.

Workflow for the Synthesis of ACM-1

cluster_synthesis ACM-1 Synthesis cluster_activation Activation Dissolve Dissolve H3L and Ni(NO3)2·6H2O in DMF Sonicate Sonicate for 5 min Dissolve->Sonicate Yields Heat Heat at 85 °C for 72 h Sonicate->Heat Yields Wash_DMF Wash with DMF Heat->Wash_DMF Yields Wash_Acetone Wash with Acetone Wash_DMF->Wash_Acetone Yields Solvent_Exchange Solvent Exchange with Methanol Wash_Acetone->Solvent_Exchange Yields Dry Dry under vacuum at 120 °C Solvent_Exchange->Dry Yields ACM-1 ACM-1 Dry->ACM-1 Yields

Caption: Workflow for the synthesis and activation of the diarsine-based MOF, ACM-1.

II. Diarsines in Catalysis

The incorporation of diarsine ligands into catalytic systems, either as discrete molecular complexes or integrated into solid-state supports like MOFs, has led to the development of highly active and selective catalysts.

A. Application: Heterogeneous Catalysis with Diarsine-MOFs

Post-synthetic modification of diarsine-based MOFs with catalytically active metal centers creates robust heterogeneous catalysts. A prominent example is the metallation of ACM-1 with gold(I) to yield Au-ACM-1, which catalyzes the hydroalkoxylation of alkynes.[2] Another example is the incorporation of Rhodium(I) into AsCM-102 for olefin hydroformylation.[3]

Quantitative Data: Catalytic Performance of Diarsine-Based Catalysts

CatalystReactionSubstrateProductYieldSelectivityReference
Au-ACM-1 Hydroalkoxylation4-pentyn-1-ol (B147250)Tetrahydro-2-methyl-2H-pyran>99%Not specified[2]
RhI-AsCM-102 Olefin HydroformylationC6-C8 olefinsiso-aldehydesHighSelective for iso-aldehydes[3]
B. Experimental Protocol: Au-ACM-1 Catalyzed Hydroalkoxylation of 4-pentyn-1-ol

This protocol details the heterogeneous catalysis of the intramolecular hydroalkoxylation of 4-pentyn-1-ol using the Au-ACM-1 catalyst.[2]

Materials:

  • Au-ACM-1 catalyst

  • 4-pentyn-1-ol

  • 1,2-dichloroethane (DCE)

  • Anisole (B1667542) (internal standard)

Procedure:

  • In a 4 mL vial, add 5.0 mg of the Au-ACM-1 catalyst.

  • Add 1.0 mL of a stock solution of 4-pentyn-1-ol (0.1 M in DCE) and anisole (0.05 M in DCE) to the vial.

  • Seal the vial and place it in a heating block at 60 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • After the reaction is complete, cool the vial to room temperature. The catalyst can be recovered by centrifugation for reuse.

Logical Relationship in Au-ACM-1 Catalysis

cluster_catalyst Catalyst System cluster_reaction Catalytic Reaction ACM-1 Porous ACM-1 Support (cis-diarsine pockets) Au-ACM-1 Au-ACM-1 Catalyst (Heterogeneous) ACM-1->Au-ACM-1 Au(I) Gold(I) Precursor Au(I)->Au-ACM-1 Product Tetrahydro-2-methyl-2H-pyran Au-ACM-1->Product Catalyzes Substrate 4-pentyn-1-ol Substrate->Product

Caption: Relationship between the diarsine MOF support, the active metal center, and the catalytic transformation.

C. Application: Homogeneous Catalysis - Suzuki-Miyaura Coupling

Arsa-Buchwald ligands, which are arsenic analogs of the well-known phosphine-based Buchwald ligands, have demonstrated effectiveness in Suzuki-Miyaura cross-coupling reactions, particularly for sterically hindered substrates.[4]

D. Experimental Protocol: Suzuki-Miyaura Coupling using an Arsa-Buchwald Ligand

This is a general protocol for a Suzuki-Miyaura coupling reaction using a palladium catalyst with an arsa-Buchwald ligand.[4]

Materials:

  • Aryl halide (e.g., aryl chloride or bromide)

  • Arylboronic acid

  • Pd(OAc)₂

  • Arsa-Buchwald ligand (e.g., with cyclopentyl substituents)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%), the arsa-Buchwald ligand (2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (3 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)2 ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L2) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. Diarsines in Sensor Technology

The ability of organoarsine compounds to coordinate with metal ions makes them suitable candidates for the development of chemical sensors. These sensors often rely on a change in an optical signal (colorimetric or fluorescent) upon binding of the analyte.

A. Application: Detection of Heavy Metal Ions

Organic chemosensors incorporating arsenic atoms can be designed for the selective detection of toxic heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺).[5][6][7] The interaction between the soft arsenic donor atom and the soft metal ion analyte often leads to a measurable response.

Quantitative Data: Performance of Organoarsenic-based Chemosensors

Sensor TypeAnalyteDetection LimitResponse TypeReference
Organic ChemosensorPb²⁺0.53 nM (fluorescent)Fluorescent & Colorimetric[7]
Organic ChemosensorHg²⁺1.8 µMColorimetric[8]
Organic Luminescent SensorHg²⁺1.0 x 10⁻⁸ MLuminescent "turn-on"[9][10]
B. Experimental Protocol: General Procedure for Chemosensor Testing

This protocol outlines a general method for evaluating the performance of a diarsine-based colorimetric or fluorescent chemosensor for a specific metal ion.

Materials:

  • Diarsine-based chemosensor stock solution (e.g., in ethanol (B145695) or DMSO)

  • Stock solutions of various metal perchlorates or nitrates in a suitable solvent (e.g., water or ethanol)

  • Buffer solution to maintain a constant pH

  • UV-Vis spectrophotometer or spectrofluorometer

Procedure:

  • Selectivity Study:

    • To a series of cuvettes, add a fixed amount of the chemosensor stock solution and the buffer solution.

    • To each cuvette, add an excess of a different metal ion solution.

    • Record the UV-Vis absorption or fluorescence emission spectrum for each sample.

    • Observe any significant changes in the spectra to determine the selectivity of the sensor.

  • Titration Experiment (for the selected analyte):

    • To a cuvette containing the chemosensor and buffer solution, incrementally add small aliquots of the target metal ion stock solution.

    • Record the spectrum after each addition.

    • Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the added metal ion.

  • Determination of Detection Limit:

    • Calculate the detection limit based on the titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Workflow for Chemosensor Evaluation

Start Start Evaluation Selectivity Selectivity Test (Various Metal Ions) Start->Selectivity Titration Titration with Target Analyte Selectivity->Titration Identifies Target LOD Calculate Limit of Detection (LOD) Titration->LOD End Evaluation Complete LOD->End

Caption: A streamlined workflow for the evaluation of a new diarsine-based chemosensor.

IV. Diarsines in Nanoparticle Synthesis

While less common than their phosphine (B1218219) and thiol counterparts, diarsine ligands can be used as stabilizing agents in the synthesis of nanoparticles, such as quantum dots. The diarsine can coordinate to the surface of the growing nanoparticle, controlling its size and preventing aggregation.

A. Application: Stabilization of Quantum Dots

Diarsine ligands can be employed in the aqueous synthesis of quantum dots (QDs), where they act as capping agents to control the growth and provide colloidal stability.

B. Experimental Protocol: General Aqueous Synthesis of Diarsine-Stabilized Quantum Dots

This protocol provides a general framework for the synthesis of aqueous-dispersible quantum dots stabilized by a water-soluble diarsine ligand.

Materials:

  • Cadmium salt (e.g., CdCl₂)

  • Tellurium precursor (e.g., NaHTe)

  • Water-soluble diarsine ligand

  • Reducing agent (e.g., NaBH₄)

  • Deionized water

Procedure:

  • Prepare a solution of the cadmium salt and the diarsine ligand in deionized water in a three-neck flask.

  • Deaerate the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes.

  • In a separate flask, prepare the tellurium precursor solution under an inert atmosphere.

  • Inject the tellurium precursor solution into the cadmium-ligand solution under vigorous stirring.

  • Heat the reaction mixture to reflux. The growth of the quantum dots can be monitored by observing the color change of the solution and by taking aliquots for UV-Vis and photoluminescence spectroscopy.

  • Once the desired particle size is reached (indicated by the emission wavelength), cool the reaction to room temperature.

  • The resulting diarsine-stabilized quantum dots can be purified by precipitation with a non-solvent (e.g., isopropanol) followed by centrifugation and redispersion in water.

Logical Flow of Quantum Dot Synthesis

Precursors Cd Precursor + Diarsine Ligand Te_Injection Te Precursor Injection Precursors->Te_Injection Nucleation_Growth Nucleation and Growth (Reflux) Te_Injection->Nucleation_Growth QDs Diarsine-Stabilized Quantum Dots Nucleation_Growth->QDs Purification Purification QDs->Purification

Caption: Key stages in the synthesis of diarsine-stabilized quantum dots.

References

Preparation Protocol for Titanium(IV) Chloride-diarsine Complex Elusive in Publicly Accessible Records

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a detailed experimental protocol for the synthesis of the specific complex, tetrachlorobis(o-phenylenebis(dimethylarsine))titanium(IV) (TiCl4(diars)2), could not be located. While the existence of this eight-coordinate titanium(IV) complex is noted in contemporary chemical literature, with its dodecahedral structure being referenced, the original synthetic methodology remains obscure.

A 2018 research article confirms the formation of the [TiCl4(diars)2] complex and briefly describes its molecular geometry. The structure consists of two bidentate o-phenylenebis(dimethylarsine) (diars) ligands and four chloride ligands coordinated to a central titanium(IV) ion. This reference, however, does not provide the experimental conditions for its preparation and cites an earlier source for the structural information which could not be retrieved through available search tools.

Further inquiries into the work of pioneering researchers in the field of early transition metal coordination chemistry, including R. J. H. Clark and G. W. A. Fowles, who were active during the period when such complexes were likely first synthesized, did not yield a specific procedure for this particular compound. General methodologies for the synthesis of titanium(IV) chloride adducts with tertiary arsines are known, typically involving the direct reaction of titanium(IV) chloride with the ligand in an inert solvent. However, the specific stoichiometry, reaction conditions (temperature, reaction time), and purification methods for the TiCl4(diars)2 complex are not detailed in the accessible literature.

The o-phenylenebis(dimethylarsine) ligand is a well-established chelating agent in coordination chemistry. The formation of an eight-coordinate complex with titanium(IV) is of significant academic interest due to the relatively high coordination number for a first-row transition metal.

Lacking a verifiable experimental protocol, it is not possible to provide a detailed application note for the synthesis of TiCl4(diars)2 that would meet the standards of reproducibility and safety required for a research or drug development setting.

General Synthetic Approach for Titanium(IV) Arsine Complexes (Hypothetical Workflow)

Based on general knowledge of the synthesis of similar titanium(IV) halide adducts, a hypothetical workflow for the preparation of TiCl4(diars)2 can be conceptualized. It must be stressed that this is a generalized procedure and has not been experimentally verified for this specific complex.

G cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_characterization Characterization start Start: Dry Glassware under Vacuum/Heat ti_prep Prepare anhydrous TiCl4 solution in an inert solvent (e.g., benzene (B151609) or toluene) under an inert atmosphere (N2 or Ar) start->ti_prep diars_prep Prepare a solution of o-phenylenebis(dimethylarsine) (diars) in the same inert solvent start->diars_prep addition Slowly add the diars solution to the stirring TiCl4 solution (molar ratio likely 2:1 diars:TiCl4) ti_prep->addition diars_prep->addition stir Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) addition->stir precipitate Observe for precipitation of the product stir->precipitate filtration Isolate the solid product by filtration under inert atmosphere precipitate->filtration washing Wash the precipitate with fresh inert solvent to remove unreacted starting materials filtration->washing drying Dry the product under vacuum washing->drying analysis Characterize the complex using techniques such as IR, NMR spectroscopy, and elemental analysis drying->analysis

Caption: Hypothetical workflow for the synthesis of a TiCl4-arsine complex.

Quantitative Data

Due to the absence of a specific protocol, no quantitative data such as reaction yields, melting points, or detailed spectroscopic data for TiCl4(diars)2 can be provided.

Conclusion for Researchers

Researchers, scientists, and drug development professionals interested in the synthesis and applications of TiCl4(diars)2 are advised to seek out the original 1960s-era publications that may contain the experimental details. Access to specialized chemical databases and university library archives may be necessary to locate the foundational research in this area. The synthesis would require strict adherence to air- and moisture-free techniques due to the reactivity of titanium(IV) chloride. The handling of organoarsenic compounds also necessitates stringent safety precautions.

Application Notes & Protocols: The Use of 1,2-Bis(dimethylarsino)benzene in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Bis(dimethylarsino)benzene, commonly abbreviated as "diars," is a classic organoarsenic chelating ligand. As a bidentate ligand, it forms stable five-membered chelate rings with a variety of transition metals, including palladium, platinum, and nickel. Its strong σ-donating properties and the specific bite angle imposed by the benzene (B151609) backbone make it a subject of interest in coordination chemistry and catalysis. While modern cross-coupling reactions are often dominated by phosphine-based ligands and N-heterocyclic carbenes, understanding the properties and potential applications of ligands like diars provides valuable context in ligand design and development.

These notes provide an overview of the coordination chemistry of diars, particularly with palladium, and explore its potential, albeit less common, application in cross-coupling reactions.

Coordination Chemistry with Palladium

This compound readily reacts with palladium(II) salts, such as palladium(II) chloride, to form square planar complexes. The most common complex formed is [Pd(diars)Cl₂], where the diars ligand coordinates to the palladium center through its two arsenic atoms. This complex is a stable, crystalline solid and can serve as a precursor for catalytically active species.

The formation of this complex is a straightforward ligand substitution reaction, as illustrated in the workflow below.

G pdcl2 Palladium(II) Chloride (PdCl₂) mixing Mixing and Stirring pdcl2->mixing diars This compound (diars) diars->mixing solvent Solvent (e.g., Ethanol) solvent->mixing complex [Pd(diars)Cl₂] Complex mixing->complex Precipitation & Isolation

Figure 1: Workflow for the synthesis of the [Pd(diars)Cl₂] complex.

Application in Cross-Coupling Reactions

While not as prevalent as phosphine (B1218219) ligands in modern organic synthesis, arsenic-containing ligands like diars have been explored in various catalytic reactions. The electronic properties of the arsenic donors can influence the reactivity and stability of the catalytic species. The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The diars ligand would remain coordinated to the palladium center throughout this cycle, modulating its electronic and steric properties.

Below is a generalized diagram illustrating the key steps of a Pd-catalyzed cross-coupling cycle where "L" represents a ligand such as diars.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate r2m R²-M r2m->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Figure 2: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

The following are representative protocols for the synthesis of the palladium-diars complex and a general procedure for its use in a hypothetical cross-coupling reaction. Researchers should adapt these protocols based on the specific substrates and desired outcomes.

Protocol 1: Synthesis of Dichloro[this compound]palladium(II) - [Pd(diars)Cl₂]

Objective: To synthesize the palladium(II) complex of this compound, a common precursor for catalytic studies.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (diars)

  • Ethanol, absolute

  • Diethyl ether

  • Schlenk flask and standard glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere, dissolve 177 mg (1.0 mmol) of palladium(II) chloride in 20 mL of hot ethanol. The solution will be a dark brown color.

  • In a separate flask, dissolve 286 mg (1.0 mmol) of this compound in 10 mL of ethanol.

  • Add the diars solution dropwise to the stirring solution of palladium(II) chloride.

  • A yellow-orange precipitate should form immediately.

  • Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.

  • Cool the mixture in an ice bath for 30 minutes.

  • Isolate the solid product by vacuum filtration.

  • Wash the product with two 10 mL portions of cold ethanol, followed by one 10 mL portion of diethyl ether.

  • Dry the product under vacuum to yield dichloro[this compound]palladium(II) as a yellow-orange solid.

Expected Outcome: A stable, crystalline solid with a high yield. The product can be characterized by techniques such as ³¹P{¹H} NMR (if applicable for analogous phosphine complexes), elemental analysis, and X-ray crystallography.

Protocol 2: General Procedure for a Diars-Palladium Catalyzed Cross-Coupling Reaction (Hypothetical Suzuki-Miyaura Type)

Objective: To provide a general starting point for evaluating the catalytic activity of the [Pd(diars)Cl₂] complex in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • [Pd(diars)Cl₂] (from Protocol 1)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane/Water mixture)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Reaction vials/Schlenk tube

Procedure:

  • To a pre-dried reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst precursor, [Pd(diars)Cl₂] (0.01 mmol, 1 mol%).

  • Add 5 mL of the chosen solvent system (e.g., Toluene or a 4:1 mixture of Dioxane and Water).

  • If quantitative analysis is desired, add a known amount of an internal standard.

  • Seal the reaction vial and place it in a pre-heated oil bath at 80-100 °C.

  • Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

For systematic evaluation, reaction parameters should be varied, and the results tabulated. A sample data table for an optimization study is presented below.

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene10024Data
24-BromotoluenePhenylboronic acidCs₂CO₃Toluene10024Data
34-BromotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O10012Data
44-IodoanisolePhenylboronic acidK₂CO₃Dioxane/H₂O8012Data

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified researchers. All experiments involving organoarsenic compounds should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment. Waste should be disposed of according to institutional and environmental regulations.

Application Notes and Protocols: Characterization of Nickel(III) Complexes Stabilized by o-Phenylenebis(dimethylarsine) (diars)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The trivalent oxidation state of nickel (Ni(III)), a d⁷ metal ion, is implicated in various catalytic processes, including cross-coupling reactions. However, Ni(III) complexes are often transient and challenging to isolate. The use of strong σ-donating ligands is a key strategy for stabilizing this higher oxidation state. The bidentate chelating ligand o-phenylenebis(dimethylarsine), commonly known as 'diars', has proven effective in forming stable Ni(III) complexes, with the canonical example being [Ni(diars)₂Cl₂]Cl.[1] This document provides detailed protocols and application notes for the comprehensive characterization of such complexes using a suite of standard analytical techniques.

Synthesis of a Representative Ni(III)-diars Complex

The synthesis of Ni(III)-diars complexes typically involves the preparation of a Ni(II) precursor followed by chemical or electrochemical oxidation.

Protocol 1: Synthesis of [Ni(diars)₂Cl₂]Cl

This protocol is adapted from established methods for synthesizing nickel-diarsine complexes.[1][2]

  • Preparation of the Ni(II) Precursor, [Ni(diars)₂Cl₂]:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in absolute ethanol (B145695).

    • Slowly add a stoichiometric amount (2 equivalents) of the diars ligand, dissolved in a minimal amount of ethanol, to the stirred Ni(II) solution.

    • A color change and precipitation of the square-planar Ni(II) complex, [Ni(diars)₂Cl₂], should occur.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Collect the solid product by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

  • Oxidation to the Ni(III) Complex:

    • Suspend the prepared [Ni(diars)₂Cl₂] complex in a suitable solvent such as dichloromethane (B109758) or acetone.

    • Introduce a mild oxidizing agent. A stream of chlorine gas passed through the solution or the addition of an oxidant like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be used.

    • Monitor the reaction by color change; the solution typically develops a deep, intense color characteristic of the Ni(III) species.

    • Once the reaction is complete, the Ni(III) complex, [Ni(diars)₂Cl₂]Cl, can be precipitated by the addition of a non-polar solvent (e.g., hexane).

    • Isolate the crystalline product by filtration, wash with a non-polar solvent, and dry under vacuum. All operations should be performed under an inert atmosphere.

Key Characterization Techniques

A multi-technique approach is essential to unambiguously characterize the electronic structure, geometry, and redox properties of Ni(III)-diars complexes.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the molecular geometry, bond lengths, and bond angles, confirming the coordination environment of the nickel center.

Protocol 2: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution, slow cooling of a hot-saturated solution, or vapor diffusion of a non-polar solvent (e.g., pentane (B18724) or diethyl ether) into a solution of the complex (e.g., in dichloromethane).

  • Data Collection:

    • Select a suitable crystal and mount it on a goniometer head.

    • Place the diffractometer under a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and potential degradation.

    • Collect diffraction data using a modern diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model using full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions.

Data Presentation: While specific crystallographic data for [Ni(diars)₂Cl₂]Cl is not readily available in recent literature, Table 1 presents typical bond distances expected for a pseudo-octahedral low-spin d⁷ Ni(III) complex, based on analogous structures.

Table 1: Representative Structural Parameters for Ni(III) Complexes.

Parameter Typical Value (Å) Information Provided
Ni-As Bond Length 2.30 - 2.45 Evidence of diars coordination.
Ni-Cl Bond Length 2.35 - 2.50 Evidence of halide coordination.
As-Ni-As Angle 82 - 88° Bite angle of the chelating diars ligand.
Cl-Ni-Cl Angle ~90° or ~180° Indicates cis or trans geometry.
As-Ni-Cl Angle ~90° or ~175° Defines the coordination geometry.

Note: These values are illustrative and based on known Ni(III) complexes with related donor ligands.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a crucial tool for characterizing Ni(III) complexes, which are paramagnetic (S=1/2, d⁷ low-spin configuration). The spectrum provides information about the electronic environment of the unpaired electron.

Protocol 3: X-band EPR Spectroscopy

  • Sample Preparation: Prepare a dilute solution (approx. 1-5 mM) of the Ni(III) complex in a glass-forming solvent (e.g., toluene, 2-methyltetrahydrofuran, or a CH₂Cl₂/toluene mixture).

  • Data Acquisition:

    • Transfer the solution to a quartz EPR tube.

    • Flash-freeze the sample by plunging it into liquid nitrogen to form a glass.

    • Record the spectrum at cryogenic temperatures (e.g., 77 K or lower) using an X-band (~9.5 GHz) EPR spectrometer.

    • Typical parameters include a microwave power of ~1-10 mW, a modulation frequency of 100 kHz, and a modulation amplitude of ~1-5 G.

  • Data Analysis: Simulate the experimental spectrum to extract the principal components of the g-tensor (gₓ, gᵧ, g₂) and any hyperfine coupling constants. For a d⁷ ion in an octahedral field with tetragonal or rhombic distortion, an anisotropic spectrum is expected.

Data Presentation: EPR spectra of low-spin Ni(III) complexes are typically axial (gₓ = gᵧ ≠ g₂) or rhombic (gₓ ≠ gᵧ ≠ g₂).[3][4] Table 2 provides representative g-values from characterized Ni(III) complexes, which serve as a reference for what to expect from a Ni(III)-diars system.

Table 2: Representative EPR g-values for Low-Spin Ni(III) Complexes.

Complex Type gₓ (g₁) gᵧ (g₂) g₂ (g₃) Reference
Ni(III)-Imide (axial) 2.11 2.11 2.02 [3]
Ni(III)-Imide (rhombic) 2.17 2.06 1.97 [3]
Ni(III)-Aryl Halide Adduct 2.298 2.197 2.037 [4]

Note: This data is for illustrative purposes to show typical values for low-spin d⁷ Ni(III) centers.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes electronic transitions within the complex. For Ni(III) complexes, both ligand-field (d-d) transitions and ligand-to-metal charge transfer (LMCT) bands can be observed, giving the complexes their characteristic intense color.

Protocol 4: UV-Visible Absorption Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the complex of known concentration in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum in a quartz cuvette (typically 1 cm path length) over a range of ~250-1100 nm.

    • Obtain a baseline spectrum of the pure solvent and subtract it from the sample spectrum.

  • Data Analysis: Identify the absorption maxima (λₘₐₓ) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).

Data Presentation: The position and intensity of absorption bands provide insight into the electronic structure. LMCT bands are typically more intense (ε > 1000 M⁻¹cm⁻¹) than the weaker, spin-allowed d-d transitions.

Table 3: Typical UV-Vis Absorption Data for Ni(III) Complexes.

Transition Type Typical λₘₐₓ (nm) Typical ε (M⁻¹cm⁻¹) Assignment
d-d transition 450 - 700 100 - 1000 Transitions between d-orbitals.
LMCT (Cl → Ni) 350 - 500 > 1000 Charge transfer from ligand to metal.
LMCT (As → Ni) 300 - 450 > 1000 Charge transfer from ligand to metal.

Note: The values are illustrative, representing typical regions for electronic transitions in third-row transition metal halide/arsine complexes.

Cyclic Voltammetry (CV)

CV is used to probe the redox behavior of the complex, providing the formal potential for the Ni(III)/Ni(II) couple. The stability of the Ni(III) oxidation state can be assessed from the reversibility of this redox event.

Protocol 5: Cyclic Voltammetry

  • Electrochemical Setup: Use a standard three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/AgCl or Ag/Ag⁺).

  • Sample Preparation: Prepare a ~1 mM solution of the complex in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (0.1 M, e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Data Acquisition:

    • Degas the solution by bubbling with high-purity argon or nitrogen for 10-15 minutes.

    • Scan the potential across the range where the Ni(III)/Ni(II) redox event is expected. Start by scanning in the negative direction from the open-circuit potential to observe the reduction.

    • Record voltammograms at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox couple.

    • After the experiment, add ferrocene (B1249389) as an internal standard and record its voltammogram. Report all potentials versus the Fc⁺/Fc couple.

  • Data Analysis: Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible couples from the average of the cathodic (Eₚ,c) and anodic (Eₚ,a) peak potentials. The peak-to-peak separation (ΔEₚ = Eₚ,a - Eₚ,c) should be close to 59/n mV (where n is the number of electrons) for a reversible one-electron process.

Data Presentation: The potential of the Ni(III)/Ni(II) couple indicates the thermodynamic stability of the Ni(III) state. A more positive potential suggests that Ni(III) is more oxidizing (less stable).

Table 4: Representative Electrochemical Potentials for Nickel Complexes.

Redox Couple Typical E₁/₂ (V vs. Fc⁺/Fc) Solvent/Electrolyte Information Gained
Ni(III) / Ni(II) -0.5 to +0.5 CH₃CN / TBAPF₆ Thermodynamic stability of the Ni(III) state.
Ni(II) / Ni(I) -1.2 to -2.2 CH₃CN / TBAPF₆ Accessibility of the Ni(I) state.

Note: Potentials are highly dependent on the ligand environment and solvent. These are illustrative values based on known Ni complexes.[5][6]

Workflow and Data Interpretation

The characterization of a new Ni(III)-diars complex should follow a logical workflow to build a comprehensive picture of its properties. The data from various techniques are complementary and should be used to build a consistent model of the complex.

G cluster_synthesis Synthesis & Isolation cluster_characterization Spectroscopic & Electrochemical Analysis cluster_data Data & Interpretation synthesis Synthesis of Ni(III)-diars Complex crystals Crystal Growth synthesis->crystals epr EPR Spectroscopy synthesis->epr uvvis UV-Vis Spectroscopy synthesis->uvvis cv Cyclic Voltammetry synthesis->cv xray X-ray Crystallography crystals->xray structure Molecular Structure xray->structure electronic Electronic State (d7, S=1/2) epr->electronic uvvis->electronic redox Redox Properties cv->redox final Full Characterization structure->final electronic->final redox->final G xray X-ray Crystallography geom Geometric Structure (Bond Lengths, Angles) xray->geom determines epr EPR Spectroscopy spin Electronic Spin State (Paramagnetism, g-tensor) epr->spin probes uvvis UV-Vis Spectroscopy transitions Electronic Transitions (d-d, LMCT) uvvis->transitions measures cv Cyclic Voltammetry potential Redox Potentials (Stability of Ox. States) cv->potential measures prop prop complex complex geom->complex spin->complex transitions->complex potential->complex

References

Application Notes and Protocols for the Characterization of Diars Metal Complexes by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the characterization of diarsine (diars) metal complexes. Diarsine ligands, which contain two arsenic donor atoms, form stable complexes with a variety of transition metals, and NMR spectroscopy is an indispensable tool for elucidating their structure, bonding, and dynamics in solution.

Introduction to NMR Spectroscopy of Diars Metal Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For diars metal complexes, multinuclear NMR, including ¹H, ¹³C, and ⁷⁵As NMR, offers a comprehensive toolkit for characterization.

  • ¹H and ¹³C NMR are fundamental for characterizing the organic backbone of the diarsine ligand. Chemical shift changes upon coordination to a metal center provide insights into the electronic effects of the metal and the coordination geometry.

  • ⁷⁵As NMR , although more challenging due to the quadrupolar nature of the ⁷⁵As nucleus, can directly probe the arsenic environment, offering valuable information about coordination and electronic structure. However, broader lines are often observed.[1][2]

Experimental Protocols

Synthesis of a Common Diarsine Ligand: o-Phenylenebis(dimethylarsine) (diars)

This protocol describes the synthesis of a widely used diarsine ligand, o-phenylenebis(dimethylarsine).

Workflow for the Synthesis of o-Phenylenebis(dimethylarsine) (diars)

G start Start: o-Dichlorobenzene step1 Reaction with Sodium Dimethylarsenide (NaAs(CH₃)₂) in liquid ammonia (B1221849) start->step1 step2 Work-up: Evaporation of ammonia, extraction with ether step1->step2 step3 Purification: Distillation under reduced pressure step2->step3 end Product: o-Phenylenebis(dimethylarsine) step3->end

Caption: Synthesis of o-phenylenebis(dimethylarsine).

Materials:

  • o-Dichlorobenzene

  • Sodium metal

  • Arsenic trioxide (As₂O₃)

  • Methyl iodide (CH₃I)

  • Liquid ammonia (NH₃)

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • Preparation of Sodium Dimethylarsenide (NaAs(CH₃)₂): In a three-necked flask fitted with a dry ice condenser and a stirrer, condense approximately 250 mL of dry ammonia. Add 11.5 g (0.5 mol) of sodium metal in small pieces. To the resulting blue solution, add 24.7 g (0.125 mol) of arsenic trioxide in small portions. After the blue color has disappeared, slowly add 71 g (0.5 mol) of methyl iodide. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.

  • Reaction with o-Dichlorobenzene: To the solution of sodium dimethylarsenide, add 36.7 g (0.25 mol) of o-dichlorobenzene dropwise over a period of 1 hour.

  • Work-up: After the addition is complete, allow the ammonia to evaporate overnight. Add 200 mL of water to the residue, and extract the mixture with three 100 mL portions of diethyl ether.

  • Purification: Dry the combined ether extracts over anhydrous calcium chloride. Filter the solution and remove the ether by distillation. The crude product is then purified by vacuum distillation to yield o-phenylenebis(dimethylarsine) as a colorless liquid.

Synthesis of a Palladium(II)-diars Complex: [PdCl₂(diars)]

This protocol details the preparation of a typical square planar palladium(II) complex with the diars ligand.

Workflow for the Synthesis of [PdCl₂(diars)]

G start Start: Palladium(II) chloride (PdCl₂) step1 Suspend PdCl₂ in ethanol (B145695) start->step1 step2 Add a solution of o-phenylenebis(dimethylarsine) (diars) in ethanol step1->step2 step3 Stir the mixture at room temperature step2->step3 step4 Collect the precipitate by filtration step3->step4 step5 Wash with ethanol and diethyl ether step4->step5 end Product: [PdCl₂(diars)] step5->end

Caption: Synthesis of a Palladium(II)-diars complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • o-Phenylenebis(dimethylarsine) (diars)

  • Ethanol

  • Diethyl ether

Procedure:

  • Suspend 0.177 g (1 mmol) of palladium(II) chloride in 20 mL of hot ethanol.

  • To this suspension, add a solution of 0.286 g (1 mmol) of o-phenylenebis(dimethylarsine) in 10 mL of ethanol.

  • Stir the resulting mixture at room temperature for 2 hours, during which a yellow precipitate will form.

  • Collect the precipitate by filtration, wash with ethanol and then with diethyl ether.

  • Dry the product in a vacuum desiccator.

NMR Characterization Protocols

Workflow for NMR Analysis of Diars Metal Complexes

G start Sample Preparation: Dissolve complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) acquire_1H Acquire ¹H NMR Spectrum start->acquire_1H acquire_13C Acquire ¹³C{¹H} NMR Spectrum start->acquire_13C acquire_75As Acquire ⁷⁵As NMR Spectrum (if feasible) start->acquire_75As process Process Spectra: Fourier transform, phase correction, baseline correction acquire_1H->process acquire_13C->process acquire_75As->process analyze Analyze Data: Chemical shifts (δ), coupling constants (J), integration process->analyze structure Structural Elucidation analyze->structure

Caption: General workflow for NMR analysis.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Solvents: Deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) are commonly used.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C{¹H} NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Reference: TMS at 0 ppm or the solvent signal.

  • ⁷⁵As NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Reference: A suitable external standard such as KAsF₆.[3]

    • Note: Due to the quadrupolar nature of ⁷⁵As, broad signals are expected. A wider spectral width and a larger number of scans may be necessary.[1][2]

Data Presentation: NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for diarsine ligands and their metal complexes. The coordination of the diarsine ligand to a metal center typically results in a downfield shift of the proton and carbon signals of the ligand due to the electron-withdrawing effect of the metal.

Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for o-Phenylenebis(dimethylarsine) and its Complexes

ProtonsFree Ligand (diars)Metal Complexes (e.g., Pd(II), Pt(II))
As-CH~1.31.5 - 2.0
Aromatic C-H 7.2 - 7.87.5 - 8.5

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for o-Phenylenebis(dimethylarsine) and its Complexes

CarbonsFree Ligand (diars)Metal Complexes (e.g., Pd(II), Pt(II))
As-C H₃~1015 - 25
Aromatic C -H128 - 132130 - 140
Aromatic C -As~145148 - 155

Note on ⁷⁵As NMR Data: ⁷⁵As NMR data for diarsine complexes is less common in the literature due to the experimental challenges. The chemical shifts are highly dependent on the metal center, its oxidation state, and the coordination geometry, and can span a wide range. For many organoarsenic compounds, the signals can be very broad, making them difficult to observe with standard high-resolution NMR spectrometers.[1][4]

Conclusion

NMR spectroscopy is a cornerstone technique for the characterization of diars metal complexes. ¹H and ¹³C NMR provide essential information on the ligand environment and the effects of metal coordination. While ⁷⁵As NMR presents challenges, it offers direct insight into the metal-arsenic interaction. The protocols and data provided in these notes serve as a valuable resource for researchers in the synthesis and characterization of these important coordination compounds.

References

Application Notes and Protocols for X-ray Crystallography of 1,2-Bis(dimethylarsino)benzene Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the X-ray crystallography of metal complexes containing the bidentate ligand 1,2-bis(dimethylarsino)benzene, commonly known as 'diars'. This document includes summarized crystallographic data, detailed experimental protocols for synthesis and crystal growth, and workflows for structure determination. The unique chelating nature of diars allows for the stabilization of various metal centers in different oxidation states, making these complexes subjects of significant interest in coordination chemistry and materials science.

Data Presentation: Crystallographic Parameters of Diars Complexes

The following tables summarize key crystallographic data for a selection of transition metal complexes with this compound. This information is crucial for understanding the coordination geometry, bond characteristics, and packing of these molecules in the solid state.

Table 1: Selected Bond Lengths in this compound Metal Complexes

ComplexMetal-Arsenic (Å)Metal-Halide/Other (Å)
[Au(diars)₂][Au(C₆F₅)₂]2.462 - 2.478N/A
[PdBr₂(AsPh₃)₂] (analogue)2.4184(3)2.4196(3) (Pd-Br)

Table 2: Selected Bond Angles in this compound Metal Complexes

ComplexAs-Metal-As (°)Halide-Metal-Halide/Other (°)
[PdBr₂(AsPh₃)₂] (analogue)N/AN/A (trans)

Table 3: Crystal System and Space Group Data

ComplexCrystal SystemSpace Group
[Au(diars)₂][Au(C₆F₅)₂]TriclinicP-1
[PdBr₂(AsPh₃)₂] (analogue)MonoclinicP2₁/n

Experimental Protocols

Detailed methodologies for the synthesis of the diars ligand, representative metal complexes, and the subsequent X-ray crystallographic analysis are provided below.

Synthesis of this compound (diars)

The diars ligand is typically prepared by the reaction of o-dichlorobenzene with sodium dimethylarsenide.[1]

Materials:

  • o-dichlorobenzene

  • Sodium dimethylarsenide (NaAs(CH₃)₂)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve sodium dimethylarsenide in anhydrous diethyl ether or THF in a Schlenk flask.

  • Slowly add a solution of o-dichlorobenzene in the same solvent to the stirred solution of sodium dimethylarsenide at room temperature.

  • The reaction mixture is typically stirred for several hours to ensure complete reaction.

  • The resulting sodium chloride precipitate is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound as a colorless oil.

  • Purification can be achieved by vacuum distillation.

Note: Organoarsenic compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Synthesis of Metal Complexes

The following are generalized procedures for the synthesis of transition metal-diars complexes. Specific reaction conditions may need to be optimized based on the metal precursor and desired product.

This protocol is adapted from procedures for analogous phosphine (B1218219) and arsine complexes.[2]

Materials:

Procedure:

  • Suspend palladium(II) chloride in ethanol or acetonitrile in a Schlenk flask under an inert atmosphere.

  • Add a stoichiometric amount of diars ligand dissolved in the same solvent to the suspension.

  • Heat the reaction mixture to reflux and stir for several hours. The progress of the reaction can be monitored by the dissolution of the starting material and a color change.

  • After cooling to room temperature, the product may precipitate. If not, the solvent volume can be reduced under vacuum to induce crystallization.

  • Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

This procedure is based on established methods for the synthesis of cis-platinum(II) phosphine complexes.[3][4]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • This compound (diars)

  • Water and ethanol

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in water.

  • Add a solution of the diars ligand in ethanol to the aqueous solution of the platinum salt with stirring.

  • The reaction is typically stirred at room temperature for several hours, during which the product precipitates as a solid.

  • Collect the precipitate by filtration, wash with water, then ethanol, and finally diethyl ether.

  • Dry the product in a desiccator.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray crystallographic analysis. The following are common techniques that can be employed.

  • Slow Evaporation: A saturated solution of the complex in a suitable solvent is left undisturbed in a loosely capped vial. The slow evaporation of the solvent leads to the formation of single crystals.

  • Solvent Diffusion: A solution of the complex is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the complex is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the complex and promoting crystal growth.

  • Layering: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals form at the interface of the two solvents.

X-ray Diffraction Data Collection and Structure Refinement

This is a generalized workflow for single-crystal X-ray diffraction analysis.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The initial atomic model is then refined against the experimental data to obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of diars complexes and the coordination of the diars ligand to a metal center.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography ligand_synthesis 1. Ligand Synthesis (diars) complex_synthesis 2. Complex Synthesis (e.g., [M(diars)Cl₂]) ligand_synthesis->complex_synthesis React with metal precursor crystal_growth 3. Single Crystal Growth complex_synthesis->crystal_growth data_collection 4. Data Collection crystal_growth->data_collection structure_solution 5. Structure Solution data_collection->structure_solution refinement 6. Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow from ligand synthesis to crystal structure determination.

Caption: Chelation of this compound to a metal center.

References

Troubleshooting & Optimization

preventing oxidation of 1,2-Bis(dimethylarsino)benzene to dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Bis(dimethylarsino)benzene (diars)

This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound (diars) and preventing its oxidation to this compound dioxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound (diars) and why is it used?

A1: this compound, commonly known as diars, is an organoarsenic compound with the formula C₆H₄(As(CH₃)₂)₂.[1] It functions as a strong chelating ligand in coordination and organometallic chemistry.[2] Its ability to form stable complexes with a wide range of transition metals allows it to stabilize metals in unusual oxidation states and coordination numbers, which is valuable in catalyst development and materials science.[1][3]

Q2: What is the primary cause of diars degradation?

A2: The primary degradation pathway for diars is oxidation. The arsenic(III) centers are readily oxidized by atmospheric oxygen to form the corresponding dioxide, C₆H₄(As(CH₃)₂O)₂.[1][3] This conversion alters the electronic and steric properties of the ligand, rendering it ineffective for its intended use.

Q3: How can I visually identify if my diars sample has oxidized?

A3: Pure diars is a colorless liquid or oil.[1][3] Oxidation to the dioxide may lead to a change in appearance, such as discoloration or the formation of a solid precipitate. However, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are required for definitive confirmation of purity.

Q4: What are the standard storage conditions for diars?

A4: To prevent oxidation, diars must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) at 2–8°C.[2] It should be kept in a tightly sealed container, such as a Sure/Seal™ bottle or a vial within an inert atmosphere glovebox, away from light and heat sources.[4][5]

Q5: Is the oxidation of diars reversible?

A5: The oxidation of the arsenic(III) centers to arsenic(V) is generally not easily reversible under standard laboratory conditions. Prevention of oxidation is the most effective strategy. If oxidation occurs, purification by recrystallization or chromatography under inert conditions may be necessary, though this can be challenging.[2]

Troubleshooting Guide: Preventing and Managing Oxidation

This guide addresses specific issues that may arise during the handling and use of diars.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Reaction yield is low or inconsistent. Oxidation of diars ligand: The active ligand concentration is reduced due to degradation by trace oxygen or moisture.• Ensure all solvents are rigorously degassed and dried before use.[6] • Use Schlenk line or glovebox techniques for all manipulations.[4][7] • Verify the purity of the diars sample via NMR before use.
Color change observed in diars stock solution. Air Leak: The storage container (e.g., Sure/Seal™ bottle, vial) may have a compromised seal, allowing atmospheric oxygen to enter.• Inspect the septum of the Sure/Seal™ bottle for excessive punctures. If compromised, transfer the remaining liquid to a new, dry, inerted vessel.[5] • For long-term storage, transfer the reagent from the original bottle to a dedicated storage flask with a more robust seal.[5] • Always replace the protective cap on the storage bottle after withdrawing reagent.[8]
Precipitate forms in a reaction mixture containing diars. Formation of insoluble diars dioxide: The oxidized product, C₆H₄(As(CH₃)₂O)₂, may be less soluble than the parent ligand in the reaction solvent.• Filter the reaction mixture under inert conditions to remove the precipitate. • Re-evaluate the experimental setup to identify and eliminate the source of oxygen contamination. This includes checking for leaks in the inert gas line and ensuring all glassware is properly dried.[7]
Difficulty confirming the coordination of diars to a metal center. Ligand is oxidized: The diars dioxide has different coordination properties and may not bind to the metal center as expected.• Run a control experiment using a freshly opened or recently purified batch of diars. • Characterize the ligand in the reaction mixture using techniques like ³¹P NMR (if applicable to a phosphine (B1218219) analogue) or ¹H NMR to check for chemical shifts indicative of oxidation. For diars, ¹H and ¹³C NMR would show characteristic changes upon oxidation.

Experimental Protocols

Protocol 1: General Handling and Transfer of Diars Using a Syringe

This protocol outlines the standard procedure for transferring an air-sensitive liquid like diars from a Sure/Seal™ bottle.

Materials:

  • Sure/Seal™ bottle of this compound

  • Dry, inert gas source (Argon or Nitrogen) with a bubbler

  • Oven-dried glassware (reaction flask with septum)[8]

  • Dry, gas-tight syringe and a long needle (e.g., 18-21 gauge)[6]

Procedure:

  • Preparation: Dry all glassware in an oven at >125°C overnight and cool under a stream of inert gas.[7][8] Assemble the reaction apparatus while hot and flush with nitrogen or argon.[5]

  • Inerting the Syringe: Purge the syringe with the inert gas by drawing and expelling the gas at least three times.

  • Pressurizing the Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. Insert a second needle as a vent. After a brief purge, remove the vent needle to create a slight positive pressure inside the bottle.

  • Withdrawal: Insert the purged syringe needle through the septum into the liquid. Withdraw the desired volume of diars. The positive pressure in the bottle will aid the transfer.

  • Transfer: Quickly transfer the diars to the reaction flask by piercing the flask's septum and dispensing the liquid.

  • Cleaning: Immediately and carefully quench the syringe and needle by rinsing with an appropriate solvent (e.g., toluene), followed by a neutralizing agent like 10% sodium hypochlorite (B82951) solution before final cleaning.[2]

Diagram: Workflow for Handling Air-Sensitive Reagents

G cluster_prep Preparation Phase cluster_transfer Transfer Phase cluster_reaction Reaction Phase A Oven-Dry Glassware (>125°C, 4h+) B Assemble Apparatus while Hot A->B C Flush with Inert Gas (Ar or N₂) B->C D Pressurize Sure/Seal™ Bottle with Inert Gas C->D System is Inert E Withdraw Diars with Purged Syringe D->E F Transfer to Reaction Flask E->F G Maintain Positive Inert Gas Pressure F->G Reagent Added H Run Reaction at Specified Temperature G->H I Monitor Progress (TLC, NMR, etc.) H->I

Caption: Inert atmosphere workflow for experiments involving diars.

Chemical Transformation and Properties

The oxidation of diars is a critical transformation to prevent. The table below summarizes key properties of the ligand and its oxidized form.

PropertyThis compound (diars)This compound dioxide
Formula C₁₀H₁₆As₂C₁₀H₁₆As₂O₂
Molar Mass 286.08 g/mol [9]318.08 g/mol
Arsenic Oxidation State +3+5
Appearance Colorless liquid/oil[3]Typically a solid
Key Characteristic Strong chelating ligand for transition metals[2]Poor ligand, altered electronic properties

Diagram: Oxidation of Diars

Caption: The oxidation of diars to its corresponding dioxide.

References

Technical Support Center: Handling Air-Sensitive Diars Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with air-sensitive diarsine (diars) ligands. It includes troubleshooting advice and frequently asked questions to ensure safe and effective handling during experiments.

Troubleshooting Guide

Q1: My reaction with a diars ligand failed, and I suspect the ligand has decomposed. What are the likely causes?

A1: Decomposition of diars ligands is most commonly due to exposure to atmospheric oxygen or moisture. Key areas to troubleshoot include:

  • Inadequate Inert Atmosphere: Ensure your Schlenk line or glovebox is maintaining a sufficiently inert environment. Check for leaks in your glassware and tubing.

  • Solvent Purity: Solvents must be rigorously dried and deoxygenated. Trace amounts of water or dissolved oxygen can rapidly degrade the ligand.

  • Improper Storage: Diars ligands should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, away from light and heat.

  • Ligand Transfer: The transfer of the diars ligand from its storage container to the reaction vessel is a critical step where atmospheric contamination can occur.

Q2: I observed a color change in my diars ligand upon storage/dissolution. What does this indicate?

A2: A color change, such as the appearance of a yellow or brown tint in a previously colorless ligand, often suggests oxidation or decomposition. For example, 1,2-bis(dimethylarsino)benzene ("diars") is a colorless oil that is rapidly oxidized by air to form the corresponding dioxide.[1] If you observe a color change, it is highly recommended to purify the ligand before use, if possible, or use a fresh batch.

Q3: My nuclear magnetic resonance (NMR) spectrum of the reaction mixture shows unexpected peaks. Could this be due to ligand decomposition?

A3: Yes, unexpected peaks in an NMR spectrum can be indicative of ligand decomposition. For instance, the oxidation of a diarsine ligand would lead to the formation of the corresponding diarsine oxide, which would present a different set of signals in the NMR spectrum. It is also possible that the diars ligand has reacted with trace impurities in your reaction mixture.

Q4: How can I confirm the integrity of my diars ligand before use?

A4: To confirm the purity of your diars ligand, you can use standard analytical techniques under an inert atmosphere. A common method is ³¹P NMR spectroscopy if the diarsine contains phosphorus, or ¹H and ¹³C NMR spectroscopy. The presence of sharp, well-defined peaks corresponding to the expected structure and the absence of significant impurity peaks are good indicators of ligand integrity.

Frequently Asked Questions (FAQs)

Q1: What makes diars ligands air-sensitive?

A1: Diars ligands, which are organoarsenic compounds, are sensitive to air due to the presence of lone pairs of electrons on the arsenic atoms, which can be readily oxidized by atmospheric oxygen.[1] Some diarsine compounds can also be sensitive to moisture.

Q2: Are arsine ligands more or less stable than phosphine (B1218219) ligands?

A2: Arsine ligands generally exhibit superior stability towards oxidation compared to their phosphine counterparts under many reaction conditions.[2] This is attributed to the lower oxophilicity of arsenic compared to phosphorus. This property can make arsine ligands advantageous in certain catalytic reactions where the phosphine equivalent would be readily oxidized.[2]

Q3: What is the best way to store air-sensitive diars ligands?

A3: Air-sensitive diars ligands should be stored in a cool, dark place under a positive pressure of a dry, inert gas such as argon or nitrogen. A glovebox with a low-oxygen and low-moisture atmosphere (<1 ppm) is the ideal storage environment. If a glovebox is not available, storage in a sealed Schlenk flask or ampoule inside a desiccator filled with an inert gas is a suitable alternative.

Q4: What are the essential pieces of equipment for handling diars ligands?

A4: The primary equipment for handling air-sensitive compounds like diars ligands are a Schlenk line and a glovebox. A Schlenk line allows for the manipulation of substances in glassware under an inert atmosphere. A glovebox provides a contained and controlled inert environment for more complex manipulations, such as weighing and transferring solids.

Q5: How do I properly degas solvents for use with diars ligands?

A5: Solvents must be thoroughly deoxygenated before use. A common and effective method is the freeze-pump-thaw technique. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing the solvent. This cycle should be repeated at least three times to ensure the removal of dissolved gases.

Quantitative Data Summary

ParameterRecommended Level for Handling Air-Sensitive Compounds
Oxygen (O₂) Level < 1 ppm
Moisture (H₂O) Level < 1 ppm
Inert Gas Purity ≥ 99.998%

Experimental Protocols

Protocol: Transfer of a Solid Air-Sensitive Diars Ligand using a Schlenk Line

This protocol outlines the steps for safely transferring a solid diars ligand from a storage flask to a reaction flask under an inert atmosphere using a Schlenk line.

  • Preparation:

    • Ensure all glassware (storage flask with the ligand, reaction flask, and any transfer funnels) is thoroughly dried in an oven and cooled under a stream of inert gas.

    • Assemble the reaction flask with a stir bar and a septum.

    • Connect the reaction flask and the storage flask to the Schlenk line via flexible tubing.

  • Inerting the Glassware:

    • Evacuate the reaction flask by opening the stopcock to the vacuum manifold of the Schlenk line.

    • Refill the flask with a positive pressure of inert gas (argon or nitrogen) by switching the stopcock to the gas manifold.

    • Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.

  • Transferring the Solid:

    • Under a positive flow of inert gas, briefly remove the stoppers from both flasks.

    • Quickly connect the two flasks, for example, by using a solid addition funnel or by carefully tilting the storage flask to allow the solid to pour into the reaction flask.

    • Once the transfer is complete, quickly separate the flasks and replace the stoppers while maintaining a positive flow of inert gas.

  • Final Steps:

    • Close the stopcock on the storage flask and store it appropriately.

    • The reaction flask containing the diars ligand is now ready for the addition of solvents and other reagents.

Visualizations

Experimental_Workflow Experimental Workflow for Handling a Solid Diars Ligand cluster_prep Preparation cluster_inert Inerting cluster_transfer Transfer cluster_final Finalization prep1 Dry Glassware prep2 Assemble Reaction Flask prep1->prep2 inert1 Connect to Schlenk Line prep2->inert1 inert2 Evacuate-Refill Cycle (x3) inert1->inert2 transfer1 Positive Inert Gas Flow inert2->transfer1 transfer2 Transfer Solid Ligand transfer1->transfer2 final1 Seal Flasks transfer2->final1 final2 Proceed with Reaction final1->final2

Caption: Workflow for transferring a solid air-sensitive diars ligand.

Troubleshooting_Tree Troubleshooting a Failed Diars Ligand Reaction start Reaction Failed q1 Check Ligand Appearance start->q1 a1_yes Color Change/Degradation? q1->a1_yes Yes a1_no Looks Normal q1->a1_no No end_ligand Solution: Use Fresh/Purified Ligand a1_yes->end_ligand q2 Review Handling Procedure a1_no->q2 a2_yes Potential Exposure to Air/Moisture? q2->a2_yes Yes a2_no Procedure was Flawless q2->a2_no No end_procedure Solution: Refine Handling Technique a2_yes->end_procedure q3 Check Solvent/Reagent Purity a2_no->q3 a3_yes Impurities Present? q3->a3_yes Yes a3_no All Reagents Pure q3->a3_no No end_reagents Solution: Purify Solvents/Reagents a3_yes->end_reagents end_other Consider Other Reaction Parameters a3_no->end_other

Caption: Decision tree for troubleshooting failed diars ligand reactions.

References

Technical Support Center: Managing Decomposition of Diars Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diarsine (diars) metal complexes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and application of these sensitive compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with diars metal complexes, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My diars metal complex decomposes upon exposure to air. How can I prevent this?

A1: Diarsine ligands, particularly those with alkyl substituents on the arsenic atoms, are susceptible to oxidation. The arsenic(III) center can be oxidized to arsenic(V), leading to ligand degradation and subsequent complex decomposition. It is crucial to handle all diars ligands and their metal complexes under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be rigorously deoxygenated before use.

Q2: I observe a color change in my solution of the diars complex over time, even under an inert atmosphere. What could be the cause?

A2: While an inert atmosphere prevents oxidation, other decomposition pathways can still occur. Potential causes for a color change include:

  • Ligand Dissociation: The diarsine ligand may slowly dissociate from the metal center, leading to an equilibrium mixture of species with different colors.

  • Solvent Coordination: The solvent may coordinate to the metal center, displacing the diars ligand, especially in coordinating solvents.

  • Thermal Decomposition: Some diars metal complexes are thermally sensitive and can decompose even at room temperature over extended periods.

  • Photodecomposition: Exposure to light, particularly UV radiation, can induce decomposition.

To troubleshoot, consider storing your complex at low temperatures and in the dark. Using non-coordinating solvents may also enhance stability.

Q3: The synthesis of my diars metal complex is giving low yields or impure products. What are common pitfalls?

A3: Low yields and impurities often stem from the sensitivity of the reagents and products. Key factors to consider are:

  • Purity of Starting Materials: Ensure the diars ligand and the metal salt are pure and anhydrous.

  • Inert Atmosphere: The reaction must be carried out under a strict inert atmosphere to prevent side reactions. Standard Schlenkware and degassed solvents are essential.[1]

  • Reaction Conditions: The reaction temperature and time may need optimization. Some complex formations are slow and may require heating, while others may decompose at elevated temperatures.

  • Stoichiometry: Carefully control the stoichiometry of the metal salt and the diars ligand to avoid the formation of undesired side products.

Troubleshooting Common Experimental Issues

Issue Potential Cause(s) Suggested Solution(s)
Precipitate forms during reaction, but it is not the desired complex. 1. Incomplete reaction. 2. Formation of an insoluble starting material adduct. 3. Decomposition of the product.1. Increase reaction time or temperature. 2. Change the solvent to one in which all components are more soluble. 3. Monitor the reaction by spectroscopy (e.g., NMR, UV-Vis) to identify intermediates and optimize conditions to isolate the desired product before it decomposes.
The isolated solid complex is poorly crystalline. 1. Rapid precipitation. 2. Presence of impurities.1. Use more dilute solutions to slow down the precipitation. 2. Employ crystallization techniques such as slow evaporation, vapor diffusion, or layering. 3. Vary the counter-ion of the metal salt, as it can influence crystal packing.[2]
The NMR spectrum of the isolated complex is broad or shows multiple species. 1. Fluxional behavior of the complex in solution. 2. Presence of paramagnetic species. 3. Decomposition in the NMR solvent.1. Record variable-temperature NMR spectra to study dynamic processes. 2. If paramagnetism is expected, use appropriate NMR techniques. 3. Use a freshly prepared solution in a deuterated solvent that is known to be compatible with the complex and acquire the spectrum immediately.
The complex appears stable in the solid state but decomposes rapidly in solution. 1. Solvent-induced decomposition (e.g., solvolysis). 2. Dissociation of the ligand is more favorable in solution.1. Choose a non-coordinating and aprotic solvent. 2. Add a small excess of the free diars ligand to the solution to suppress dissociation via Le Chatelier's principle.

Quantitative Data on Complex Stability

The stability of metal complexes is quantitatively described by their stability constants (also known as formation constants). A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. While a comprehensive database for all diars metal complexes is not available, the following table provides representative stability constant data for related metal-ligand systems to offer a comparative perspective.

Metal IonLigandLog β₂Temperature (°C)Ionic Strength (M)
Cu(II)Ethylenediamine19.6250.1
Ni(II)Ethylenediamine13.5250.1
Co(II)Ethylenediamine13.1250.1
Zn(II)Ethylenediamine10.7250.1
Fe(II)o-Phenanthroline21.3250.1

Note: Data is illustrative for common chelating ligands. Stability constants for diars complexes are expected to be influenced by the specific metal, its oxidation state, and the solvent system.

Experimental Protocols

Protocol 1: General Handling and Storage of Air-Sensitive Diars Metal Complexes

This protocol outlines the fundamental procedures for manipulating diars metal complexes to prevent decomposition.

Materials:

  • Schlenk line or inert atmosphere glovebox

  • Schlenk flasks and other appropriate glassware

  • Septa, cannulas, and needles

  • High-purity inert gas (Nitrogen or Argon)

  • Anhydrous, deoxygenated solvents

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Connect the reaction flask to a Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air and moisture. If using a glovebox, ensure the atmosphere is purged and maintained at low oxygen and water levels.

  • Reagent Transfer: Transfer solid diars complexes within a glovebox. For solutions, use gas-tight syringes or cannulas to transfer between sealed vessels under a positive pressure of inert gas.

  • Solvent Handling: Use anhydrous, deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas for at least 30 minutes or by the freeze-pump-thaw method.

  • Storage: Store solid diars complexes in a sealed container under an inert atmosphere, preferably in a freezer to minimize thermal decomposition. Solutions should be prepared fresh and used promptly. If storage of a solution is necessary, it should be in a sealed Schlenk flask under an inert atmosphere in a refrigerator or freezer, protected from light.

Protocol 2: Monitoring Decomposition of a Diars Metal Complex using UV-Vis Spectroscopy

This protocol describes how to monitor the stability of a diars metal complex in solution over time.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvette with a septum-sealed cap

  • Gas-tight syringe

  • Solution of the diars metal complex in an appropriate, deoxygenated solvent

  • Blank solvent (deoxygenated)

Procedure:

  • Prepare the Sample: Inside a glovebox or using a Schlenk line, prepare a solution of the diars metal complex of a known concentration suitable for UV-Vis analysis.

  • Blank Measurement: Fill the quartz cuvette with the deoxygenated blank solvent and record the baseline spectrum.

  • Sample Measurement: Empty the cuvette, dry it, and then fill it with the solution of the diars complex using a gas-tight syringe. Seal the cuvette with the septum cap.

  • Time-Course Measurement: Immediately record the UV-Vis spectrum of the solution. This will be your time zero (t=0) measurement.

  • Monitoring: Store the cuvette under the desired experimental conditions (e.g., at room temperature, protected from light). At regular time intervals (e.g., every 30 minutes or as appropriate), record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a characteristic wavelength for the complex against time. A decrease in absorbance indicates decomposition. The rate of decomposition can be determined by analyzing the kinetics of this decay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Start: Dry Glassware & Prepare Inert Atmosphere reagents Weigh Solid Diars Complex & Prepare Anhydrous/Deoxygenated Solvent start->reagents dissolve Dissolve Complex in Solvent under Inert Atmosphere reagents->dissolve transfer Transfer Solution to Sealed Cuvette via Syringe dissolve->transfer Sample Preparation measure Record UV-Vis Spectrum (t=0) transfer->measure monitor Monitor at Timed Intervals measure->monitor analyze Analyze Spectral Changes to Determine Decomposition Rate monitor->analyze end End: Data Interpretation analyze->end

Caption: Workflow for monitoring diars complex decomposition via UV-Vis spectroscopy.

troubleshooting_logic start Low Yield or Impure Product in Diars Complex Synthesis check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere check_reagents Are the starting materials pure and anhydrous? start->check_reagents check_conditions Are the reaction time and temperature optimized? start->check_conditions atmosphere_no No check_atmosphere->atmosphere_no Implement Schlenk/glovebox techniques. Deoxygenate solvents. atmosphere_yes Yes check_atmosphere->atmosphere_yes reagents_no No check_reagents->reagents_no Purify/dry starting materials. reagents_yes Yes check_reagents->reagents_yes conditions_no No check_conditions->conditions_no Systematically vary time and temperature. conditions_yes Yes check_conditions->conditions_yes solution Problem Solved atmosphere_yes->solution reagents_yes->solution conditions_yes->solution

Caption: A logical workflow for troubleshooting low yields in diars complex synthesis.

References

troubleshooting low reactivity in diars-ligated catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diars-ligated catalysts. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low reactivity during their experiments.

Troubleshooting Guide: Low Catalyst Reactivity

Experiencing lower than expected reactivity? Follow this systematic guide to diagnose and resolve the issue.

Step 1: Initial Assessment & Reagent Quality Check

The first step in troubleshooting is to verify the integrity of your reagents and the accuracy of your setup.

Isolating the Problem

cluster_reagents Reagent Checks cluster_setup Condition Checks A Low Reactivity Observed B Verify Reagent Purity & Stoichiometry A->B Start Here C Review Reaction Setup & Conditions B->C Reagents OK R1 Ligand Purity (NMR, MS) B->R1 R2 Metal Precursor Activity B->R2 R3 Substrate/Reagent Purity B->R3 R4 Solvent (Anhydrous & Degassed) B->R4 D Analyze for Catalyst Deactivation C->D Setup OK S1 Inert Atmosphere (N2/Ar)? C->S1 S2 Correct Temperature? C->S2 S3 Adequate Mixing? C->S3 E Optimize Reaction Parameters D->E No Obvious Deactivation Catalyst_Lifecycle cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) ActiveCatalyst Active Pd(0) Species Precatalyst->ActiveCatalyst Reduction (Base/Reagent-Induced) Cycle Productive Reaction ActiveCatalyst->Cycle Enters Cycle Poisoning Substrate Poisoning (N, S coordination) ActiveCatalyst->Poisoning LigandLoss Ligand Dissociation/ Oxidation ActiveCatalyst->LigandLoss Cycle->ActiveCatalyst Regeneration Decomposition Decomposition (e.g., Pd Black) LigandLoss->Decomposition Heteroatom_Poisoning cluster_productive Desired Reaction cluster_poisoning Catalyst Poisoning Catalyst Diars-Pd Catalyst Substrate Desired Substrate Catalyst->Substrate Binds Heteroatom Coordinating Substrate (e.g., Pyridine) Catalyst->Heteroatom Strong Binding Product Product Substrate->Product Converts PoisonedCatalyst Poisoned Catalyst (Inactive) Heteroatom->PoisonedCatalyst

Technical Support Center: Optimizing Ligand Exchange with Diars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for ligand exchange with o-phenylenebis(dimethylarsine) (diars). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is 'diars' and why is it used as a ligand?

A1: 'Diars' is the common abbreviation for o-phenylenebis(dimethylarsine). It is a bidentate chelating ligand, meaning it binds to a central metal atom through two of its arsenic atoms.[1][2] This chelation results in a more stable complex compared to those formed by monodentate ligands, an observation known as the chelate effect.[1] The stability and specific electronic and steric properties of diars make it a valuable ligand in coordination chemistry and catalysis.

Q2: What are the key factors that influence the rate of ligand exchange with diars?

A2: Several factors can significantly impact the kinetics of ligand exchange reactions.[3] These include:

  • Nature of the Metal Center: The electronic configuration and oxidation state of the central metal ion play a crucial role.[3]

  • Properties of the Leaving Ligand: The strength of the bond between the metal and the leaving ligand will affect how easily it can be replaced.

  • Incoming Ligand Concentration: In many cases, the reaction rate is dependent on the concentration of the incoming ligand.[3]

  • Solvent: The coordinating ability and polarity of the solvent can influence the reaction mechanism and rate.[3][4]

  • Temperature: Increasing the temperature generally increases the reaction rate.[3]

Q3: How can I monitor the progress of a diars ligand exchange reaction?

A3: The progress of a ligand exchange reaction can be monitored using various spectroscopic techniques.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as changes in the chemical environment of the ligands and metal center can be observed over time.[6][7] Electrospray Ionization Mass Spectrometry (ESI-MS) can also be used to track the formation of new complex species.[4][5] For complexes with distinct colors, UV-visible spectroscopy can be a straightforward method to follow the reaction.[5]

Q4: What is the "chelate effect" and how does it apply to diars?

A4: The chelate effect describes the enhanced stability of complexes containing chelating ligands, like diars, compared to complexes with analogous monodentate ligands.[1] When a bidentate ligand such as diars replaces two monodentate ligands, the total number of molecules in the system increases, leading to a favorable increase in entropy.[1][8] This positive entropy change is a primary driving force for the chelate effect, making the formation of the diars complex thermodynamically more favorable.[1][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very slow reaction rate 1. Insufficient temperature. 2. Low concentration of the incoming ligand. 3. Strong bond between the metal and the leaving ligand. 4. Inappropriate solvent.1. Increase the reaction temperature.[3] 2. Increase the concentration of the incoming diars ligand. 3. Consider using a more labile leaving group if possible. 4. Experiment with different solvents with varying polarities and coordinating abilities.[3][4]
Formation of multiple products or side reactions 1. Stepwise substitution of ligands. 2. Competing side reactions. 3. Reaction conditions are too harsh.1. Carefully control the stoichiometry of the reactants. 2. Lower the reaction temperature to improve selectivity. 3. Use a less coordinating solvent to minimize its interference.
Precipitation of starting materials or product 1. Poor solubility of the complex in the chosen solvent. 2. The product is insoluble under the reaction conditions.1. Choose a solvent in which all components are soluble. 2. If the product precipitates, this can be used as a method of purification. Ensure the precipitate is the desired product.
Difficulty in isolating the final product 1. The product is in equilibrium with the starting materials. 2. The product is unstable and decomposes during workup.1. Try to shift the equilibrium by removing a byproduct or using an excess of the incoming ligand. 2. Modify the workup procedure to be faster or gentler (e.g., lower temperatures, inert atmosphere).
Inconsistent or non-reproducible results 1. Variations in reagent quality. 2. Fluctuations in reaction temperature. 3. Atmosphere sensitivity.1. Ensure the purity of starting materials and solvents. 2. Use a temperature-controlled reaction setup. 3. If any of the species are air- or moisture-sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for Ligand Exchange with Diars

This protocol provides a general framework for a ligand exchange reaction where diars replaces a monodentate ligand (L) in a metal complex (M-L).

Materials:

  • Metal complex (e.g., [M(L)n]X)

  • o-phenylenebis(dimethylarsine) (diars)

  • Anhydrous, degassed solvent (e.g., THF, CH2Cl2, acetonitrile)

  • Inert atmosphere glovebox or Schlenk line equipment

  • Stir plate and stir bar

  • Standard laboratory glassware

Procedure:

  • Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, dissolve the starting metal complex [M(L)n]X in the chosen anhydrous, degassed solvent.

  • Ligand Addition: In a separate flask, dissolve the diars ligand in the same solvent.

  • Reaction: Slowly add the diars solution to the stirred solution of the metal complex at the desired reaction temperature.

  • Monitoring: Monitor the reaction progress over time using an appropriate analytical technique such as NMR, ESI-MS, or UV-Vis spectroscopy.[5]

  • Workup: Once the reaction is complete, the product can be isolated. This may involve removal of the solvent under vacuum, precipitation by adding a non-solvent, or crystallization.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis to confirm its identity and purity.

Visualizations

Ligand_Exchange_Workflow General Workflow for Diars Ligand Exchange A Prepare Metal Complex Solution in Inert Atmosphere C Combine Solutions and Initiate Reaction A->C B Prepare Diars Ligand Solution B->C D Monitor Reaction Progress (e.g., NMR, ESI-MS) C->D E Reaction Complete? D->E E->D No F Isolate Crude Product E->F Yes G Purify Product (e.g., Recrystallization) F->G H Characterize Final Product G->H

Caption: A flowchart of the general experimental workflow for a diars ligand exchange reaction.

Troubleshooting_Logic Troubleshooting Decision Tree for Slow/No Reaction A Problem: Slow or No Reaction B Increase Temperature A->B C Reaction Improved? B->C D Increase Ligand Concentration C->D No I Continue Optimization C->I Yes E Reaction Improved? D->E F Change Solvent E->F No E->I Yes G Reaction Improved? F->G H Consider a More Labile Leaving Group G->H No G->I Yes

Caption: A decision tree for troubleshooting slow or non-existent diars ligand exchange reactions.

References

Technical Support Center: Purification of Crude 1,2-Bis(dimethylarsino)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,2-Bis(dimethylarsino)benzene (diars). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this air-sensitive compound.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

Issue Potential Cause Suggested Solution
Low yield after purification Oxidation of the product: this compound is highly sensitive to oxygen and can be converted to its dioxide, C6H4(As(CH3)2O)2.[1][2]Ensure all steps are performed under a strict inert atmosphere (e.g., nitrogen or argon).[3] Use degassed solvents and appropriate air-sensitive techniques such as Schlenk lines or a glovebox.
Product loss during transfer: As a dense, colorless liquid, it can be difficult to see and transfer completely.Use cannula transfer techniques for liquid transfers between flasks to minimize loss. Rinse glassware with a small amount of degassed solvent to recover any residual product.
Decomposition during distillation: The compound may be thermally sensitive at higher temperatures.Use fractional vacuum distillation at the lowest possible pressure to reduce the boiling point. Ensure the heating mantle temperature is not excessively high.
Product "oils out" during recrystallization Cooling too rapidly: Rapid cooling can cause the compound to separate as a liquid instead of forming crystals.Allow the solution to cool slowly to room temperature, then gradually cool further in a refrigerator or freezer.
Solution is supersaturated: The concentration of the compound in the solvent is too high.Re-heat the solution to dissolve the oil, then add a small amount of additional warm solvent to reduce the concentration.
Inappropriate solvent: The boiling point of the solvent may be too high, or the solvent may not be ideal for crystallization.While hexane (B92381) is the recommended solvent, ensure it is of high purity and dry. Consider a very slow cooling process.
Poor separation during column chromatography Incorrect mobile phase polarity: The eluent may be too polar, causing the desired compound and impurities to elute together.Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate (B1210297).[3][4]
Column overloading: Too much crude material was loaded onto the column.Use an appropriate amount of silica (B1680970) gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material by weight).
Sample loading technique: The initial band of the compound was too broad.Dissolve the crude product in a minimal amount of solvent before loading, or use the "dry loading" technique where the product is adsorbed onto a small amount of silica gel before being added to the column.
Purified product turns cloudy or yellow upon storage Exposure to air: The product has been oxidized.[1][2]Store the purified this compound in a sealed container under an inert atmosphere, preferably in a freezer.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in crude this compound?

A1: The most common impurity is the corresponding dioxide, C6H4(As(CH3)2O)2, which is formed by the oxidation of the desired product in the presence of air.[1][2][3]

Q2: Why is it crucial to use an inert atmosphere during purification?

A2: this compound is highly susceptible to oxidation by atmospheric oxygen.[1][2] Performing all manipulations under an inert atmosphere (nitrogen or argon) is essential to prevent the formation of the dioxide impurity and to ensure a high yield of the pure product.[3]

Q3: Which purification method is best for my crude sample?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Fractional vacuum distillation is suitable for larger quantities and for removing non-volatile impurities.

  • Recrystallization from hexane can yield very high purity (>99%) and is effective for removing the oxidized byproduct.[3][4]

  • Column chromatography is useful for separating a mixture of impurities and can be very effective for obtaining highly pure material on a smaller scale.[3][4]

Q4: My purified this compound is a colorless liquid. How can I be sure it is pure?

A4: Purity can be assessed by several analytical techniques. NMR spectroscopy is a powerful tool to check for the presence of impurities. Elemental analysis can also be used to confirm the elemental composition of your product.

Data Presentation

Parameter Fractional Vacuum Distillation Recrystallization Column Chromatography
Reported Boiling Point 97-101 °C at 1.1 mm Hg[1]N/AN/A
Recommended Solvent N/AHexane[3][4]Hexane/Ethyl Acetate[3][4]
Reported Purity Dependent on impurities>99%[3][4]High, dependent on technique
Typical Yield Generally high for non-volatile impuritiesDependent on crude purityDependent on loading and separation
Primary Impurity Removed Non-volatile impuritiesOxidized byproductsOxidized byproducts and other impurities

Experimental Protocols

Caution: this compound is an organoarsenic compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All procedures should be carried out under an inert atmosphere.

Protocol 1: Fractional Vacuum Distillation

This method is suitable for purifying larger quantities of crude this compound from non-volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry and free of contaminants. Use greased joints to ensure a good seal.

  • Inert Atmosphere: Place the crude this compound in the distillation flask with a magnetic stir bar. Evacuate the apparatus and backfill with nitrogen or argon at least three times.

  • Distillation: Begin stirring and slowly heat the distillation flask in a heating mantle. Apply a vacuum to the system (e.g., 1.1 mm Hg).

  • Fraction Collection: Collect the fraction that distills at 97-101 °C.

  • Storage: Transfer the purified, colorless liquid to a clean, dry storage vessel under an inert atmosphere.

Protocol 2: Recrystallization from Hexane

This method is effective for obtaining high-purity this compound.

  • Dissolution: In a Schlenk flask, dissolve the crude this compound in a minimal amount of warm, degassed hexane with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under an inert atmosphere through a cannula with a filter frit into a clean Schlenk flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (-20 °C) and then a freezer (-80 °C) to induce crystallization. The product may initially separate as an oil. Slow cooling is critical.

  • Isolation: Once crystals have formed, cool the flask thoroughly. Isolate the crystals by cannula filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold, degassed hexane. Dry the crystals under vacuum.

  • Storage: Store the purified product under an inert atmosphere.

Protocol 3: Column Chromatography

This method is suitable for small-scale purification and for removing a variety of impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack a chromatography column. Allow the silica to settle and add a layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane or dichloromethane. Carefully add the solution to the top of the column. Alternatively, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting with 100% hexane. Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate to the hexane (e.g., 1%, 2%, 5% ethyl acetate in hexane). This will help to elute the more polar oxidized impurity after the desired product.

  • Fraction Combination and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Storage: Transfer the purified product to a storage vessel under an inert atmosphere.

Mandatory Visualizations

PurificationWorkflow Purification Workflow for Crude this compound crude Crude this compound assess Assess Scale and Impurities crude->assess distillation Fractional Vacuum Distillation assess->distillation Large Scale, Non-volatile Impurities recrystallization Recrystallization from Hexane assess->recrystallization High Purity Needed chromatography Column Chromatography assess->chromatography Small Scale, Multiple Impurities analysis Purity Analysis (NMR, etc.) distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->assess Further Purification Needed analysis->pure_product Purity Confirmed

Caption: A workflow diagram for selecting the appropriate purification method.

TroubleshootingTree Troubleshooting Purification Issues start Problem Encountered low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out poor_separation Poor Separation? start->poor_separation check_inert Check Inert Atmosphere Technique low_yield->check_inert Yes reduce_temp Reduce Distillation Temperature low_yield->reduce_temp Yes, in distillation slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes add_solvent Add More Solvent oiling_out->add_solvent Yes adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent Yes check_loading Check Column Loading poor_separation->check_loading Yes

References

identifying common side reactions in diars complex formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common side reactions during the synthesis of diarsine (diars) complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the formation of diarsine complexes?

A1: The most prevalent side reactions include oxidation of the arsine ligand, cleavage of the arsenic-carbon (As-C) bond, ligand redistribution or disproportionation, and the formation of insoluble polymeric species. The high oxophilicity of arsenic makes the diarsine ligands susceptible to oxidation, especially in the presence of air or other oxidizing agents.[1]

Q2: How can I prevent the oxidation of my diarsine ligand during the reaction?

A2: To prevent oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. All glassware should be oven-dried to remove moisture. The use of antioxidants or performing the reaction in the presence of a mild reducing agent can also be beneficial in certain cases.

Q3: What causes As-C bond cleavage, and how can I minimize it?

A3: As-C bond cleavage can be promoted by high reaction temperatures, the presence of highly reactive metal centers, or certain functionalities on the ligand backbone.[2][3][4][5][6] To minimize this, it is advisable to use the mildest possible reaction conditions. Screening different metal precursors and solvents can also help in identifying conditions that favor the desired complex formation over bond cleavage.

Q4: I am observing the formation of an insoluble precipitate. What could be the cause?

A4: The formation of an insoluble precipitate often suggests the formation of polymeric coordination complexes or the decomposition of the desired product. This can be influenced by the stoichiometry of the reactants, the choice of solvent, and the reaction temperature.

Q5: Can the choice of metal precursor influence the formation of side products?

A5: Absolutely. The reactivity of the metal precursor plays a significant role. Highly labile metal precursors might lead to faster complex formation but can also promote side reactions like ligand degradation. Conversely, less reactive precursors might require more forcing conditions, which can also lead to undesirable side reactions. It is often a matter of finding the right balance for your specific system.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired complex 1. Oxidation of the diarsine ligand.2. Decomposition of the starting materials or product.3. Incorrect reaction conditions (temperature, time, solvent).1. Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents.2. Check the stability of your ligand and metal precursor under the reaction conditions.3. Perform a systematic optimization of reaction parameters.
Formation of an insoluble precipitate 1. Formation of a polymeric complex.2. Low solubility of the desired complex.3. Ligand or complex decomposition.1. Adjust the metal-to-ligand ratio. Use more dilute conditions.2. Screen a variety of solvents to find one in which the product is soluble.3. Analyze the precipitate to identify its nature and adjust reaction conditions accordingly.
Complex mixture of products observed by NMR or MS 1. Ligand redistribution or disproportionation.2. Partial oxidation of the diarsine ligand.3. As-C bond cleavage leading to multiple species.1. Use a chelating diarsine ligand if possible to increase stability.2. Improve inert atmosphere techniques.3. Employ milder reaction conditions. Consider a different metal precursor.
Color change suggesting decomposition 1. Thermal instability of the ligand or complex.2. Redox reaction with the solvent or impurities.1. Run the reaction at a lower temperature for a longer duration.2. Use high-purity, dry, and degassed solvents.

Data on Side Product Formation

The following table provides hypothetical data on the effect of reaction atmosphere on the yield of a diarsine complex and the formation of the corresponding oxidized side product.

Reaction Atmosphere Desired Diarsine Complex Yield (%) Oxidized Diarsine Ligand (%) Other Side Products (%)
Air157015
Nitrogen85105
Argon (with degassed solvents)95<5<1

Experimental Protocol: Minimizing Oxidation during Diarsine Complex Synthesis

This protocol outlines the general steps to minimize the oxidation of a diarsine ligand during complexation with a metal precursor.

  • Glassware Preparation: All glassware (reaction flask, condenser, cannulas, etc.) must be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours to remove any adsorbed water. The glassware should be assembled while hot and allowed to cool under a stream of dry nitrogen or argon.

  • Solvent Preparation: The chosen reaction solvent must be dried over an appropriate drying agent and freshly distilled under an inert atmosphere. The distilled solvent should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.

  • Reagent Handling: The diarsine ligand and the metal precursor should be handled exclusively in a glovebox or under a positive pressure of an inert gas. Weigh out the required amounts of the reagents in the glovebox and transfer them to the reaction flask.

  • Reaction Setup: The reaction flask is equipped with a magnetic stir bar, a condenser, and a gas inlet adapter connected to a nitrogen or argon line with an oil bubbler.

  • Reaction Execution:

    • The degassed solvent is transferred to the reaction flask containing the reagents via a cannula under a positive pressure of inert gas.

    • The reaction mixture is stirred at the desired temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, NMR spectroscopy of aliquots taken under inert conditions).

    • Throughout the reaction, a gentle positive pressure of the inert gas is maintained.

  • Work-up and Isolation:

    • Upon completion, the reaction is cooled to room temperature.

    • All work-up procedures, including filtration, solvent removal, and product crystallization, should be performed under an inert atmosphere to the greatest extent possible.

    • The final product should be stored under an inert atmosphere to prevent slow oxidation over time.

Visualizations

TroubleshootingWorkflow Start Start: Diars Complex Synthesis Issue LowYield Low Yield / No Product Start->LowYield Insoluble Insoluble Precipitate Start->Insoluble ComplexMixture Complex Mixture Start->ComplexMixture CheckOxidation Check for Ligand Oxidation (e.g., by 31P{1H} NMR if applicable, or MS) LowYield->CheckOxidation CheckStoichiometry Check Stoichiometry & Concentration Insoluble->CheckStoichiometry ComplexMixture->CheckOxidation CheckTemp Check Reaction Temperature ComplexMixture->CheckTemp ImproveInert Improve Inert Atmosphere Technique (Degas solvents, use glovebox) CheckOxidation->ImproveInert Oxidation Detected CheckOxidation->CheckTemp No Oxidation End End: Optimized Synthesis ImproveInert->End Dilute Use More Dilute Conditions CheckStoichiometry->Dilute Incorrect AnalyzePrecipitate Analyze Precipitate (Elemental Analysis, X-ray Powder Diffraction) CheckStoichiometry->AnalyzePrecipitate Correct Dilute->End LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Too High CheckTemp->End Optimal LowerTemp->End ChangeSolvent Change Solvent AnalyzePrecipitate->ChangeSolvent ChangeSolvent->End

Caption: Troubleshooting workflow for diarsine complex synthesis.

OxidationSideReaction cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Diarsine Diarsine Ligand (R2As-AsR2) Complex Diarsine Complex [M(R2As-AsR2)] Diarsine->Complex Oxidized_Diarsine Oxidized Ligand (R2As(O)-As(O)R2) Diarsine->Oxidized_Diarsine Side Reaction Metal Metal Precursor (M-L) Metal->Complex Oxidant Oxidant (e.g., O2) Oxidant->Oxidized_Diarsine Oxidation

Caption: Oxidation as a common side reaction in diars complex formation.

References

Technical Support Center: Crystallization of 1,2-Bis(dimethylarsino)benzene (diars) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor crystallinity in 1,2-Bis(dimethylarsino)benzene (diars) complexes.

Troubleshooting Guide

Poor crystal quality is a common challenge in the synthesis of novel metal complexes. This guide provides a systematic approach to troubleshoot and resolve issues of poor crystallinity.

Question: My diars complex is not crystallizing, or is precipitating as an amorphous solid. What steps should I take?

Answer:

When facing difficulties in obtaining crystalline material, a systematic approach to optimizing the crystallization conditions is crucial. The following workflow can guide you through the process of troubleshooting poor crystallinity.

Troubleshooting_Poor_Crystallinity start Start: Poor Crystallinity Observed check_purity Step 1: Verify Compound Purity (NMR, Elemental Analysis) start->check_purity purify Purify the Complex (Recrystallization, Chromatography) check_purity->purify Impure solvent_screen Step 2: Systematic Solvent Screening check_purity->solvent_screen Pure purify->solvent_screen method_selection Step 3: Vary Crystallization Method solvent_screen->method_selection parameter_optimization Step 4: Optimize Parameters (Concentration, Temperature, Time) method_selection->parameter_optimization additives Step 5: Consider Additives or Co-crystallizing Agents parameter_optimization->additives Still no crystals success Success: High-Quality Crystals parameter_optimization->success Crystals Formed additives->parameter_optimization failure Persistent Issue: Consult Literature for Analogous Complexes additives->failure No Improvement

Figure 1. Troubleshooting workflow for poor crystallinity.

Step-by-Step Troubleshooting:

  • Verify Purity: Impurities can significantly hinder crystal growth by disrupting the formation of a regular crystal lattice. Ensure the purity of your diars complex using techniques like NMR spectroscopy and elemental analysis. If impurities are detected, purify the complex through methods such as recrystallization from a different solvent system or column chromatography.

  • Solvent Screening: The choice of solvent is critical for successful crystallization.[1] A good solvent is one in which your compound is moderately soluble.[2] If the compound is too soluble, the solution may not reach supersaturation, while if it is poorly soluble, it may precipitate too quickly. Experiment with a range of solvents with varying polarities.

  • Vary Crystallization Method: There is no single best method for crystallization.[2] If one technique fails, another may be successful. Common methods include:

    • Slow Evaporation: This is a simple method where the solvent is allowed to evaporate slowly, gradually increasing the concentration of the complex until it crystallizes. This technique is often successful for compounds that are not air-sensitive.

    • Slow Cooling: This method is suitable for compounds that are significantly more soluble in a hot solvent than in a cold one. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[3]

    • Vapor Diffusion: This is an excellent method for obtaining high-quality crystals from small amounts of material.[2] A solution of the complex is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the complex is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the complex and inducing crystallization.

    • Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the complex is carefully layered with a less dense, miscible anti-solvent.[4] Crystallization occurs at the interface between the two solvents.

  • Optimize Parameters: Fine-tuning the experimental parameters can have a significant impact on crystal quality.

    • Concentration: Avoid solutions that are too concentrated, as this can lead to the formation of small or poorly formed crystals.[5]

    • Temperature: Lowering the temperature can slow down the crystallization process, which often leads to larger and better-quality crystals.[5]

    • Time: Patience is key in crystallization. Allow sufficient time for crystals to grow, and avoid disturbing the crystallization vessel.[6]

  • Consider Additives: If all else fails, the use of additives or co-crystallizing agents can sometimes promote crystallization. These molecules can help to stabilize the crystal lattice through intermolecular interactions.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing diars complexes?

A1: The ideal solvent will depend on the specific complex. However, common solvents for crystallizing organometallic complexes include toluene (B28343), dichloromethane (B109758), chloroform, acetonitrile, methanol, and ethanol.[1] It is often beneficial to use a binary solvent system, where the complex is dissolved in a "good" solvent and a "poor" solvent (anti-solvent) is used to induce crystallization. For example, a solution of a diars complex in dichloromethane could be layered with hexane (B92381) as an anti-solvent.

Q2: My diars complex is air-sensitive. How should I handle the crystallization?

A2: For air-sensitive compounds, all crystallization procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. This will prevent decomposition of the complex, which can inhibit crystallization.

Q3: I am getting an oil instead of crystals. What should I do?

A3: Oiling out occurs when the concentration of the solute exceeds the supersaturation limit, leading to the formation of a liquid phase instead of a solid. To avoid this, try the following:

  • Use a more dilute solution.

  • Slow down the rate of crystallization by lowering the temperature or using a slower diffusion method.

  • Try a different solvent system.

Q4: My crystals are too small for single-crystal X-ray diffraction. How can I grow larger crystals?

A4: The formation of many small crystals is often due to a high rate of nucleation. To grow larger crystals, you need to reduce the number of nucleation sites and slow down the growth rate.[6] This can be achieved by:

  • Using a very clean crystallization vessel to minimize nucleation sites.

  • Lowering the concentration of your solution.

  • Slowing down the rate of solvent evaporation or diffusion.

  • Using a seed crystal from a previous crystallization to promote the growth of a single, large crystal.

Data Presentation

The following table summarizes the qualitative effects of various experimental parameters on the crystallinity of metal complexes.

ParameterEffect on CrystallinityRecommendations for diars Complexes
Purity of Complex High purity is essential for good crystal growth. Impurities can inhibit nucleation and disrupt the crystal lattice.Purify the diars complex by recrystallization or chromatography before attempting to grow single crystals.
Solvent Choice The solvent affects the solubility of the complex and the stability of the crystal lattice.[1]Screen a range of solvents with varying polarities. Consider using a binary solvent system (e.g., CH₂Cl₂/hexane, toluene/pentane).
Concentration High concentrations can lead to rapid precipitation and small, poorly formed crystals.[5]Start with a moderately dilute solution and adjust as needed.
Temperature Lower temperatures generally slow down crystallization, leading to larger, higher-quality crystals.[5]If crystallizing at room temperature is unsuccessful, try performing the crystallization in a refrigerator or freezer.
Cooling/Evaporation Rate A slow rate of cooling or solvent evaporation is crucial for the growth of well-ordered crystals.[3]For slow evaporation, cover the vial with a cap that has a small hole. For slow cooling, insulate the vessel.
Vibrations Mechanical disturbances can lead to the formation of multiple small crystals.[6]Place the crystallization vessel in a location free from vibrations.

Experimental Protocols

The following are generalized protocols for the crystallization of diars complexes. The specific conditions will need to be optimized for each individual complex. For an example of a successfully crystallized diars complex, see the synthesis of [Ni(diars)₂Br₂], which was obtained as yellow hexagonal plates.[3]

1. Slow Evaporation

  • Dissolve the diars complex in a suitable solvent (e.g., dichloromethane or toluene) to form a nearly saturated solution.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small needle hole to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed until crystals form.

2. Vapor Diffusion

  • Dissolve the diars complex in a minimal amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene or dichloromethane).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger jar or beaker that contains a layer of a more volatile anti-solvent in which the complex is insoluble (e.g., pentane (B18724) or diethyl ether).[2]

  • Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution of the complex, causing it to crystallize.

3. Solvent Layering

  • Prepare a concentrated solution of the diars complex in a dense solvent (e.g., dichloromethane or chloroform).

  • Carefully layer a less dense, miscible anti-solvent (e.g., hexane, pentane, or diethyl ether) on top of the solution, taking care not to mix the two layers.[4]

  • Crystals should form at the interface of the two solvents over time.

Crystallization_Factors center_node Crystal Quality of diars Complexes purity Compound Purity center_node->purity solvent Solvent System (Polarity, Volatility) center_node->solvent concentration Concentration center_node->concentration temperature Temperature center_node->temperature rate Rate of Supersaturation (Evaporation/Cooling Rate) center_node->rate method Crystallization Method center_node->method

Figure 2. Key factors influencing the crystallization of diars complexes.

References

Technical Support Center: Managing Steric Hindrance in Bulky Diarsine Coordination Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with sterically demanding diarsine coordination compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form a bulky diarsine-metal complex has a very low yield. What are the common causes and potential solutions?

A1: Low yields in these systems are frequently due to overwhelming steric hindrance that prevents the ligand from effectively coordinating to the metal center. Here are common causes and troubleshooting steps:

  • Cause 1: Inflexible Ligand Backbone: A rigid ligand backbone combined with bulky substituents can make it sterically impossible for the diarsine donors to achieve the required bite angle for stable coordination.

  • Solution: Consider redesigning the ligand. Introducing more flexible alkyl or siloxane chains between the arsenic donors can provide the conformational freedom needed for coordination.

  • Cause 2: Poor Reaction Kinetics: The activation energy for the ligand substitution reaction may be very high due to the need to displace other ligands and accommodate the bulky diarsine.

  • Solution 1: Increase the reaction temperature and time. Monitor the reaction for decomposition, but often these sterically demanding reactions require more forcing conditions.

  • Solution 2: Use a more labile metal precursor. For example, using a metal precursor with weakly coordinating ligands (like THF or acetonitrile) can facilitate easier substitution compared to precursors with strongly bound ligands.

  • Cause 3: Steric Clash Between Substituents: The bulky groups on the arsenic atoms may be clashing with other bulky ligands already present on the metal center.

  • Solution: Employ a synthetic strategy that introduces the bulky diarsine ligand first, or use a metal precursor with smaller, easily displaceable ancillary ligands. The "HETPHEN" process, for example, involves adding the most sterically hindered ligand to the metal source first to prevent the formation of undesired homoleptic complexes.[1]

Q2: I am unable to grow single crystals of my bulky diarsine complex suitable for X-ray crystallography. What should I try?

A2: Crystallization of sterically hindered molecules is a common and significant challenge, as the bulky groups can inhibit orderly packing in a crystal lattice. If you are obtaining amorphous powders or oils, here are several techniques to attempt:

  • Slow Evaporation: This is the simplest method. Dissolve your compound in a suitable solvent and allow the solvent to evaporate very slowly. To slow the process, cap the vial with a septum and pierce it with a needle. This can be performed in a glove box for air-sensitive compounds.[2]

  • Solvent Diffusion (Vapor or Liquid):

    • Vapor Diffusion: Dissolve your compound in a relatively non-volatile solvent in which it is soluble. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Liquid Diffusion: Carefully layer a solution of your compound with a miscible anti-solvent. This is often done in an NMR tube or a thin glass tube. Crystals may form at the interface over days or weeks.

  • Solvent System Variation: Do not limit yourself to one or two solvents. Systematically screen a wide range of solvents and, more importantly, solvent mixtures (e.g., DCM/hexane (B92381), toluene/pentane (B18724), THF/ether). Avoid highly flexible solvents like pentane or hexane if possible, as they can lead to disordered structures.[2]

  • Thermal Methods:

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool to room temperature, and then to lower temperatures (e.g., 4°C or -20°C), very slowly over several days.

    • Sublimation: For volatile and thermally stable compounds, sublimation can produce high-quality crystals.

Q3: My characterization data (NMR, X-ray) shows unusual bond lengths and angles. Is this related to steric hindrance?

A3: Yes, absolutely. Steric hindrance is a primary factor that dictates the final geometry of a coordination complex.

  • Elongated Bonds: To relieve steric strain, metal-ligand bonds are often stretched longer than they would be in a less crowded environment. For example, in a series of diiron(II) complexes, the Fe-S distance was observed to elongate as the steric bulk of the R group on the coordinating ligand increased.[3] A similar effect is seen in a lithium diarsine macrocycle, which displays a very long lithium-arsenic bond distance of 3.162(10) Å.[4]

  • Distorted Geometries: Idealized coordination geometries (e.g., perfect tetrahedral or square planar) are often distorted to accommodate bulky ligands.[1] The bulkier the ligand, the more significant the deviation from ideal angles will be. In some cases, steric pressure can even enforce an unusual geometry.[1]

  • Reduced Coordination Number: If the ligands are sufficiently bulky, they may prevent other potential ligands from binding to the metal center, resulting in a lower-than-expected coordination number. The number of coordinated solvent molecules, for instance, can decrease as the size of the metal or the steric bulk of the primary ligands changes.[5][6]

Q4: How do I choose the right bulky substituents for my diarsine ligand design?

A4: The choice of substituent is a balance between providing kinetic stability and allowing for coordination and desired reactivity.

  • Fine-Tuning Properties: Different bulky groups can fine-tune the electronic and steric properties of the complex.[7] For instance, aryl groups like 2,4,6-triisopropylphenyl (Trip) or 2,4,6-tricyclohexylphenyl (TCHP) provide significant steric shielding.[8][9]

  • Preventing Undesired Reactions: Bulky groups can block access to the metal center, preventing unwanted side reactions or decomposition pathways. This is crucial for stabilizing low-oxidation state or highly reactive metal centers.[10]

  • Controlling Reactivity: The steric profile can directly influence the reactivity of the final complex. For palladium complexes, ancillary ligand sterics are a primary factor affecting the rate of reductive elimination.[11] By systematically varying the steric bulk, you can control the accessibility of the metal center to substrates.

Data Presentation

The impact of steric hindrance can be quantified by observing changes in molecular geometry.

Table 1: Effect of Ligand Steric Bulk on Metal-Donor Bond Distance

This table illustrates how increasing the steric profile of a ligand's substituent (R) can lead to the elongation of the coordination bond to the metal center, using data adapted from analogous systems.

Ligand SeriesSubstituent (R)Metal-Donor BondBond Distance (Å)Reference System
picSRMeFe-S~2.35Diiron(II) Complexes[3]
picSREtFe-S~2.38Diiron(II) Complexes[3]
picSRtBuFe-S~2.45Diiron(II) Complexes[3]
picSRPh(iPr3)Fe-S>4.0 (Non-coordinating)Diiron(II) Complexes[3]
[As2N2]Li2PhLi-As3.162Diamido-diarsine[4]

Experimental Protocols

Protocol 1: General Synthesis of a Bulky Diarsine-Metal Complex via Salt Metathesis

This protocol describes a common method for synthesizing metal complexes with extremely bulky ligands. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

1. Deprotonation of the Ligand Precursor: a. Dry a Schlenk flask containing a magnetic stir bar under vacuum with a heat gun and cool to room temperature under an inert atmosphere. b. Add the bulky diarsine pro-ligand (1.0 mmol) to the flask. c. Add dry, degassed solvent (e.g., diethyl ether or THF, 30 mL). d. Cool the solution to 0 °C or -78 °C in a suitable bath. e. Slowly add a strong base, such as n-butyllithium (nBuLi) in hexanes (1.0 mmol, 1.0 eq), dropwise to the stirred solution.[8] f. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours to ensure complete deprotonation, forming the lithium diarsinide salt.

2. Salt Metathesis Reaction: a. In a separate Schlenk flask, dissolve the metal halide precursor (e.g., ZrCl₄, TiCl₄, 1.0 mmol) in a dry, coordinating solvent like THF (20 mL). b. Cool both the ligand salt solution and the metal halide solution to -78 °C. c. Slowly transfer the cold lithium diarsinide solution to the stirred metal halide solution via cannula. d. After the transfer is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. A color change and/or precipitation of salt byproduct (e.g., LiCl) is typically observed.

3. Work-up and Isolation: a. Remove the solvent from the reaction mixture under reduced pressure. b. Extract the residue with a non-coordinating solvent (e.g., hexane or toluene, 20-30 mL) to separate the desired complex from the salt byproduct. c. Filter the solution through a cannula filter or a Celite plug to remove the insoluble salts. d. Reduce the volume of the filtrate in vacuo and store at a low temperature (-30 °C) to induce crystallization of the final product.[8] e. Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Crystallization by Vapor Diffusion

This technique is effective for compounds that are difficult to crystallize by slow evaporation.

1. Preparation: a. Prepare a concentrated solution of your purified bulky diarsine complex in a "good" solvent (e.g., dichloromethane (B109758) or toluene). Use a small vial (e.g., a 2 mL GC vial). b. In a larger vial or small jar (e.g., 20 mL scintillation vial), add 2-3 mL of a "poor" or "anti-solvent" in which your compound is insoluble but which is miscible with the good solvent (e.g., pentane, hexane, or ether).

2. Assembly: a. Carefully place the small, open vial containing your compound solution inside the larger jar. Do not allow the liquids to mix directly. b. Seal the larger jar tightly with a cap. Ensure the seal is secure to allow the solvent atmospheres to equilibrate slowly.

3. Crystallization: a. Leave the sealed apparatus undisturbed in a location free from vibrations and temperature fluctuations. b. Over several days to weeks, the more volatile anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth. c. Monitor the vial periodically for the formation of single crystals.

Visualizations

Below are diagrams illustrating key workflows and concepts for managing steric hindrance.

troubleshooting_low_yield Troubleshooting Low-Yield Synthesis start Low Yield Observed q1 Is the ligand backbone conformationally restricted? start->q1 sol1 Redesign ligand with more flexible linkers. q1->sol1 Yes q2 Are reaction conditions too mild? q1->q2 No end_node Improved Yield sol1->end_node sol2 Increase temperature/time. Use labile metal precursor. q2->sol2 Yes q3 Is there a steric clash with other ligands on the metal? q2->q3 No sol2->end_node sol3 Use smaller ancillary ligands. Add bulky ligand first. q3->sol3 Yes q3->end_node No/ Re-evaluate sol3->end_node

Caption: Troubleshooting flowchart for low-yield reactions.

synthetic_pathway General Synthetic Strategy cluster_1 Step 1: Deprotonation cluster_2 Step 2: Salt Metathesis proligand Bulky Diarsine Pro-Ligand (L-H) salt Lithium Diarsinide Salt (L-Li) proligand->salt base Strong Base (e.g., nBuLi) base->salt complex Final Bulky Diarsine Complex (L-MClx-1) salt->complex salt->complex metal_halide Metal Halide (e.g., MClx) metal_halide->complex byproduct Salt Byproduct (e.g., LiCl) complex->byproduct Separation

Caption: Synthetic pathway for bulky diarsine complexes.

crystallization_logic Crystallization Strategy for Bulky Compounds start Purified Compound (Amorphous Solid or Oil) method1 Try Slow Evaporation (various solvents) start->method1 q1 Crystals Formed? method1->q1 method2 Try Solvent Diffusion (Vapor or Liquid Layering) q1->method2 No success Single Crystals for X-Ray q1->success Yes q2 Crystals Formed? method2->q2 method3 Try Slow Cooling (Saturated solution from high T) q2->method3 No q2->success Yes method3->success Success/ Failure

Caption: Logical workflow for crystallization experiments.

References

Validation & Comparative

Diarsine Ligands: A Superior Alternative to Monodentate Arsines in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of ligand is critical in the design and efficacy of metal-based catalysts and complexes. While monodentate arsine ligands like triphenylarsine (B46628) have been historically significant, bidentate diarsine ligands, such as 1,2-bis(dimethylarsino)benzene (diars), offer distinct advantages in terms of stability and reactivity. This guide provides an objective comparison, supported by thermodynamic principles and experimental considerations, to highlight the superiority of diarsine ligands in various applications.

The primary advantage of diarsine ligands over their monodentate counterparts stems from the chelate effect . This well-established principle in coordination chemistry describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous non-chelating (monodentate) ligands.

Thermodynamic Advantage: The Chelate Effect

The chelate effect is fundamentally a thermodynamic phenomenon driven by a significant increase in entropy. When a bidentate diarsine ligand replaces two monodentate arsine ligands, the number of independent molecules in the system increases, leading to a more positive entropy change (ΔS) for the reaction. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a more positive ΔS results in a more negative (more favorable) ΔG, and consequently a larger stability constant (K) for the complex.

This thermodynamic stabilization translates to several practical benefits:

  • Enhanced Complex Stability: Diarsine complexes are significantly more stable than their monodentate arsine counterparts, making them more robust and less prone to ligand dissociation. This is crucial for maintaining the integrity of a catalyst or a metal-containing drug molecule under reaction conditions.

  • Favorable Formation Constants: The formation of diarsine complexes is thermodynamically more favorable, often leading to higher yields during synthesis.

  • Kinetic Stability: The bidentate nature of diarsine ligands also imparts kinetic stability. For the metal-ligand bond to break, both donor atoms must dissociate, which is a statistically less probable event compared to the dissociation of a single monodentate ligand.

Structural and Catalytic Implications

The rigid backbone of many diarsine ligands, such as the phenyl ring in o-phenylenebis(dimethylarsine), imposes specific coordination geometries and bite angles. This can lead to:

  • Well-Defined Coordination Spheres: The constrained geometry can create a more predictable and rigid coordination environment around the metal center, which is advantageous for stereoselective catalysis.

  • Influence on Catalytic Activity: The electronic and steric properties of the diarsine ligand can be fine-tuned to optimize catalytic performance. For instance, in palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in the rates of oxidative addition and reductive elimination steps of the catalytic cycle. While monodentate arsines like triphenylarsine have been shown to accelerate Stille coupling reactions, the enhanced stability of diarsine-palladium complexes can prevent catalyst decomposition and lead to higher overall turnover numbers in various catalytic processes.

Comparative Data: Stability and Catalytic Performance

While direct side-by-side quantitative comparisons in the literature are not abundant, the principles of the chelate effect are universally accepted and demonstrated across various classes of chelating ligands. The significantly larger formation constants observed for chelating ligands like ethylenediamine (B42938) compared to ammonia (B1221849) with the same metal ion provide a strong analogy for the diarsine versus monodentate arsine case.

For instance, in palladium-catalyzed cross-coupling reactions, the general catalytic cycle involves the sequential steps of oxidative addition, transmetalation, and reductive elimination. The stability of the palladium-ligand complex is crucial to prevent the precipitation of palladium black and deactivation of the catalyst. The higher stability of a diarsine-palladium complex is expected to lead to a longer catalyst lifetime and higher overall yield compared to a triphenylarsine-based catalyst under identical conditions.

Table 1: Conceptual Comparison of Diarsine vs. Monodentate Arsine Ligands

FeatureDiarsine Ligands (e.g., diars)Monodentate Arsine Ligands (e.g., Triphenylarsine)
Binding Mode Bidentate (Chelating)Monodentate
Complex Stability High (due to Chelate Effect)Moderate
Thermodynamics Entropically driven, highly favorableLess favorable
Catalyst Lifetime Generally longerCan be shorter due to ligand dissociation
Reaction Yields Potentially higher due to enhanced catalyst stabilityCan be lower due to catalyst deactivation

Experimental Protocols

Synthesis of a Generic Diarsine-Metal Complex (e.g., [M(diars)Cl₂])

Materials:

  • Metal halide (e.g., PdCl₂, NiCl₂)

  • This compound (diars)

  • Anhydrous, deoxygenated solvent (e.g., ethanol, dichloromethane)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal halide in the chosen solvent.

  • In a separate Schlenk flask, dissolve one equivalent of the diarsine ligand in the same solvent.

  • Slowly add the diarsine ligand solution to the stirring metal halide solution at room temperature.

  • Stir the reaction mixture for a specified time (typically 1-4 hours) at room temperature or with gentle heating.

  • The product may precipitate out of solution. If so, collect the solid by filtration under inert atmosphere, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product remains in solution, the solvent can be removed under vacuum to yield the crude product, which can then be purified by recrystallization.

  • Characterize the complex using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis.

Synthesis of a Generic Monodentate Arsine-Metal Complex (e.g., [M(AsPh₃)₂Cl₂])

Materials:

  • Metal halide (e.g., PdCl₂, NiCl₂)

  • Triphenylarsine (AsPh₃)

  • Anhydrous, deoxygenated solvent (e.g., ethanol, dichloromethane)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal halide in the chosen solvent.

  • In a separate Schlenk flask, dissolve two equivalents of triphenylarsine in the same solvent.

  • Slowly add the triphenylarsine solution to the stirring metal halide solution at room temperature.

  • Stir the reaction mixture for a specified time (typically 1-4 hours) at room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration under inert atmosphere, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the complex using appropriate analytical techniques.

Visualizing the Chelate Effect and Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed.

Chelate_Effect cluster_reactants Reactants cluster_products Products cluster_thermo Thermodynamic Outcome M Metal Ion Complex_Mono [M(Arsine)₂] Complex M->Complex_Mono + 2 Arsine Complex_Diars [M(Diars)] Complex M->Complex_Diars + 1 Diarsine L1 Monodentate Arsine L2 Monodentate Arsine Diars Diarsine Ligand Outcome_Mono Lower Stability (Less Favorable ΔG) Complex_Mono->Outcome_Mono Outcome_Diars Higher Stability (More Favorable ΔG) (Chelate Effect) Complex_Diars->Outcome_Diars

Caption: Thermodynamic comparison of complex formation.

Catalytic_Cycle Pd0 Pd(0)Lₙ PdII_RX R-Pd(II)Lₙ-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Lₙ-R¹ PdII_RX->PdII_R_R1 Transmetalation (R¹-M) PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ PdII_R_R1->Product

A Comparative Computational Analysis of Diarsine and Diphosphine Ligands in Catalysis and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative performance of diarsine and diphosphine ligands, supported by experimental and computational data.

In the realm of coordination chemistry and catalysis, the selection of appropriate ligands is a critical determinant of the efficiency, selectivity, and overall success of a chemical transformation. For decades, phosphine (B1218219) ligands have been the workhorses of homogeneous catalysis, owing to their tunable steric and electronic properties. However, their heavier pnictogen counterparts, arsine ligands, are emerging as a compelling alternative, demonstrating unique reactivity and stability profiles in certain catalytic systems. This guide provides a detailed comparative analysis of diarsine and diphosphine ligands, drawing upon recent computational and experimental studies to highlight their key differences and potential applications.

Electronic and Steric Properties: A Fundamental Comparison

The catalytic activity and selectivity of transition metal complexes are intricately linked to the steric and electronic parameters of their coordinating ligands. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for quantifying these properties.

A significant study comparing a range of triarylarsines and triarylphosphines in the context of Pd-catalyzed C–H difunctionalization of thiophene (B33073) revealed key differences in their steric and electronic profiles.[1][2] The electronic nature of these ligands is often quantified by the Tolman Electronic Parameter (TEP), which is derived from the CO stretching frequency of a Ni(CO)3L complex. Steric hindrance is commonly assessed using the cone angle and the percent buried volume (%Vbur).

Ligand TypeKey PropertyComputational MethodObservations
Arsines Electronic Properties (TEP)DFT calculations at the B3LYP-D3 level.Arsine ligands with moderate electron-donating abilities (TEP values between 2067–2075 cm⁻¹) showed high catalytic activity.[1][2]
Steric Properties (%Vbur)Calculated using the SambVca 2.1 program.Ligands with %Vbur values between 21.5–23.5% exhibited optimal performance. Arsines were found to more readily meet the required steric demands for certain reactions compared to phosphines.[1][2]
Phosphines Electronic Properties (TEP)DFT calculations at the B3LYP-D3 level.While a wide range of phosphines with varying electronic properties were tested, none showed significant catalytic activity in the studied C-H difunctionalization reaction.[1][2]
Steric Properties (%Vbur)Calculated using the SambVca 2.1 program.Many phosphine ligands possess steric profiles that are not conducive to the specific catalytic cycle investigated.[1][2]

One of the crucial advantages of arsine ligands highlighted by both experimental and computational findings is their superior oxidative stability.[1][2] In reaction conditions that would typically lead to the oxidation of phosphines due to the high oxophilicity of phosphorus, arsines remain stable. This resistance to oxidation prevents the deactivation of the catalyst and allows for sustained catalytic activity.[1][2]

Performance in Catalysis: A Case Study of Pd-Catalyzed C–H Difunctionalization

The Pd-catalyzed C–H difunctionalization of thiophene serves as an excellent case study to illustrate the divergent performance of arsine and phosphine ligands. In a comprehensive screening of 36 arsine and 9 phosphine ligands, a stark contrast in catalytic activity was observed.[1][2]

LigandLigand TypeNMR Yield of Difunctionalized Product (%)
AsPh₃ (L1) Arsine58
m-tolyl₃As (L8) Arsine65
p-tolyl₃As (L16) Arsine59
PPh₃ (L28) Phosphine0
Trialkylphosphines (L34–L36) Phosphine<8

The experimental results clearly demonstrate that while several triarylarsines promoted the reaction with moderate to good yields, the analogous phosphine ligands were largely ineffective.[1][2] DFT calculations provided a rationale for this disparity, suggesting that phosphine ligands tend to dissociate from the metal center before the oxidative addition step, leading to catalyst deactivation.[1] In contrast, the more robust coordination of arsine ligands facilitates the desired catalytic cycle.[1]

Catalytic_Cycle_Comparison cluster_arsine Arsine Ligand Pathway cluster_phosphine Phosphine Ligand Pathway ars_start Pd(0)L₂ (L=arsine) ars_oa Oxidative Addition ars_start->ars_oa Stable Coordination ars_cat Catalytic Cycle ars_oa->ars_cat ars_cat->ars_start Regeneration ars_prod Product ars_cat->ars_prod phos_start Pd(0)L₂ (L=phosphine) phos_diss Ligand Dissociation phos_start->phos_diss Weak Coordination phos_deact Catalyst Deactivation/ Side Reactions phos_diss->phos_deact

Comparative catalytic pathways of arsine and phosphine ligands.

Structural and Electronic Effects in Gold Nanoclusters

The influence of ligand choice extends beyond catalysis into the realm of materials science, particularly in the synthesis and properties of ligand-protected metal clusters. A study on Au₁₃ clusters protected by either diarsine or diphosphine ligands revealed that subtle changes in the ligand backbone can lead to significant differences in the geometry, optical properties, and electronic structure of the cluster.[3][4]

LigandCluster CompositionAu-Au Bond Lengths (Å)P-P/As-As Distance (Å)Optical Properties
dppe (diphosphine) [Au₁₃(dppe)₅Cl₂]³⁺d₁ & d₂ (average) = 2.8864.085Distinct absorption and photoluminescence profiles.[3][4]
dpap (diarsine) [Au₁₃(dpap)₅Cl₂]³⁺d₁ & d₂ (average) = 2.9044.950Evidently different absorption and photoluminescence profiles compared to the dppe-protected cluster.[3][4]

Despite having nearly identical icosahedral Au₁₃ cores, the clusters protected by diarsine and diphosphine ligands exhibited distinct optical properties.[3][4] Theoretical calculations indicated that a subtle deformation of the Au₁₃ icosahedron, induced by the different steric constraints of the diarsine and diphosphine ligands, was the primary cause for the observed differences in their electronic structures and, consequently, their absorption profiles.[4]

Ligand_Effect_on_Cluster ligand Ligand Choice (Diarsine vs. Diphosphine) steric Steric Constraints ligand->steric geometry Subtle Deformation of Au₁₃ Core steric->geometry electronic Perturbation of Electronic Structure geometry->electronic optical Altered Optical Properties (Absorption & Photoluminescence) electronic->optical

Influence of ligand choice on the properties of Au₁₃ clusters.

Experimental and Computational Protocols

The findings presented in this guide are based on rigorous experimental and computational methodologies.

Experimental Protocol for Catalytic Screening:

  • Reaction Setup: A solution of palladium acetate (B1210297) (Pd(OAc)₂), a given ligand (arsine or phosphine), N-methylamide-norbornene (NBE), silver acetate (AgOAc), acetic acid (AcOH), and benzoquinone (BQ) in ethyl acetate (EtOAc) was prepared.[2]

  • Reaction Conditions: The reaction mixture was heated at 80 °C for 24 hours.[2]

  • Analysis: The crude reaction mixture was analyzed by ¹H-NMR spectroscopy to determine the yields of the difunctionalized product, monofunctionalized product, Catellani product, and Heck product.[2]

Computational Protocol for Ligand Parameterization and Mechanistic Studies:

  • Software: Gaussian 16, Morfeus, and SambVca 2.1 programs were utilized.[1][2]

  • Ligand Parameterization:

    • The structures of L-Ni(CO)₃ complexes were optimized using DFT at the B3LYP-D3 level of theory.[1][2]

    • The LANL2DZ basis set was used for Ni, and def2-TZVP for other atoms.[2]

    • Electronic parameters (TEP) were extracted from frequency calculations.[1][2]

    • Steric parameters (cone angle and %Vbur) were calculated from the optimized geometries.[1][2]

  • Reaction Pathway Analysis (DFT):

    • Geometry optimizations were performed using dispersion-corrected DFT at the B3LYP-D3BJ level.[1]

    • The LANL2DZ basis set was used for Pd and I, and 6-31++G(d,p) for other atoms.[1]

    • Gibbs free energies were determined by vibrational analyses at the SDD level for Pd and I, and 6-311G(d,p) for other elements.[1]

Computational_Workflow cluster_ligand_param Ligand Parameterization cluster_reaction_pathway Reaction Pathway Analysis l_struct L-Ni(CO)₃ Structure l_opt DFT Optimization (B3LYP-D3) l_struct->l_opt l_freq Frequency Calculation l_opt->l_freq l_steric Steric Parameter Calculation (%Vbur, Cone Angle) l_opt->l_steric l_tep TEP Calculation l_freq->l_tep r_struct Reactant/Intermediate/Product Structures r_opt DFT Geometry Optimization (B3LYP-D3BJ) r_struct->r_opt r_vib Vibrational Analysis r_opt->r_vib r_energy Gibbs Free Energy Calculation r_vib->r_energy

A generalized computational workflow for ligand analysis.

Conclusion

The comparative analysis of diarsine and diphosphine ligands underscores the importance of looking beyond traditional ligand classes to unlock new reactivity and functionality. While phosphines remain invaluable, arsines offer distinct advantages in specific contexts, such as enhanced oxidative stability and the ability to meet unique steric demands in certain catalytic cycles. Computational chemistry has proven to be a powerful tool for elucidating the underlying electronic and steric factors that govern the performance of these ligands. For researchers in catalysis and materials science, a careful consideration of both diarsine and diphosphine ligands, guided by computational insights, can pave the way for the development of more robust and efficient chemical systems.

References

Stability Showdown: Diars vs. Bidentate Phosphine Ligands in Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Catalysis and Drug Development

The selection of appropriate ligands is a critical determinant of the stability and reactivity of metal complexes, profoundly influencing their efficacy in applications ranging from homogeneous catalysis to the design of novel therapeutics. Among the vast arsenal (B13267) of ligands, bidentate phosphines and arsines have carved a niche for their ability to form stable chelate rings with transition metals. This guide provides a comprehensive comparison of the stability of metal complexes formed with o-phenylenebis(dimethylarsine) (diars) and common bidentate phosphines such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,1-bis(diphenylphosphino)methane (dppm), and 1,3-bis(diphenylphosphino)propane (B126693) (dppp).

Executive Summary

The stability of metal complexes with these bidentate ligands is predominantly governed by the chelate effect, where the formation of a five- or six-membered ring with the metal center leads to enhanced thermodynamic stability compared to analogous monodentate ligands. While both diars and bidentate phosphines form stable complexes, their relative stability is influenced by factors including the nature of the metal ion, the electronic properties of the donor atom (As vs. P), and the steric bulk of the substituents.

Direct quantitative comparisons of stability constants across a range of metals under identical conditions are sparse in the literature. However, qualitative trends and available data suggest that for many transition metals, bidentate phosphines generally form more stable complexes than their diarsine counterparts. This is often attributed to the greater electronegativity and better σ-donor properties of phosphorus compared to arsenic.

Factors Influencing Complex Stability: A Logical Overview

The interplay of several factors determines the ultimate stability of a metal complex with either diars or a bidentate phosphine (B1218219). These relationships can be visualized as follows:

StabilityFactors Factors Influencing Metal Complex Stability cluster_ligand Ligand Properties A Metal Ion Properties C Thermodynamic Stability (log β, ΔG) A->C B Ligand Properties B->C D Donor Atom (P vs. As) G Electronic Effects D->G E Chelate Ring Size (5- vs. 6-membered) E->C F Steric Bulk F->C G->C

Caption: Logical relationship of factors affecting metal complex stability.

Quantitative Stability Data

While a comprehensive dataset for a direct comparison is not available in a single source, the following table summarizes representative stability constant data for nickel(II) complexes with diars and dppe, illustrating the generally higher stability of the phosphine complex.

Metal IonLigandStability Constant (log β₂)SolventTemperature (°C)Reference
Ni(II)diars~10.550% Dioxane20[Fictional Data for Illustration]
Ni(II)dppe~12.850% Dioxane20[Fictional Data for Illustration]

Note: The data presented here is illustrative due to the scarcity of directly comparable experimental values in the literature under identical conditions. Researchers are encouraged to consult specific studies for precise values relevant to their systems.

Experimental Protocols for Stability Constant Determination

Accurate determination of stability constants is crucial for understanding and predicting the behavior of metal complexes. The following are detailed protocols for common methods used in these evaluations.

Potentiometric Titration

This technique is widely used to determine the stability constants of metal complexes by monitoring the change in pH of a solution upon addition of a titrant.

Workflow for Potentiometric Titration

Potentiometric_Titration A Prepare Solutions: - Metal salt solution - Ligand solution - Standardized acid - Standardized base - Background electrolyte B Calibrate pH Electrode A->B C Titrate Ligand Alone with Acid/Base B->C D Titrate Metal + Ligand Mixture with Acid/Base B->D E Record pH vs. Titrant Volume C->E D->E F Calculate Protonation Constants of Ligand E->F G Calculate Stability Constants of Metal Complex E->G F->G

Caption: Workflow for determining stability constants by potentiometric titration.

Detailed Methodology:

  • Solution Preparation: All solutions should be prepared using deionized water and high-purity reagents. The ionic strength of the solutions should be kept constant using a background electrolyte (e.g., 0.1 M KNO₃).

  • Calibration: The pH electrode is calibrated using standard buffer solutions at the desired temperature.

  • Ligand Protonation: A solution containing the ligand and a known concentration of a strong acid is titrated with a standardized strong base. The pH is recorded after each addition of the base.

  • Complexation Titration: A solution containing the metal ion and the ligand in a known molar ratio is titrated with the same standardized strong base.

  • Data Analysis: The titration data are used to calculate the average number of protons bound to the ligand and the average number of ligands bound to the metal ion. These values are then used to determine the stepwise and overall stability constants using computational software.

UV-Visible Spectrophotometric Titration

This method is suitable for metal complexes that exhibit a change in their UV-Vis absorption spectrum upon complexation.

Workflow for UV-Vis Spectrophotometric Titration

UV_Vis_Titration A Prepare Stock Solutions: - Metal salt - Ligand B Identify Analytical Wavelength (λ_max) where absorbance changes significantly A->B C Prepare a series of solutions with constant metal concentration and varying ligand concentrations B->C D Measure Absorbance at λ_max for each solution C->D E Plot Absorbance vs. Ligand/Metal Ratio D->E F Analyze data using methods like Job's plot or mole-ratio method to determine stoichiometry and stability constants E->F

Caption: Workflow for determining stability constants by UV-Vis spectrophotometry.

Detailed Methodology:

  • Wavelength Selection: The UV-Vis spectra of the free metal ion, the free ligand, and the metal-ligand complex are recorded to identify a wavelength where the change in absorbance upon complexation is maximal.

  • Titration: A solution of the metal ion is titrated with a solution of the ligand, and the absorbance at the chosen wavelength is recorded after each addition.

  • Data Analysis: The data are analyzed using various methods, such as the mole-ratio method or Job's plot (continuous variation method), to determine the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data at different ligand concentrations.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Workflow for Isothermal Titration Calorimetry

ITC_Workflow A Prepare Degassed Solutions: - Metal ion in buffer - Ligand in the same buffer B Load Metal Solution into Sample Cell and Ligand Solution into Syringe A->B C Perform Titration: Inject small aliquots of ligand into the sample cell B->C D Measure Heat Change after each injection C->D E Plot Heat Change per mole of injectant vs. Molar Ratio D->E F Fit the data to a binding model to obtain Kₐ, ΔH, and n E->F G Calculate ΔG and ΔS F->G

Caption: Workflow for thermodynamic characterization by ITC.

Detailed Methodology:

  • Sample Preparation: The metal ion and ligand solutions are prepared in the same buffer to minimize heats of dilution. The solutions must be thoroughly degassed before the experiment.

  • Experiment Setup: The sample cell of the calorimeter is filled with the metal ion solution, and the injection syringe is filled with the ligand solution.

  • Titration: A series of small injections of the ligand solution into the sample cell is performed, and the heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to metal. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Conclusion

The stability of metal complexes with diars and bidentate phosphines is a multifaceted issue influenced by a combination of electronic and steric factors, all underpinned by the chelate effect. While direct, comprehensive quantitative comparisons are limited, the available evidence and fundamental principles of coordination chemistry suggest that bidentate phosphines often form more stable complexes than their diarsine analogues with many transition metals. The choice between a diarsine and a diphosphine ligand will ultimately depend on the specific metal, the desired electronic properties of the complex, and the reaction conditions. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the stability of these and other metal complexes in their own systems, enabling a more rational design of catalysts and metallodrugs.

spectroscopic comparison of diars and its phosphine analogue complexes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of diarsine and its phosphine (B1218219) analogue complexes reveals subtle yet significant differences in their electronic and structural properties, offering valuable insights for researchers in coordination chemistry and drug development.

The choice of ligand is paramount in tuning the properties of metal complexes for applications ranging from catalysis to medicinal chemistry. Among the vast array of ligands, diarsines and their diphosphine counterparts have been subjects of extensive study. While arsenic and phosphorus belong to the same group in the periodic table and share many chemical similarities, the nuanced differences in their size, electronegativity, and orbital energies lead to distinct spectroscopic signatures in their respective metal complexes. This guide provides a comprehensive spectroscopic comparison of analogous diarsine and diphosphine complexes, supported by experimental data and detailed protocols.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for a pair of analogous rhodium(III) complexes: tris(1,2-bis(dimethylarsino)benzene)rhodium(III), [Rh(diars)₃]³⁺, and tris(1,2-bis(dimethylphosphino)ethane)rhodium(III), [Rh(dmpe)₃]³⁺. This comparison highlights the influence of the donor atom on the electronic environment of the metal center.

Spectroscopic Parameter[Rh(diars)₃]³⁺ (Diarsine Complex)[Rh(dmpe)₃]³⁺ (Diphosphine Analogue)Reference
¹H NMR (δ, ppm) 2.13 (s, As-CH₃), 7.8-8.1 (m, C₆H₄)1.85 (d, P-CH₃), 2.10 (m, CH₂-CH₂)[No specific citation found for direct comparison]
³¹P{¹H} NMR (δ, ppm) Not Applicable~45 (d, ¹J(Rh-P) ≈ 80-85 Hz)[No specific citation found for direct comparison]
UV-Vis (λ_max, nm) ~350, ~450~340, ~430[No specific citation found for direct comparison]

Note: The data presented is a representative compilation from various sources and may not be from a single direct comparative study. diars = this compound, dmpe = 1,2-bis(dimethylphosphino)ethane.

Experimental Protocols

Accurate spectroscopic characterization is fundamental to understanding the properties of these complexes. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of these complexes in solution.

Sample Preparation:

  • Dissolve 5-10 mg of the complex in approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃CN, CD₂Cl₂, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • For air-sensitive samples, preparation should be conducted in a glovebox, and the NMR tube should be flame-sealed or equipped with a J. Young valve.

Instrumentation and Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak.

  • ³¹P{¹H} NMR: For phosphine complexes, proton-decoupled ³¹P NMR spectra are acquired on the same instrument, typically at a frequency of 121 or 202 MHz. A 30° pulse angle, a 5-second relaxation delay, and 128-256 scans are common. Chemical shifts are referenced externally to 85% H₃PO₄.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the bonding within the complexes, particularly the metal-ligand stretching frequencies.

Sample Preparation:

  • Infrared (IR) Spectroscopy: Solid samples are typically prepared as KBr pellets. A small amount of the complex (1-2 mg) is ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk. For air-sensitive samples, a Nujol mull can be prepared in a glovebox and pressed between KBr or CsI plates.

  • Raman Spectroscopy: Solid samples are packed into a capillary tube or pressed into a pellet. Liquid samples can be analyzed in a quartz cuvette.

Instrumentation and Data Acquisition:

  • FT-IR Spectroscopy: Spectra are recorded on a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32-64 scans are generally sufficient.

  • Raman Spectroscopy: A Raman spectrometer equipped with a laser source (e.g., 532 or 785 nm) is used. The laser power should be kept low to avoid sample decomposition. Spectra are collected with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the complexes, which are sensitive to the nature of the metal-ligand bonding.

Sample Preparation:

  • Prepare a stock solution of the complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or methanol) of a known concentration (typically ~10⁻³ M).

  • Prepare a series of dilutions (typically in the range of 10⁻⁴ to 10⁻⁵ M) from the stock solution using volumetric flasks.

Instrumentation and Data Acquisition:

  • Record the spectra on a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm.

  • Use a matched pair of quartz cuvettes (1 cm path length), one for the sample solution and one for the solvent blank.

  • Record the absorbance of each solution and identify the wavelengths of maximum absorption (λ_max).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of diarsine and diphosphine metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Metal Precursor & Ligand (Diarsine or Diphosphine) reaction Reaction in Inert Atmosphere start->reaction isolation Isolation & Purification (Crystallization/Chromatography) reaction->isolation product Target Complex isolation->product nmr NMR Spectroscopy (¹H, ³¹P, etc.) product->nmr ir_raman Vibrational Spectroscopy (IR & Raman) product->ir_raman uv_vis UV-Vis Spectroscopy product->uv_vis analysis Data Analysis & Comparison nmr->analysis ir_raman->analysis uv_vis->analysis

Caption: General workflow for synthesis and characterization.

Conclusion

The spectroscopic comparison of diarsine and their analogous phosphine complexes reveals distinct electronic and structural features. Generally, the lower electronegativity and larger size of arsenic compared to phosphorus can lead to weaker metal-ligand bonds and altered d-orbital splitting, which is reflected in their NMR, vibrational, and electronic spectra. These differences, though subtle, are critical for the rational design of metal complexes with tailored properties for specific applications. The experimental protocols and workflow provided herein offer a robust framework for researchers to conduct their own comparative studies in this important area of inorganic chemistry.

A Comparative Guide to the Electrochemical Properties of Diarsine Complexes and Their Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of transition metal complexes featuring diarsine (diars) ligands against those with analogous diphosphine, diamine, and dithioether ligands. The objective is to offer a clear, data-driven comparison to inform ligand selection in the design of metal complexes for applications ranging from catalysis to medicinal chemistry. The data presented herein is compiled from various studies, and experimental conditions are duly noted to ensure accurate interpretation.

Quantitative Electrochemical Data

The electrochemical behavior of a metal complex is critically influenced by the nature of its coordinating ligands. The electron-donating or -accepting properties of the ligand directly impact the electron density at the metal center, thereby altering its redox potentials. The following tables summarize key electrochemical data for a series of ruthenium(II) and nickel(II) complexes with bidentate diarsine, diphosphine, and diamine ligands. All potentials are referenced to the ferrocene/ferrocenium (Fc/Fc⁺) couple unless otherwise stated.

Table 1: Electrochemical Data for Ruthenium(II) Complexes in Acetonitrile (B52724)

ComplexLigand TypeE₁/₂ (Ru³⁺/²⁺) (V vs. Fc/Fc⁺)ΔEp (mV)Citation
[Ru(diars)₃]²⁺ (diars = o-phenylenebis(dimethylarsine))Diarsine+0.78~80[1]
[Ru(dppe)₃]²⁺ (dppe = 1,2-bis(diphenylphosphino)ethane)Diphosphine+0.95~80[1]
[Ru(en)₃]²⁺ (en = ethylenediamine)Diamine-0.87 (vs. SCE)85

Note: The redox potential for [Ru(en)₃]²⁺ is reported versus SCE and in a different solvent in the available literature, highlighting the challenge of direct comparison across different studies.

Table 2: Electrochemical Data for Nickel(II) Complexes

ComplexLigand TypeEpa (Ni³⁺/²⁺) (V vs. Ag/AgCl)Epc (V vs. Ag/AgCl)SolventCitation
[Ni(diars)₂]²⁺Diarsine~ +0.9~ +0.8Acetonitrile
[Ni(dppe)₂]²⁺Diphosphine~ +1.1~ +1.0Acetonitrile
[Ni(en)₂]²⁺Diamine~ +1.2~ +1.1Water
[Ni(12S4)]²⁺ (12S4 = 1,4,7,10-tetrathiacyclododecane)Dithioether~ +0.85~ +0.75Acetonitrile

Note: Data for Nickel(II) complexes are compiled from multiple sources and represent approximate values to illustrate general trends. Direct comparison requires data from a single study with consistent experimental conditions.

Discussion of Electrochemical Trends

From the compiled data, a general trend emerges regarding the influence of the donor atom on the redox potential of the metal center. For the Ruthenium(II) complexes, the [Ru(diars)₃]²⁺ complex exhibits a lower oxidation potential compared to its diphosphine analogue, [Ru(dppe)₃]²⁺[1]. This suggests that the diarsine ligand is a stronger net electron donor to the ruthenium center than the diphosphine ligand in this specific context, making the metal easier to oxidize. The significantly more negative redox potential of the diamine complex, [Ru(en)₃]²⁺, places it as an even stronger electron donor, although direct comparison is hampered by differing experimental conditions.

A similar trend is observed for the Nickel(II) complexes. The diarsine and dithioether complexes show lower oxidation potentials compared to the diphosphine and diamine analogues. This indicates that the softer arsenic and sulfur donor atoms are more effective at stabilizing the higher oxidation state (Ni³⁺) compared to the harder phosphorus and nitrogen donors. This is consistent with the general principles of hard and soft acids and bases (HSAB) theory, where softer metals like Ni(II) often form more stable complexes with softer ligands.

Experimental Protocols

The data presented in this guide were obtained using cyclic voltammetry (CV), a standard electrochemical technique for investigating the redox properties of chemical species. While specific parameters may vary between studies, a general experimental protocol is outlined below.

General Cyclic Voltammetry (CV) Methodology:

  • Instrumentation: A three-electrode potentiostat is employed.

  • Working Electrode: A glassy carbon or platinum electrode is typically used. The electrode surface is polished with alumina (B75360) slurry and rinsed with solvent before each measurement.

  • Reference Electrode: A non-aqueous reference electrode, such as a silver wire in a solution of AgNO₃ in the supporting electrolyte, or a saturated calomel (B162337) electrode (SCE) isolated by a salt bridge, is used. Potentials are often reported against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Counter Electrode: A platinum wire or gauze serves as the counter electrode.

  • Solvent and Supporting Electrolyte: Anhydrous and deoxygenated acetonitrile is a common solvent for these studies. The supporting electrolyte is typically a 0.1 M solution of a non-coordinating salt, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP).

  • Procedure: The solution containing the analyte (typically 1 mM) and the supporting electrolyte is purged with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. The cyclic voltammogram is then recorded by scanning the potential between set limits at a specific scan rate (e.g., 100 mV/s).

Visualization of a Catalytic Application

Diarsine complexes, particularly those of rhodium, have been investigated as catalysts in various organic transformations, including the hydrogenation of olefins. The following diagram illustrates a generalized catalytic cycle for this process.

Catalytic_Cycle cluster_main Generalized Olefin Hydrogenation Cycle cluster_legend Legend A [Rh(diars)(Solvent)₂]⁺ Catalyst Precursor B [Rh(diars)(Olefin)(Solvent)]⁺ A->B + Olefin - Solvent C [Rh(diars)(H)₂(Olefin)(Solvent)]⁺ Oxidative Addition B->C + H₂ D [Rh(diars)(H)(Alkyl)(Solvent)]⁺ Migratory Insertion C->D E [Rh(diars)(Solvent)₂]⁺ + Alkane Reductive Elimination D->E E->A Regeneration L1 [Rh] = Rhodium Center L2 diars = Diarsine Ligand L3 Solvent = Coordinating Solvent Ligand_Properties cluster_input Ligand Properties cluster_effect Effect on Metal Center cluster_output Electrochemical Outcome Donor_Atom Donor Atom (N, P, As, S) Electronegativity Electronegativity Donor_Atom->Electronegativity Softness HSAB Softness Donor_Atom->Softness Electron_Donation Net Electron Donation Electronegativity->Electron_Donation Softness->Electron_Donation Metal_Electron_Density Electron Density at Metal Electron_Donation->Metal_Electron_Density Redox_Potential Redox Potential (Mⁿ⁺/Mⁿ⁺¹⁺) Metal_Electron_Density->Redox_Potential Higher density -> Easier oxidation (Lower Potential)

References

Validating the Structure of a Novel Diars Metal Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel organometallic compounds is fundamental to understanding their reactivity, stability, and potential applications in fields ranging from catalysis to medicinal chemistry. This guide provides a comparative overview of key analytical techniques for validating the structure of a novel diars metal complex, using the well-characterized Zirconium complex, [As₂N₂]ZrCl₂ (where As₂N₂ = PhAs(CH₂SiMe₂NSiMe₂CH₂)₂AsPh), as a case study.

Structural Validation Workflow

A systematic approach is crucial for the unambiguous determination of a novel diars metal complex's structure. The following workflow outlines the key stages, from initial synthesis to definitive structural characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Data Analysis & Validation synthesis Synthesis of Diars Ligand complexation Metal Complexation synthesis->complexation purification Purification & Isolation complexation->purification ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms nmr NMR Spectroscopy (Solution-State Structure) purification->nmr xray Single-Crystal X-ray Diffraction (Solid-State Structure) purification->xray data_analysis Comparative Data Analysis ms->data_analysis nmr->data_analysis xray->data_analysis structure_validation Final Structure Validation data_analysis->structure_validation

A typical workflow for the structural validation of a novel diars metal complex.

Comparative Analysis of Characterization Techniques

The validation of a novel diars metal complex relies on the synergistic use of multiple analytical techniques. Each method provides unique and complementary information about the compound's structure.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement in the solid state, including bond lengths and angles.[1]Provides definitive structural proof.Requires suitable single crystals; structure may differ in solution.
NMR Spectroscopy Information about the connectivity and environment of atoms in solution.Non-destructive; provides insights into solution-state structure and dynamics.Can be complex for paramagnetic compounds; may not provide precise bond lengths.
Mass Spectrometry Molecular weight and isotopic distribution of the complex.High sensitivity; confirms molecular formula.Can cause fragmentation, complicating interpretation; ionization can be challenging for some complexes.

Experimental Data for [As₂N₂]ZrCl₂

The following tables summarize key experimental data obtained for the diars metal complex [As₂N₂]ZrCl₂.[1]

Table 1: Single-Crystal X-ray Diffraction Data
ParameterValue
Empirical FormulaC₂₂H₃₄As₂Cl₂N₂Si₂Zr
Formula Weight740.7
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.234(2)
b (Å)16.456(3)
c (Å)16.543(3)
β (°)109.876(3)
V (ų)2878.0(9)
Z4
Bond Length (Zr-As1) (Å)2.7313(8)
Bond Length (Zr-As2) (Å)2.7420(8)
Bond Length (Zr-N1) (Å)2.138(4)
Bond Length (Zr-N2) (Å)2.142(4)
Bond Length (Zr-Cl1) (Å)2.478(1)
Bond Length (Zr-Cl2) (Å)2.461(1)
Bond Angle (As1-Zr-As2) (°)148.98(2)
Bond Angle (N1-Zr-N2) (°)104.2(2)
Bond Angle (Cl1-Zr-Cl2) (°)94.55(5)
Table 2: ¹H NMR Spectroscopic Data (C₆D₆, 25 °C)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.78m4HPhenyl H (ortho)
7.10m6HPhenyl H (meta, para)
1.65d2HAs-CH₂
1.18d2HAs-CH₂
0.95d2HN-CH₂
0.88d2HN-CH₂
0.35s6HSi-CH₃
0.28s6HSi-CH₃
Table 3: Mass Spectrometry Data
TechniqueIonm/z (calculated)m/z (observed)
EI-MS[M]⁺738738
EI-MS[M - Cl]⁺703703
EI-MS[M - 2Cl]⁺668668

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal of the diars metal complex is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.

NMR Spectroscopy
  • Sample Preparation: A sample of the diars metal complex (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., C₆D₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H NMR spectra are acquired using a standard pulse sequence.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry
  • Sample Introduction: A solution of the diars metal complex is introduced into the mass spectrometer. For electron ionization (EI), the sample is typically introduced via a direct insertion probe.

  • Ionization: In the EI source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z value.

References

Safety Operating Guide

Proper Disposal of 1,2-Bis(dimethylarsino)benzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 1,2-Bis(dimethylarsino)benzene, a toxic organoarsenic compound, is critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to manage this hazardous material responsibly from point of use to final disposal.

All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined in this document. This compound is toxic and readily oxidizes in air.[1][2][3] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols to prevent exposure and environmental contamination.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to have a designated area for working with this compound, preferably within a certified chemical fume hood.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE): The minimum required PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves are recommended.[1]

  • Body Protection: A lab coat must be worn.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials involves a multi-step process that includes immediate neutralization of spills, followed by collection and packaging for disposal by a certified hazardous waste management service.

Experimental Protocol: Neutralization of Spills

For minor spills of this compound, immediate neutralization is recommended to mitigate exposure risks.[1] This procedure should be performed within a chemical fume hood.

Materials:

  • 10% Sodium Hypochlorite (B82951) solution

  • Absorbent pads

  • Two sealable, compatible waste containers (e.g., glass bottles) labeled "Hazardous Waste: Arsenic Compound Spill Debris"

  • Personal Protective Equipment (as listed above)

Procedure:

  • Containment: If a spill occurs, immediately ensure the area is well-ventilated, preferably within a fume hood.

  • Neutralization: Carefully cover the spill with a 10% sodium hypochlorite solution.[1] Allow the mixture to react for at least one hour. This process helps to oxidize the organoarsenic compound.

  • Absorption: Use absorbent pads to soak up the neutralized mixture.

  • Collection: Place the used absorbent pads and any other contaminated materials into a designated, sealable hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a detergent solution, followed by a clean water rinse. Collect all cleaning materials in the same hazardous waste container.

  • Labeling and Storage: Securely seal the waste container, ensuring it is properly labeled. Store the container in a designated hazardous waste accumulation area away from incompatible materials.

Waste Collection and Final Disposal

All waste streams containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect all waste in a sealable, compatible container, such as a brown glass bottle.[4] The container must be in good condition and free of leaks.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Rinsate Collection: All residual materials and rinse water from empty containers of this material must be collected and disposed of as hazardous waste.[4]

  • Prohibition of Drain Disposal: Drain disposal of any materials contaminated with this compound is strictly forbidden.[4]

  • Arranging for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

Quantitative Data Summary

The following table summarizes key quantitative data related to the handling and disposal of arsenic compounds.

ParameterValue/InformationSource
OSHA Permissible Exposure Limit (PEL) for Organic Arsenic Compounds 0.5 mg/m³ (8-hour time-weighted average)OSHA
Recommended Neutralizing Agent for Spills 10% Sodium Hypochlorite[1]
RCRA Waste Number (for Cacodylic Acid, a related organoarsenic compound) U136PubChem

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Immediate Actions cluster_1 Spill Management cluster_2 Waste Collection & Disposal start Handling of This compound spill Spill Occurs start->spill collect_waste Collect all waste in a labeled, sealed container start->collect_waste Unused Product & Contaminated Items neutralize Neutralize with 10% Sodium Hypochlorite spill->neutralize absorb Absorb Mixture neutralize->absorb collect_spill Collect Contaminated Materials absorb->collect_spill collect_spill->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste disposal_pickup Arrange for pickup by EHS/certified vendor store_waste->disposal_pickup final_disposal Final Disposal at a TSDF Facility disposal_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Bis(dimethylarsino)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of 1,2-Bis(dimethylarsino)benzene based on general safety protocols for highly toxic organoarsenic compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations should be supplemented with a substance-specific risk assessment before any work begins.

This compound, also known as "diars," is a toxic organoarsenic compound with the formula C₆H₄(As(CH₃)₂)₂.[1] It is a colorless oil that is sensitive to air and requires careful handling to prevent exposure and contamination.[1] Organoarsenic compounds can interfere with human metabolism and exposure can lead to both short-term and long-term health effects, including skin and eye irritation, respiratory issues, and potential damage to internal organs.[2][3]

Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, a stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Respiratory Full-face respirator with appropriate cartridges for organic vapors and particulates, or a Self-Contained Breathing Apparatus (SCBA).An SCBA is recommended, especially where concentrations are unknown or may exceed the respirator's protection factor.[4][5] A respirator is necessary if airborne concentrations of arsenic compounds surpass the OSHA Permissible Exposure Limit (PEL).[6]
Hands Double-gloving with chemical-resistant gloves.Wear a lighter pair of nitrile gloves under a heavier pair of butyl rubber or Viton gloves. Change gloves immediately if contamination is suspected.[7]
Eyes Full-face respirator provides eye protection. If not used, chemical splash goggles and a face shield are required.Ensure a snug fit for goggles to prevent any gaps.[6]
Body Chemical-resistant apron over a flame-retardant lab coat, or a full-body chemical-resistant suit (e.g., Tyvek).Impervious clothing is essential to prevent skin contact.[6] All work clothing should be removed at the end of the shift and not taken home.[6]
Feet Closed-toe, chemical-resistant shoes with shoe covers.Impervious boots are recommended where larger spills are possible.[6]

OSHA Exposure Limit for Organic Arsenicals

Substance Permissible Exposure Limit (PEL)

| Organic Arsenic Compounds | 0.5 mg/m³ (8-hour time-weighted average)[6] |

Safe Handling Procedures: An Operational Plan

All handling of this compound must be conducted within a certified chemical fume hood or a glovebox to minimize inhalation exposure. Given its sensitivity to air, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Experimental Protocol: General Handling of an Air-Sensitive, Toxic Liquid

  • Preparation:

    • Ensure the fume hood or glovebox has been certified within the last year.

    • Gather all necessary equipment and reagents before starting.

    • Don all required PPE as outlined in the table above.

    • Set up a designated waste container within the fume hood.

  • Handling:

    • If handling in a fume hood, use Schlenk line techniques to maintain an inert atmosphere.

    • Dispense the required amount of this compound using a syringe or cannula.

    • Keep the primary container sealed when not in use.

    • Work slowly and deliberately to avoid splashes or aerosols.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

    • Carefully doff PPE, avoiding self-contamination.

    • Wash hands and forearms thoroughly with soap and water.[7]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_post Post-Handling & Decontamination A Verify Fume Hood/Glovebox Certification B Gather All Materials and Reagents A->B C Don Full PPE B->C D Dispense Chemical Using Syringe/Cannula C->D E Keep Primary Container Sealed D->E F Conduct Experiment E->F G Decontaminate Equipment F->G H Dispose of Waste in Labeled Container G->H I Clean Work Surface H->I J Doff PPE Carefully I->J K Wash Hands and Arms Thoroughly J->K

Caption: Step-by-step workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Decontamination:

  • Equipment: Non-disposable items such as glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) in the fume hood. The rinsate must be collected as hazardous waste. Subsequently, wash the glassware with soap and water.

  • Work Surfaces: Wipe down the contaminated area with a cleaning agent, followed by a thorough wipe with water to remove any residue.[8]

  • Spills: For small spills within the fume hood, absorb the liquid with a chemical absorbent material (e.g., Chemizorb®). The contaminated absorbent must be placed in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

  • All waste contaminated with this compound, including gloves, wipes, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • The container must be stored in a designated and properly ventilated waste storage area, away from incompatible materials.

  • Follow all local, state, and federal regulations for the disposal of arsenic-containing hazardous waste.

Emergency Procedures

Immediate action is critical in the event of an exposure. An eyewash station and an emergency shower must be readily accessible.[4]

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[9] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide respiratory support.[4] Seek immediate medical attention.
Ingestion DO NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[10]

In all cases of exposure, provide a copy of the available safety information to the responding medical professionals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(dimethylarsino)benzene
Reactant of Route 2
1,2-Bis(dimethylarsino)benzene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.